Talmapimod

Catalog No.
S544489
CAS No.
309913-83-5
M.F
C27H30ClFN4O3
M. Wt
513.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Talmapimod

CAS Number

309913-83-5

Product Name

Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C27H30ClFN4O3

Molecular Weight

513.0 g/mol

InChI

InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1

InChI Key

ZMELOYOKMZBMRB-DLBZAZTESA-N

SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

solubility

Soluble in DMSO, not in water

Synonyms

SD282, SD-282, SD 282, SCIO282, SCI O282, SCI-O282, Talmapimod

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

The exact mass of the compound Talmapimod is 512.19905 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles - Supplementary Records. It belongs to the ontological category of N-alkylpiperazine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Talmapimod mechanism of action p38 MAPK inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of p38 MAPK Inhibition

The p38 MAPK pathway is a critical signaling cascade that cells use to respond to stress signals and inflammatory cytokines [1]. Talmapimod acts by specifically inhibiting the p38α isoform, which plays a central role in the inflammatory response.

The following diagram illustrates the signaling pathway and this compound's mechanism of action.

G cluster_0 Extracellular Stimuli cluster_1 p38 MAPK Signaling Cascade Cellular Stress Cellular Stress MAPKKK (e.g., TAK1) MAPKKK (e.g., TAK1) Cellular Stress->MAPKKK (e.g., TAK1) Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK (e.g., TAK1) MAPKK (MKK3/6) MAPKK (MKK3/6) MAPKKK (e.g., TAK1)->MAPKK (MKK3/6) p38α MAPK p38α MAPK MAPKK (MKK3/6)->p38α MAPK Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression p38α MAPK->Pro-inflammatory Gene Expression TNF-α, IL-1, IL-6, COX-2 TNF-α, IL-1, IL-6, COX-2 Pro-inflammatory Gene Expression->TNF-α, IL-1, IL-6, COX-2 This compound (SCIO-469) This compound (SCIO-469) This compound (SCIO-469)->p38α MAPK Inhibits

This compound inhibits p38α MAPK, blocking production of inflammatory mediators.

Experimental & Clinical Data

The quantitative data from preclinical and clinical studies is crucial for understanding this compound's pharmacological profile.

Table 2: Key Quantitative Data from Research

Parameter Value / Finding Context / Model Source
p38α Inhibition Effective inhibition demonstrated Preclinical models of rheumatoid arthritis & multiple myeloma [2]
Anti-inflammatory Effect Suppressed iNOS & COX-2 expression; downregulated NF-κB & p38 MAPK phosphorylation Lipopolysaccharide-induced RAW264.7 macrophage cells [3]
Clinical Trial Areas Phase II trials for Rheumatoid Arthritis, Multiple Myeloma, Myelodysplastic Syndrome Investigated for efficacy and safety in patients [2]
Key Limitation No FDA approval due to adverse events (liver toxicity, skin rash) or lack of sustained efficacy Outcome of clinical trials for inflammatory diseases [4] [1]

Key Experimental Protocols

For researchers looking to validate or explore p38 inhibition, here are methodologies cited in the literature.

1. Molecular Docking & Dynamics for Allosteric Inhibitor Screening This in silico protocol is used to identify compounds that bind to the allosteric site of p38α MAPK, a strategy relevant to understanding this compound's interaction [4].

  • Protein Preparation: Retrieve the 3D structure of p38α MAPK (e.g., PDB ID: 1KV2) from the RCSB Protein Data Bank. Model any missing residues and validate the structure [4].
  • Ligand Preparation: Obtain a library of small molecule structures (e.g., FDA-approved drugs from ZINC database). Convert structures into the required format for docking [4].
  • Molecular Docking: Perform docking calculations using software like AutoDock VinaXB. Set parameters (exhaustiveness=20, num_modes=50) and use a grid box focused on the allosteric binding site. Visually inspect interactions with key residues (e.g., E71, D168) [4].
  • Molecular Dynamics (MD) Simulations: Dynamically model the protein-ligand complex using software like GROMACS. Use force fields (AMBER ff14SB for protein, GAFF2 for ligand). Solvate the system, neutralize with ions, and run a 100 ns simulation under NPT conditions to analyze stability and binding free energy [4].

2. Western Blot Analysis for p38 Pathway Inhibition This in vitro assay measures the activation state of p38 MAPK and is a standard method for confirming inhibitor activity [5] [3].

  • Cell Transfection & Treatment: Transfect cells (e.g., 293T) with vectors to activate the p38 pathway (e.g., MLK3 activator). Treat the cells with the inhibitor of interest [5].
  • Cell Lysis & Protein Extraction: Rinse cells with ice-cold PBS and lyse them using a buffer containing SDS and β-mercaptoethanol. Collect and boil the samples [5].
  • Western Blotting: Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane. Probe the membrane with specific primary antibodies:
    • Anti-phospho-p38 MAPK (e.g., Cell Signaling Technology #9211) to detect the activated (phosphorylated) form [5].
    • Anti-total-p38 MAPK (e.g., Cell Signaling Technology #8690) to confirm equal protein loading [5].
  • Detection: Use HRP-conjugated secondary antibodies and ECL detection to visualize the immunoreactive bands. Full films of blots should be documented for analysis [5].

Research Implications and Future Directions

The investigation of this compound has provided valuable insights that continue to guide drug discovery.

  • The p38α Target: Research on this compound has reinforced p38α MAPK as a valid and important therapeutic target for inflammatory diseases and beyond, including cancer and neurodegenerative conditions like Spinal Muscular Atrophy (SMA) [6] [7].
  • Challenges in Kinase Inhibition: Its clinical setbacks highlight the challenges in developing kinase inhibitors, particularly achieving sustained efficacy without dose-limiting toxicities [1]. This has spurred research into next-generation inhibitors and alternative strategies.
  • Polypharmacology Approach: Recent studies have explored analogues of this compound designed to inhibit both p38α and other targets like COX-2 simultaneously. This "polypharmacological" approach may lead to more effective anti-inflammatory agents with a broader mechanism of action [3].
  • Combination Therapy Potential: Inhibition of the p38 pathway is being investigated as a way to enhance the efficacy of other drugs. For example, inhibiting the p38-MK2 pathway can sensitize cancer cells to microtubule-targeting chemotherapeutics [8].

References

Talmapimod & Analogue 6n Inhibitory Data

Author: Smolecule Technical Support Team. Date: February 2026

Compound Target IC₅₀ Value Selectivity Notes Source
Talmapimod (SCIO-469) p38α MAPK 9 nM [1] [2] ~10-fold selective over p38β (IC₅₀ = 90 nM); >2000-fold selective over 20 other kinases [1] [2]. In vitro enzymatic assay
This compound (SCIO-469) p38β MAPK 90 nM [1] [2] - In vitro enzymatic assay
Analogue 6n p38α MAPK 1.95 µM [3] [4] Also a potent COX-2 inhibitor; acts as a polypharmacological anti-inflammatory agent [3] [4]. In vitro enzymatic assay
Analogue 6n COX-2 0.036 µM (36 nM) [3] [4] - In vitro enzymatic assay

Experimental Methodology

The provided data are typically generated through well-established biochemical and cellular assays.

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) measures how much of a drug is needed to inhibit a biological process by half in vitro and is a standard measure of a drug's potency [5]. These values are often determined by constructing a dose-response curve. The concentration of the inhibitor that reduces the biological activity or binding to 50% is the IC₅₀ [5] [6]. Advanced techniques like biosensor-based protein interaction analysis (e.g., Surface Plasmon Resonance) can also be used to determine IC₅₀ for specific ligand-receptor pairs with high accuracy [7].
  • Cellular Functional Assays: To confirm the functional consequences of target inhibition, cellular assays are performed. For this compound, studies show it inhibits LPS-induced TNF-α production in human whole blood and phosphorylation of p38 MAPK in multiple myeloma (MM) cells [2]. Similarly, the analogue 6n effectively suppressed LPS-induced expressions of iNOS and COX-2 in RAW264.7 macrophage cells and downregulated NF-κB signaling and p38 MAPK phosphorylation, as shown by western blot analysis [3] [4].

p38α MAPK Signaling Pathway

The p38 MAPK pathway is a central signaling cascade that cells use to respond to various stresses and inflammatory cytokines [8]. The diagram below outlines the key components and cellular responses relevant to this compound's mechanism of action.

p38_pathway LPS LPS Upstream_Signals Upstream Kinases (MKK3, MKK6) LPS->Upstream_Signals Cytokines Cytokines Cytokines->Upstream_Signals Oxidative_Stress Oxidative_Stress Oxidative_Stress->Upstream_Signals p38a_Inactive p38α (Inactive) Upstream_Signals->p38a_Inactive Phosphorylation p38a_Active p38α (Active) Phosphorylated p38a_Inactive->p38a_Active Activation Transcription Transcription Factors (e.g., ATF2, CHOP) p38a_Active->Transcription Inflammatory_Mediators Pro-inflammatory Mediators TNF-α, IL-1, IL-6, COX-2 Transcription->Inflammatory_Mediators This compound This compound This compound->p38a_Active Inhibits

This diagram illustrates the core p38α MAPK signaling cascade. Extracellular stresses like LPS, cytokines, and oxidative stress activate the pathway through upstream kinases [8]. Active, phosphorylated p38α then translocates to the nucleus, where it activates transcription factors that drive the production of key pro-inflammatory mediators such as TNF-α, IL-1, and COX-2 [8] [9]. This compound acts as an ATP-competitive inhibitor, binding to p38α and preventing its activation and subsequent signaling [1] [2].

Research Context of this compound

  • Drug Status: this compound is an orally bioavailable, investigational small-molecule that has progressed to Phase II clinical trials for conditions including rheumatoid arthritis and multiple myeloma [1] [9].
  • Therapeutic Rationale: In diseases like rheumatoid arthritis and multiple myeloma, inhibition of p38α is intended to reduce the production of key pro-inflammatory factors (TNF-α, IL-1, COX-2) that contribute to both disease symptoms and progression [9].
  • Polypharmacology Approach: The research on the this compound analogue 6n highlights a modern drug discovery strategy. By concomitantly inhibiting both p38α and COX-2, compound 6n acts as a polypharmacological agent, potentially offering enhanced efficacy by modulating multiple disease-relevant pathways with a single molecule [3] [4].

References

Talmapimod (SCIO-469) Technical Whitepaper: Inhibition of p38β MAP Kinase

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Talmapimod (SCIO-469) is an orally active, selective, ATP-competitive small-molecule inhibitor developed as a therapeutic agent targeting the p38 mitogen-activated protein kinase (MAPK) pathway. This pathway is a central regulator of cellular stress responses, including inflammation, environmental stressors, and cytokine production. The p38 kinase family consists of multiple isoforms, with p38α (MAPK14) and p38β (MAPK11) being the most phylogenetically similar and often involved in overlapping signaling cascades. This compound exhibits a strong primary inhibitory activity against p38α (IC₅₀ = 9 nM), with cross-activity against p38β and a high selectivity profile, showing at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs [1] [2]. Its development has been advanced to Phase II clinical trials for conditions such as rheumatoid arthritis, multiple myeloma, and inflammatory bone diseases [3].

The following diagram illustrates the core p38 MAPK signaling pathway and the point of inhibition by this compound:

p38_pathway Stressors Stressors MKK3_MKK6 MKK3_MKK6 Stressors->MKK3_MKK6 Activates p38alpha p38alpha MKK3_MKK6->p38alpha Phosphorylates p38beta p38beta MKK3_MKK6->p38beta Phosphorylates Transcription_Factors Transcription_Factors p38alpha->Transcription_Factors Activates p38beta->Transcription_Factors Activates Cytokine_Production Cytokine_Production Transcription_Factors->Cytokine_Production This compound This compound This compound->p38alpha Inhibits This compound->p38beta Inhibits

p38 MAPK Pathway & this compound Inhibition

Quantitative Pharmacological Profile

This compound's potency and selectivity are quantified through standardized biochemical assays. The table below summarizes its key inhibitory constants:

Table 1: this compound Inhibitory Profile Against p38 MAPK Isoforms

Kinase Target IC₅₀ Value pIC₅₀ Value Assay Type Selectivity vs. p38α
p38α (MAPK14) 9 nM 8.0 Biochemical (Reference)
p38β (MAPK11) 90-98 nM 7.0 Biochemical ~10-fold less potent

The pIC₅₀ value for p38β is 7.0, corresponding to an IC₅₀ of approximately 98 nM according to the IUPHAR/BPS Guide to Pharmacology database [4]. This confirms that this compound is a highly selective p38α inhibitor with secondary activity on p38β, but possesses significantly reduced potency against other kinase families [1] [2] [4].

Experimental Protocols for Key Assays

Biochemical Kinase Inhibition Assay

The IC₅₀ (Half-Maximal Inhibitory Concentration) values for this compound were determined using in vitro biochemical kinase assays [1] [4].

  • Objective: To quantify the potency of this compound against purified p38α and p38β kinases.
  • Procedure:
    • Kinase Reaction: Purified human p38α or p38β enzyme is incubated with ATP and a specific substrate peptide.
    • Inhibitor Addition: this compound is introduced at varying concentrations (e.g., from 0.1 nM to 10 µM).
    • Detection: Phosphorylation of the substrate is measured using radioactivity (³³P-ATP) or a fluorescence-based method.
    • Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀ is determined using a nonlinear regression curve fit.
  • Key Reagents: Recombinant p38α/p38β, ATP, substrate peptide, this compound serial dilutions.
Cellular Target Engagement

The functional cellular activity of this compound was confirmed in LPS-stimulated human whole blood and multiple myeloma (MM) cell models [1].

  • Objective: To validate the inhibition of p38 MAPK signaling and downstream cytokine production in a physiologically relevant cellular context.
  • Procedure:
    • Cell Treatment: Human whole blood or MM cells are pre-treated with this compound (100-200 nM) for 1 hour.
    • Stimulation: Cells are stimulated with bacterial LPS (Lipopolysaccharide) to activate the p38 pathway.
    • Endpoint Measurement:
      • Phospho-p38 Detection: Phosphorylation of p38 MAPK is analyzed by western blot.
      • Cytokine Measurement: Production of TNF-α in the supernatant is quantified by ELISA.
  • Outcome: this compound effectively reduces both p38 phosphorylation and TNF-α production, confirming target engagement and functional activity [1].

The following workflow diagram summarizes the key experimental steps for cellular validation:

Cellular Target Engagement Assay Workflow

Structural and Selectivity Insights

The selectivity of this compound is a critical pharmacological feature. Screening against a broad panel of 20 diverse kinases demonstrated at least 2000-fold selectivity over many off-target kinases [1]. This high specificity is attributed to its ATP-competitive mechanism and precise interactions within the ATP-binding pocket of p38α and p38β.

The p38β isoform (mitogen-activated protein kinase 11, MAPK11) shares significant structural homology with p38α, particularly in the ATP-binding region. However, subtle differences in amino acid composition and pocket topology likely account for the observed ~10-fold reduction in binding affinity for p38β compared to p38α [4]. This differential affinity is a common feature among p38 inhibitors and is crucial for understanding the compound's overall pharmacological profile.

Conclusion and Research Applications

References

Talmapimod pharmacokinetics absorption distribution

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod at a Glance

This compound (SCIO-469) is an orally active, selective, and ATP-competitive p38α mitogen-activated protein kinase (MAPK) inhibitor [1]. It was investigated as a potential anti-inflammatory drug and advanced to Phase II clinical trials for conditions including rheumatoid arthritis, multiple myeloma, and bone marrow diseases [2] [3].

Property Detail
Drug Type Small molecule [3]
Molecular Formula C₂₇H₃₀ClFN₄O₃ [1]
CAS Registry No. 309913-83-5 [1]
Primary Target p38α MAPK [1]
Mechanism of Action p38 MAPK inhibitor [3]
Highest Phase of Development Phase II (status: Pending) [3]

Quantitative Pharmacological Data

The following table summarizes the key potency and selectivity data available from preclinical studies.

Parameter Value Description / Assay
p38α IC₅₀ 9 nM Enzyme inhibition [1]
p38β IC₅₀ 90 nM Enzyme inhibition [1]
Selectivity >2000-fold Selective over 20 other kinases, including other MAPKs [1]
Cellular Activity (IC₅₀) 300 nM Inhibition of LPS-induced TNF-α production in human whole blood [4]
In Vitro Efficacy 100-200 nM Concentration that inhibits phosphorylation of p38 MAPK in multiple myeloma cells after 1 hour [1]

Experimental Protocols from Key Studies

The methodologies from published studies provide insight into how this compound's activity is validated.

In Vitro Mechanism and Efficacy Studies
  • Western Blot Analysis: Studies in multiple myeloma (MM) cell lines (e.g., MM.1S, U266) typically treat cells with this compound at concentrations of 100-200 nM for 1 hour to assess its effect on inhibiting p38 MAPK phosphorylation [1].
  • Enzymatic Assay: Inhibition of p38α MAPK enzyme activity is measured using specific biochemical assays to determine the IC50 value. One study also identified a this compound analogue as a potent inhibitor of both p38α MAPK and COX-2, suggesting a potential polypharmacological mechanism [2].
  • Cytokine Inhibition: The compound's ability to suppress lipopolysaccharide (LPS)-induced TNF-α production is tested in human whole blood, a system that mimics the physiological milieu [1] [4].
In Vivo Efficacy Models
  • Animal Model: Anti-tumor efficacy has been evaluated in six-week-old male triple immune-deficient BNX mice implanted with RPMI-8226 multiple myeloma tumors [1].
  • Dosing Protocol: In one study, this compound was administered orally at 10, 30, and 90 mg/kg, twice daily for 14 days [1].
  • Result: The treatment led to a dose-dependent reduction in tumor growth [1].

p38 MAPK Signaling Pathway

The diagram below illustrates the core signaling pathway that this compound inhibits, which is central to its proposed anti-inflammatory effects.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Stress) p38MAPK p38 MAPK (Inactive) InflammatoryStimuli->p38MAPK Activation Signal p38MAPK_Active p38 MAPK (Active) Phosphorylated p38MAPK->p38MAPK_Active Phosphorylation Transcription Transcription Factors Activation p38MAPK_Active->Transcription Phosphorylates Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Transcription->Cytokines Induces Expression Inflammation Inflammatory Response Cytokines->Inflammation Leads to Inhibitor This compound Inhibitor->p38MAPK_Active Inhibits

This compound inhibits activated p38 MAPK, blocking the production of pro-inflammatory cytokines.

References

Talmapimod and MAPK14 Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod (SCIO-469) is an investigational, first-generation oral small molecule inhibitor that specifically targets the p38α mitogen-activated protein kinase (MAPK14) [1]. The core of its mechanism involves binding to the ATP-binding pocket of MAPK14, thereby inhibiting its kinase activity and subsequent phosphorylation of downstream substrates [1] [2].

The diagram below illustrates the core MAPK14 signaling pathway and the primary inhibitory action of this compound.

G cluster_stimuli Extracellular Stimuli cluster_mkk MAPK Kinases (MAP2Ks) cluster_p38 p38 MAPK (MAPK14) cluster_targets Key Downstream Substrates & Effects Stimuli Stress Signals (Osmostic, Oxidative) Pro-inflammatory Cytokines (TNF-α, IL-1) MKK3 MKK3/MKK6 Stimuli->MKK3 P38 p38α (MAPK14) (Inactive) MKK3->P38 Dual Phosphorylation (Thr180/Tyr182) P38_Active p38α (MAPK14) (Phosphorylated, Active) P38->P38_Active Activation T1 Transcription Factors (ATF2, MEF2C, p53) P38_Active->T1 T2 Downstream Kinases (MAPKAPK2/MK2, MSK1/2) P38_Active->T2 T3 Cytosolic & Nuclear Proteins (Regulate mRNA Stability, Cell Cycle, Apoptosis) P38_Active->T3 E1 Inflammatory Response (Cytokine Production: TNF-α, IL-1, IL-6) T1->E1 T2->E1 E2 Cell Differentiation & Proliferation T3->E2 E3 Stress-Induced Apoptosis T3->E3 This compound This compound (SCIO-469) p38α Inhibitor This compound->P38 Inhibits Phosphorylation & Activity This compound->P38_Active Inhibits Activity

Core MAPK14 pathway and this compound inhibition.

The pathway can also be activated through non-canonical means, such as autophosphorylation promoted by interaction with TAB1 [3].

Quantitative Data on p38α Inhibitors

The table below summarizes key quantitative and biochemical data for this compound and a representative analogue from recent research.

Compound / Aspect Key Quantitative Data & Biochemical Properties Context & Significance
This compound (SCIO-469) Investigated for RA, multiple myeloma, and pain; oral small molecule [1]. Represents the first-generation, selective p38α inhibitor that reached Phase II clinical trials [1].

| Analogue Compound 6n | • p38α MAPK IC₅₀ = 1.95 µM • COX-2 IC₅₀ = 0.036 µM [4] | A polypharmacological agent from a 2019 study demonstrating dual p38α/COX-2 inhibition and potent in vivo anti-inflammatory efficacy [4]. | | MAPK14 (p38α) Protein | • Molecular Weight: ~41 kDa • Amino Acids: 360 • Activation: Dual phosphorylation on Thr-180 and Tyr-182 [2] [5] | Essential for understanding the kinase structure for assay design and inhibitor development. |

Experimental Protocols for p38α Research

For researchers aiming to evaluate p38α inhibition, here are methodologies derived from the search results.

In Vitro Kinase Inhibition Assay

This protocol is used to determine the IC₅₀ of a compound against p38α MAPK.

  • Objective: To quantify the potency of a compound (e.g., this compound or analogue 6n) in inhibiting p38α kinase activity in vitro [4].
  • Key Reagents: Recombinant active p38α protein, ATP, a specific substrate (e.g., ATF2), and the inhibitor compound.
  • Procedure:
    • Incubate the recombinant p38α with a range of concentrations of the test compound.
    • Initiate the kinase reaction by adding ATP and the substrate.
    • Measure the amount of phosphorylated substrate produced. This can be done using various detection methods, such as ELISA, fluorescence polarization, or radiometric assays.
    • Plot the inhibition data against the log of the compound concentration and calculate the IC₅₀ value using non-linear regression analysis.
Cell-Based Anti-inflammatory Activity Assessment

This protocol evaluates the functional cellular consequences of p38α inhibition.

  • Objective: To assess the compound's ability to suppress the inflammatory response in a relevant cell model, such as murine macrophage RAW264.7 cells [4].
  • Key Reagents: RAW264.7 cells, bacterial Lipopolysaccharide (LPS) to induce inflammation, the test compound, and reagents for Western Blot or ELISA.
  • Procedure:
    • Pre-treat RAW264.7 cells with the test compound for a set time (e.g., 1-2 hours).
    • Stimulate the cells with LPS to trigger the p38 MAPK pathway and induce expression of inflammatory markers like iNOS and COX-2.
    • Harvest cell lysates and analyze the expression levels of iNOS, COX-2, and phosphorylated p38 using Western Blot [4].
    • Alternatively, measure the production of downstream inflammatory mediators, such as nitric oxide (NO) or TNF-α, in the culture supernatant using colorimetric assays or ELISA.

Therapeutic Applications and Research Context

The inhibition of the MAPK14 pathway by compounds like this compound has been investigated in multiple disease areas:

  • Inflammatory Diseases & Cancer: this compound was developed for Rheumatoid Arthritis and has been studied in multiple myeloma, where p38α inhibition can modulate the bone marrow microenvironment, reduce tumor burden, and increase survival in murine models [1] [6].
  • Viral Infections: A phosphoproteomics study of SARS-CoV-2 infection revealed that the virus promotes p38 MAPK activation, and pharmacological inhibition of p38 showed antiviral efficacy, suggesting a potential application for p38 inhibitors in treating COVID-19 [7].
  • Nociception (Pain): Computational analysis of the multiple myeloma bone microenvironment identified MAPK14 as a putative regulatory kinase upstream of nociceptive signaling pathways, suggesting a rationale for its investigation in cancer-related bone pain [8].

Key Insights for Drug Development Professionals

  • Polypharmacology as a Strategy: The design of this compound analogue 6n, which concurrently inhibits p38α and COX-2, highlights a promising trend in anti-inflammatory drug development. This approach can achieve multi-dimensional regulation of disease-related pathways with a single molecule, potentially improving efficacy and minimizing drug-drug interactions [4].
  • Context-Dependent Biology: p38α signaling can have dual roles in cancer, acting as either a tumor suppressor or promoter depending on the cellular context [6] [3]. This underscores the importance of thorough patient stratification and biomarker identification in oncology trials involving p38 inhibitors.

References

Talmapimod inventor developer Scios

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod Overview and Key Data

The table below summarizes the core information about this compound's development and properties.

Attribute Description
Inventor/Originator Scios [1] [2]
Drug Type Small molecule [1] [2]
Synonyms SCIO-469 [1] [2] [3]
Mechanism of Action Selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [3] [4]
Highest Phase Reached Phase II clinical trials [2]

Quantitative Biochemical and Pharmacological Profile

For research purposes, the following quantitative data characterizes this compound's activity and properties.

Parameter Value Details / Source
p38α IC50 9 nM Primary target potency [3] [4]
p38β IC50 90 nM ~10-fold selectivity over p38β [3] [4]
Selectivity >2000-fold Selective over a panel of 20 other kinases [3] [4]
Chemical Formula C27H30ClFN4O3 [1] -
Molecular Weight 513.00 g/mol [1] [3] -
CAS Registry Number 309913-83-5 [1] [2] -

Investigated Therapeutic Indications and Status

This compound was investigated in Phase II clinical trials for several conditions [1] [2]:

  • Rheumatoid Arthritis: The primary inflammatory disease target [1].
  • Hematologic Malignancies: Including multiple myeloma and myelodysplastic syndromes [1] [2]. Preclinical studies suggested that inhibiting p38 MAPK could improve the bone marrow microenvironment and reduce myeloma cell growth [1].
  • Acute and Chronic Pain: Also explored as a potential treatment [1].

The drug's development appears to have stalled at Phase II, as it is not approved for medical use in the US or any other region [1].

Detailed Experimental Protocols from Research Contexts

In Vitro Protocol: Inhibiting Phosphorylation in Myeloma Cells

This protocol is used to assess this compound's functional inhibition of its target in a cellular model [4]:

  • Cell Lines: Use human multiple myeloma (MM) cell lines (e.g., MM.1S, U266, RPMI8226).
  • Compound Treatment: Apply this compound at concentrations of 100 nM and 200 nM.
  • Incubation: Treat cells for 1 hour.
  • Analysis Method: Analyze the inhibition of p38 MAPK phosphorylation via Western Blot.
In Vivo Protocol: Efficacy in a Myeloma Mouse Model

This protocol evaluates the anti-tumor effect of this compound in an animal model [4]:

  • Animal Model: Use six-week-old male triple immune-deficient BNX mice implanted with RPMI-8226 MM cells to form palpable tumors.
  • Dosing Regimen: Administer this compound orally (P.O.) at doses of 10, 30, and 90 mg/kg.
  • Dosing Frequency: Administer twice daily.
  • Study Duration: Continue treatment for 14 days.
  • Endpoint Measurement: Measure tumor growth and weigh palpable tumors at the end of the study to determine dose-dependent efficacy.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a major inflammatory signaling pathway. The following diagram illustrates this mechanism and the downstream consequences relevant to its investigated uses.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, stress) p38a p38α MAPK InflammatoryStimuli->p38a Activates TNFa TNF-α p38a->TNFa Promotes production IL1 IL-1 p38a->IL1 Promotes production COX2 COX-2 p38a->COX2 Promotes production This compound This compound (SCIO-469) This compound->p38a Inhibits Effects Potential Therapeutic Effects (Reduction of inflammation, Cancer cell proliferation, Pain) TNFa->Effects IL1->Effects COX2->Effects

Diagram: this compound inhibits p38α MAPK, reducing production of pro-inflammatory mediators [1].

References

Talmapimod research and development background

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

Talmapimod exerts its effects by specifically inhibiting the p38α MAPK, a key enzyme in a signaling cascade that drives the production of inflammatory mediators [1] [2].

G External_Stimuli External Stress/Inflammatory Signals MAPKKK MAPKKK (Upstream Kinase) External_Stimuli->MAPKKK MAPKK MAPKK (Middle Kinase) MAPKKK->MAPKK Phosphorylates p38_MAPK p38α MAPK (this compound Target) MAPKK->p38_MAPK Phosphorylates TNF_alpha TNF-α p38_MAPK->TNF_alpha Stimulates Production IL_1_beta IL-1β p38_MAPK->IL_1_beta Stimulates Production COX_2 COX-2 p38_MAPK->COX_2 Stimulates Production Inflammation Inflammation & Disease Progression TNF_alpha->Inflammation IL_1_beta->Inflammation COX_2->Inflammation

This compound inhibits p38α MAPK, a central kinase in the inflammatory signaling cascade [1] [2].

Clinical Development and Challenges

This compound advanced to Phase II clinical trials for several conditions, but its development was ultimately halted [1]. The table below summarizes key clinical trials and the general challenges faced by p38 MAPK inhibitors.

Condition Phase Status Key Findings/Challenges
Rheumatoid Arthritis II Completed Lack of sufficient efficacy in clinical studies [3].
Multiple Myeloma II Completed Investigated for bone disease and tumor burden [1].
Myelodysplastic Syndromes II Completed -

| General Challenges | - | - | Liver Toxicity: Elevation of liver transaminases [2]. Other Adverse Events: Skin rash [2]. Poor Kinase Selectivity: Leading to potential off-target effects [2]. |

Recent Research and Experimental Insights

Although this compound itself is no longer in clinical development, it remains a valuable tool in research.

  • Polypharmacological Analogues: A 2020 study designed and synthesized twenty novel analogues of this compound [4] [5]. The most promising compound, 6n, acted as a polypharmacological agent by simultaneously inhibiting both p38α MAPK and COX-2, showing potent anti-inflammatory effects in preclinical models [4] [5].
  • Experimental Protocol Insight: The anti-inflammatory mechanism of compound 6n was validated through a standard western blot analysis protocol. This involved using RAW264.7 macrophage cells stimulated with lipopolysaccharides (LPS) to induce inflammation, then measuring the suppression of key pathway proteins like phosphorylated p38 MAPK and components of the NF-κB pathway [5].

Future Directions and Conclusions

Research on p38α MAPK as a target continues, focusing on overcoming earlier challenges. Strategies include developing allosteric inhibitors (Type II) that bind to a site different from the common ATP-binding pocket, which could improve selectivity and reduce side effects [2]. Computational drug repositioning efforts are also underway to find new compounds that can inhibit p38α MAPK [2].

  • This compound is a well-characterized p38α MAPK inhibitor whose clinical development was stopped due to efficacy and toxicity challenges.
  • It remains a foundational compound for chemical biology and drug discovery, inspiring the creation of new analogues with improved multi-target profiles.
  • The future of targeting this pathway may lie in novel inhibition strategies and drug repositioning.

References

Talmapimod in vitro studies multiple myeloma cells

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes the core quantitative findings from the search results regarding Talmapimod's activity in multiple myeloma models.

Aspect Details
Primary Target & Mechanism Selective, ATP-competitive p38α inhibitor [1].
In Vitro Potency (IC50) p38α: 9 nM; p38β: 90 nM (Shows >10-fold selectivity over p38β and >2000-fold over other MAPKs) [1].
Key In Vitro Finding Inhibits phosphorylation of p38 MAPK in MM cells [1].
Cell Lines Tested MM.1S, U266, RPMI8226, MM.1R, RPMI-Dox40 [1]. 5T2MM and 5T33MM (murine models) [1].

| Treatment Conditions | Concentration: 100 nM and 200 nM [1]. Incubation Time: 1 hour [1]. | | Experimental Readout | Western Blot analysis showing reduced phospho-p38 MAPK levels [1]. |

Experimental Protocol for Key In Vitro Assay

For the central finding on p38 MAPK inhibition, the experimental methodology was as follows [1]:

  • Cell Lines: The human multiple myeloma cell lines MM.1S, U266, RPMI8226, MM.1R, and RPMI-Dox40 were used.
  • Treatment: Cells were treated with this compound at concentrations of 100 nM and 200 nM.
  • Incubation: The treatment lasted for 1 hour.
  • Analysis Method: After treatment, cells were analyzed by Western Blot to detect the levels of phosphorylated p38 MAPK.
  • Result: The study concluded that this compound "strongly inhibits phosphorylation of p38 MAPK" in these cell lines.

This compound's Role in the p38 MAPK Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound based on the available data, showing its role in inhibiting the p38 MAPK signaling pathway in multiple myeloma cells.

G StressStimuli Stress Stimuli p38MAPK_P p38 MAPK (Active, Phosphorylated) StressStimuli->p38MAPK_P Activation p38MAPK p38 MAPK (Inactive) p38MAPK->p38MAPK_P Phosphorylation TranscriptionFactors Transcription Factors (e.g., NF-κB) p38MAPK_P->TranscriptionFactors Phosphorylates CellularResponse Cellular Responses (Inflammation, Survival) TranscriptionFactors->CellularResponse Induces Expression This compound This compound (SCIO-469) This compound->p38MAPK Inhibits

Diagram: Proposed mechanism of this compound inhibiting p38 MAPK phosphorylation in multiple myeloma cells.

References

Talmapimod and MAPK14 (p38α) Kinase: Technical Guide for Researchers and Drug Development Professionals

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target: Mitogen-Activated Protein Kinase 14 (MAPK14/p38α)

Structural Characteristics and Classification

Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38α, is a 41.5-kDa protein kinase consisting of 360 amino acids that plays a pivotal role in cellular signaling pathways [1]. As a member of the serine/threonine protein kinase family, p38α is the most extensively characterized and physiologically significant isoform among the four p38 MAPK family members (p38α, p38β, p38γ, and p38δ) [2] [1]. Structurally, p38α shares the characteristic protein kinase fold consisting of two lobes linked by a flexible hinge region, with the N-terminal lobe comprising β-sheets and the C-terminal lobe being predominantly α-helical [3]. The junction between these lobes forms the ATP-binding site where many inhibitors, including talmapimod, interact with the kinase.

Activation Mechanisms and Signaling Pathways

p38α activation occurs through dual phosphorylation by upstream MAPK kinases (MKK3 and MKK6) on the Thr180-Gly-Tyr182 (TGY) motif within the activation loop [4]. This canonical activation pathway is initiated by various extracellular stresses and cytokines, leading to phosphorylation by MAPKKKs such as TAK1, ASK1, DLK, and MEKK4 [4]. Additionally, p38α can undergo non-canonical activation through autophosphorylation mechanisms, particularly when interacting with the scaffold protein TAB1 (TAK1-binding protein 1), which induces conformational changes that facilitate ATP binding and activation loop rearrangement [3].

The p38α signaling pathway regulates an extensive network of downstream substrates, including:

  • MAPK-activated protein kinases (MK2, MK3, MK5/PRAK)
  • Transcription factors (ATF2, CHOP, MEF2)
  • Cytosolic and nuclear proteins that control inflammation, cell cycle, and stress responses [4]

Once activated, p38α accumulates in the nucleus where it phosphorylates numerous transcription factors, enabling it to regulate the expression of genes involved in inflammation, apoptosis, and differentiation [1].

Physiological and Pathological Roles

p38α serves as a central regulator of cellular homeostasis with particularly crucial functions in immune and inflammatory responses [1] [5]. It directly controls the production and release of proinflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-8 [6] [1]. Beyond inflammation, p38α signaling has been implicated in various pathological conditions:

  • Rheumatoid arthritis and other autoimmune disorders
  • Cancer development and progression in multiple tissue types
  • Neurodegenerative diseases such as Alzheimer's disease
  • Cardiovascular pathologies including atherosclerosis and myocardial ischemia-reperfusion injury [7] [1] [3]

The kinase's involvement in such diverse disease processes has made it an attractive therapeutic target for pharmaceutical development, with numerous inhibitors investigated in clinical trials over the past two decades [1].

This compound: Chemical Properties and Pharmacological Profile

Chemical Characteristics and Structure

This compound (development code SCIO-469) is a small molecule inhibitor with the chemical formula C₂₇H₃₀ClFN₄O₃ and a molecular weight of 513.004 g/mol [6]. It belongs to the class of organic compounds known as indolecarboxamides and derivatives, characterized by a carboxamide group attached to an indole structure [6]. The compound features a complex structure with multiple aromatic systems and a piperazine ring, contributing to its specific binding interactions with the p38α kinase domain.

Table 1: this compound Chemical and Pharmacological Properties

Property Specification
Chemical Name 2-{6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methyl-1H-indol-3-yl}-N,N-dimethyl-2-oxoacetamide
Molecular Formula C₂₇H₃₀ClFN₄O₃
Molecular Weight 513.004 g/mol
CAS Registry Number 309913-83-5
Drug Bank ID DB05412
Structural Class Indolecarboxamide derivative
Original Developer Scios (Johnson & Johnson)
Binding Affinity and Selectivity

This compound demonstrates high binding affinity for p38α MAPK with an IC₅₀ value of 9 nM in enzymatic inhibition assays [8]. This potency places it among the more effective p38α inhibitors developed, though its clinical translation has faced challenges shared by other compounds in this class. The compound functions as an ATP-competitive inhibitor that binds to the active site of p38α, directly competing with ATP for binding in the catalytic cleft [6] [1]. While detailed selectivity profiles remain partially characterized, this compound exhibits significant specificity for p38α over many other kinases, contributing to its development as an investigational agent for inflammatory conditions.

Development Status and Clinical Progression

This compound has reached Phase II clinical trials for several indications but has not advanced to Phase III or received regulatory approval [6] [1]. Clinical investigations have explored its potential in:

  • Rheumatoid arthritis (multiple Phase II trials)
  • Multiple myeloma (Phase II)
  • Bone marrow disorders and myelodysplastic syndrome (Phase II)

Despite promising preclinical results and initial clinical efficacy signals, development has been hampered by challenges common to p38 inhibitors, including limited target modulation, adverse events, toxicities, and suboptimal pharmacokinetics [2] [1]. Specific toxicities observed with this compound and related compounds include hepatotoxic elevation of liver transaminases and skin rash [2].

Mechanism of Action: p38α Inhibition and Downstream Effects

Molecular Inhibition Mechanism

This compound functions as a selective p38α MAP kinase inhibitor that binds to the ATP-binding pocket of the kinase, thereby preventing phosphorylation and activation of the enzyme [6]. By occupying this catalytic site, this compound competitively inhibits ATP binding, effectively blocking the kinase activity of p38α and its ability to phosphorylate downstream substrates [6] [1]. This inhibition occurs through a reversible interaction that stabilizes the kinase in an inactive conformation, preventing the conformational changes necessary for substrate phosphorylation and signal propagation along the p38 pathway.

The binding of this compound to p38α involves specific interactions with key residues in the active site, including hydrophobic interactions with Val38, Ala51, Lys53, Arg67, Leu75, Ile84, Leu104, Leu108, Ala157, Leu167, and Phe169, as well as potential hydrogen bonding with Glu71 and Asp168 [2]. These molecular interactions contribute to the compound's affinity and specificity for p38α over other structurally related kinases.

Downstream Signaling Consequences

The inhibition of p38α by this compound results in broad suppression of pro-inflammatory signaling through multiple mechanisms:

  • Reduced cytokine production: this compound significantly decreases the synthesis and release of proinflammatory mediators including TNF-α, IL-1β, IL-6, and IL-8 [6] [7]
  • COX-2 inhibition: The compound indirectly suppresses cyclooxygenase-2 expression, thereby reducing prostaglandin production and associated inflammation [6]
  • Transcriptional regulation: By inhibiting p38α-mediated phosphorylation of transcription factors such as ATF2, this compound modulates the expression of numerous inflammation-related genes [6] [4]

These multifaceted effects on inflammatory signaling pathways underlie the potential therapeutic applications of this compound in various inflammatory and autoimmune conditions.

G cluster_legend Pathway Legend LPS LPS MAP3Ks MAP3Ks LPS->MAP3Ks OxidativeStress OxidativeStress OxidativeStress->MAP3Ks InflammatoryCytokines InflammatoryCytokines InflammatoryCytokines->MAP3Ks MKK3_MKK6 MKK3_MKK6 MAP3Ks->MKK3_MKK6 p38a_T p38a_T MKK3_MKK6->p38a_T Phosphorylation p38a_P p38a_P p38a_T->p38a_P T180/Y182 TranscriptionFactors TranscriptionFactors p38a_P->TranscriptionFactors ProinflammatoryGenes ProinflammatoryGenes TranscriptionFactors->ProinflammatoryGenes CytokineRelease CytokineRelease ProinflammatoryGenes->CytokineRelease This compound This compound This compound->p38a_T Binds ATP site This compound->p38a_P Inhibits activity Stressors Stressors Kinases Kinase Cascade ActiveKinase Active p38α Effects Downstream Effects Inhibitor Inhibitor

Schematic of p38α signaling pathway and this compound inhibition mechanism.

Therapeutic Applications and Clinical Investigations

Investigated Clinical Indications

This compound has been evaluated in clinical trials for several medical conditions, primarily focusing on inflammatory diseases and hematological malignancies:

  • Rheumatoid Arthritis: Multiple Phase II trials investigated this compound's potential to ameliorate symptoms and disease progression in RA patients, leveraging its ability to inhibit production of proinflammatory cytokines central to RA pathogenesis [6] [1]
  • Multiple Myeloma: Clinical studies explored this compound's application in multiple myeloma based on preclinical evidence that p38α inhibition could reduce tumor burden, increase survival, and prevent osteolytic bone disease in murine models [6]
  • Bone Marrow Disorders: Phase II trials examined this compound's efficacy in myelodysplastic syndrome and other bone marrow neoplasms, capitalizing on its effects on the bone marrow microenvironment [6]

Table 2: Clinical Trial Status of this compound Across Investigated Indications

Indication Phase Status Reported Efficacy
Rheumatoid Arthritis Phase II Completed Modest symptom improvement; limited long-term efficacy
Multiple Myeloma Phase II Completed Reduced tumor burden in preclinical models
Myelodysplastic Syndrome Phase II Completed Limited published results
Bone Marrow Neoplasms Phase II Completed Limited published results
Preclinical Evidence and Mechanistic Insights

Preclinical studies provided the foundation for clinical development of this compound, demonstrating several key mechanistic insights:

  • In murine models of multiple myeloma, this compound treatment inhibited development of osteolytic bone disease, reduced tumor burden, and increased survival [6]
  • The compound was shown to normalize the bone marrow microenvironment, reducing multiple myeloma cell proliferation and adhesion while suppressing osteoclast formation [6]
  • In human monocytes, selective p38α inhibition (using other inhibitors) demonstrated significant effects on atherosclerosis-related processes, including reduced eLDL-stimulated secretion of IL-8 and MIP-1β/CCL4 [7]

These preclinical findings highlighted the potential of p38α inhibition not only for inflammatory arthritis but also for oncology applications, particularly for cancers with bone involvement and inflammatory components.

Experimental Protocols and Research Methodologies

In Vitro Kinase Activity Assays

The inhibitory activity of this compound against p38α is typically quantified using biochemical kinase assays that measure the compound's ability to inhibit phosphorylation of specific substrates. A standard protocol involves:

  • Recombinant p38α enzyme incubation with this compound across a concentration range (typically 0.1 nM to 10 μM)
  • Addition of ATP and specific substrate (such as ATF2 or myelin basic protein)
  • Detection of phosphorylated product using ELISA, fluorescence-based, or radiometric methods
  • IC₅₀ calculation from dose-response curves using non-linear regression analysis [8] [9]

For this compound, these assays consistently demonstrate IC₅₀ values of approximately 9 nM against p38α, confirming its potent inhibitory activity [8].

Cellular Activity Assessment

Evaluation of this compound's effects in cellular systems employs various methodologies:

  • Inflammatory cytokine suppression assays in human peripheral blood mononuclear cells (PBMCs) or monocyte cell lines like THP-1
  • Western blot analysis of phosphorylated p38α and downstream targets (MK2, HSP27) in stimulated cells
  • ELISA measurements of TNF-α, IL-1β, and IL-6 production in LPS-stimulated human monocytes
  • Cell viability and apoptosis assays to assess potential cytotoxic effects [7] [9]

A representative protocol for assessing this compound's anti-inflammatory effects in RAW264.7 macrophages involves:

  • Pre-treatment with this compound (0.1-10 μM) for 1-2 hours
  • Stimulation with LPS (100 ng/mL) for 6-24 hours
  • Measurement of NO production using Griess reagent
  • Analysis of iNOS and COX-2 protein expression by western blotting
  • Quantification of cytokine mRNA levels by RT-PCR [9]
Molecular Docking Studies

Computational approaches provide structural insights into this compound's binding mode:

  • Protein preparation using crystal structures of p38α (e.g., PDB entries 3FLW, 3HLL, or 1KV2)
  • Ligand preparation and energy minimization of this compound structure
  • Molecular docking using programs like AutoDock Vina or Glide
  • Binding pose analysis focusing on key interactions with active site residues [2] [9]

These studies reveal that this compound forms critical hydrogen bonds with the Met109 gatekeeper residue and hydrophobic interactions with multiple residues in the ATP-binding pocket, explaining its potent inhibition of p38α [2].

Research Context and Comparative Analysis

This compound in the p38 Inhibitor Landscape

This compound represents one of several p38α inhibitors developed over the past two decades, belonging to the first generation of ATP-competitive compounds [1]. When compared to other clinical-stage p38 inhibitors, this compound demonstrates similar potency but has faced comparable challenges in clinical development:

Table 3: Comparison of Selected p38α Inhibitors in Clinical Development

Compound Developer IC₅₀ (nM) Clinical Status Reported Challenges
This compound (SCIO-469) Scios/Johnson & Johnson 9 Phase II Limited efficacy, toxicity
Doramapimod (BIRB796) Boehringer Ingelheim 0.4 (Kd) Phase II Hepatotoxicity
VX-745 Vertex N/A Phase II CNS toxicity
Losmapimod GSK 8.1 (Ki) Phase II Limited efficacy in large trials
Ralimetinib Eli Lilly 4-7 Phase II Limited efficacy
Challenges in p38α-Targeted Therapeutics

The clinical development of this compound and other p38α inhibitors has faced several significant challenges:

  • Limited efficacy in clinical trials despite promising preclinical results, potentially due to pathway redundancy and compensatory mechanisms
  • Dose-limiting toxicities including hepatotoxicity (elevated liver transaminases), skin rash, and central nervous system effects
  • Pharmacokinetic limitations such as suboptimal bioavailability or short half-life
  • Lack of biomarkers for patient stratification and target engagement monitoring [2] [1]

These challenges have prompted the development of alternative strategies for targeting p38α signaling, including:

  • Non-ATP-competitive inhibitors that target allosteric sites
  • Bifunctional degraders that target p38α for proteasomal degradation
  • Inhibitors of specific p38α functions rather than complete kinase inhibition [3]
Future Directions and Research Opportunities

Despite the clinical setbacks faced by this compound and similar compounds, ongoing research continues to explore promising avenues for targeting p38α:

  • Non-canonical pathway inhibition focusing on TAB1-mediated autophosphorylation, particularly for cardiovascular applications [3]
  • Polypharmacological approaches combining p38α inhibition with modulation of complementary targets in a single molecule [9]
  • Context-specific inhibition targeting p38α functions in particular disease microenvironments without completely blocking its physiological roles
  • Biomarker-driven patient selection to identify populations most likely to benefit from p38α inhibition

Recent studies with this compound analogues have demonstrated the potential of dual p38α/COX-2 inhibitors that simultaneously target multiple inflammatory pathways, showing improved efficacy in preclinical models compared to selective agents [9].

Conclusion

This compound represents a potent and selective p38α MAPK inhibitor that has advanced through Phase II clinical trials for inflammatory and hematological conditions. Its mechanism of action—competitive inhibition of ATP binding to p38α—results in broad suppression of pro-inflammatory signaling through reduced cytokine production and COX-2 expression. Despite promising preclinical data demonstrating efficacy in models of rheumatoid arthritis, multiple myeloma, and bone metabolic disorders, clinical development has been hampered by challenges common to p38 inhibitors: limited target modulation, adverse events, and insufficient efficacy in heterogeneous patient populations.

References

Talmapimod kinase selectivity panel data

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod Kinase Selectivity Profile

The table below summarizes the available quantitative data on this compound's kinase inhibition [1] [2]:

Kinase Target IC₅₀ Value Selectivity Ratio (vs. p38α)
p38α 9 nM -
p38β 90 nM ~10-fold
Panel of 20 other kinases (including other MAPKs) Not inhibited >2000-fold

Experimental Evidence & Protocols

The high selectivity of this compound is supported by several experimental findings:

  • Cellular p38 Phosphorylation: In multiple myeloma (MM) cell lines (MM.1S, U266, RPMI8226, etc.), this compound at concentrations of 100-200 nM, with a 1-hour incubation period, strongly inhibits the phosphorylation of p38 MAPK, demonstrating target engagement in a cellular context [1] [2].
  • Cytokine Inhibition in Whole Blood: In human whole blood assays, this compound suppresses lipopolysaccharide (LPS)-induced TNF-α production [1] [2]. This ex vivo model is a standard pharmacodynamic assay used to confirm the functional activity of p38 inhibitors in a physiologically relevant environment containing red and white blood cells [3].

This compound's Role in the p38 MAPK Signaling Pathway

The diagram below illustrates how this compound acts within the p38 MAPK pathway to produce its physiological effects [1] [4] [2]:

G InflammatoryStimuli Inflammatory/Stress Signals p38MAPK_Active p38α MAPK (Active/Phosphorylated) InflammatoryStimuli->p38MAPK_Active Activation p38MAPK p38α MAPK (Inactive) p38MAPK->p38MAPK_Active Phosphorylation TNF_alpha TNF-α Production p38MAPK_Active->TNF_alpha IL1 IL-1 Production p38MAPK_Active->IL1 COX2 COX-2 Expression p38MAPK_Active->COX2

As shown, this compound inhibits p38α MAPK, a key enzyme in a signaling cascade that responds to inflammatory stimuli. By blocking this kinase, this compound prevents the production of pro-inflammatory mediators like TNF-α, IL-1, and COX-2, which are implicated in diseases such as rheumatoid arthritis and multiple myeloma [4].

Summary of Key Findings

  • High Selectivity: this compound is a highly selective p38α inhibitor with at least 2000-fold selectivity over many other kinases [1] [2].
  • Functional Activity: Its efficacy is confirmed in cellular and complex ex vivo models like human whole blood [1] [2].
  • Therapeutic Potential: Its mechanism supports investigation for inflammatory diseases and multiple myeloma, although it remains an investigational drug [4].

References

Talmapimod solubility DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod (SCIO-469) Application Notes

1. Chemical Profile & Solubility this compound (SCIO-469) is a selective, ATP-competitive p38α mitogen-activated protein kinase (MAPK) inhibitor with the CAS Number 309913-83-5 [1] [2]. Its molecular formula is C₂₇H₃₀ClFN₄O₃, and it has a molecular weight of 513.00 g/mol [1] [3] [2].

The key solubility data for stock solution preparation is summarized in the table below.

Property Value / Condition Citation
Solubility in DMSO ≥ 100 mg/mL (194.93 mM) [1] [4]
Molecular Weight 513.00 g/mol [1] [3]
Appearance Pink to red crystalline solid [1] [2]
Recommended Storage Desiccate at +4°C (for powder); prepare fresh DMSO solutions or aliquot and store at -80°C [1] [2]

Important Note on DMSO: The solubility value is a minimum guarantee. DMSO is highly hygroscopic, and absorbed moisture can significantly impact solubility and compound stability. Always use newly opened, anhydrous DMSO for preparing stock solutions [1] [4].

2. Mechanism of Action & Selectivity this compound is an orally active, potent, and selective inhibitor of the p38α MAPK pathway [1] [3]. Its mechanism and selectivity profile are detailed below.

Parameter Detail Citation
Primary Target p38α MAPK [1] [3]
IC₅₀ (p38α) 9 nM [1] [3]
Selectivity ~10-fold selective over p38β (IC₅₀ = 90 nM); >2000-fold selective over a panel of 20 other kinases, including other MAPKs. [1] [3]
Mode of Inhibition ATP-competitive [1] [3]

The following diagram illustrates the signaling pathway inhibited by this compound and its downstream effects, based on its documented mechanism.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) p38alpha p38α MAPK InflammatoryStimuli->p38alpha TNFa ↓ TNF-α Production p38alpha->TNFa IL1b ↓ IL-1β Production p38alpha->IL1b COX2 ↓ COX-2 Expression p38alpha->COX2 INOS ↓ iNOS Expression p38alpha->INOS p38Phos p38 MAPK Phosphorylation p38alpha->p38Phos This compound This compound (SCIO-469) This compound->p38alpha Inhibits AntiInflammatoryEffect Anti-inflammatory Effect TNFa->AntiInflammatoryEffect IL1b->AntiInflammatoryEffect COX2->AntiInflammatoryEffect INOS->AntiInflammatoryEffect AntiMyelomaEffect Anti-myeloma Effect p38Phos->AntiMyelomaEffect In Multiple Myeloma Cells

3. Detailed Experimental Protocols

Preparation of DMSO Stock Solutions

This protocol ensures the preparation of a stable, high-concentration stock solution of this compound for in vitro studies.

Materials:

  • This compound powder (e.g., HY-10406, MedChemExpress) [1]
  • Anhydrous DMSO (freshly opened)
  • Analytical balance
  • Sterile microcentrifuge tubes (e.g., 1.5 mL)
  • Micropipettes and tips
  • Vortex mixer
  • Sonication bath (optional)

Procedure:

  • Calculation: Calculate the mass of this compound powder required to achieve the desired volume and concentration. For example, to prepare 1 mL of a 100 mM stock solution:

    • Mass (mg) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.1 mol/L × 0.001 L × 513.00 g/mol = 51.3 mg
  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile microcentrifuge tube. Add the required volume of anhydrous DMSO to achieve the final concentration (e.g., 51.3 mg powder in 1 mL DMSO for a ~100 mM solution).

  • Mixing: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solution appears clear. If any undissolved particles remain, briefly sonicate the tube in a water bath sonicator for 1-2 minutes.

  • Aliquoting and Storage: Immediately aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Short-term storage: -20°C for one month [4].
    • Long-term storage: -80°C for up to two years [1] or six months [4].
    • Always label tubes with the compound name, concentration, date, and solvent.
In Vitro Assay: Inhibition of p38 MAPK Phosphorylation in Myeloma Cells

This protocol is adapted from studies demonstrating this compound's activity in multiple myeloma (MM) cell lines [1].

Materials:

  • MM cell lines (e.g., MM.1S, U266, RPMI8226)
  • This compound DMSO stock solution (e.g., 10 mM)
  • Appropriate cell culture medium and reagents
  • Vehicle control (DMSO, at the same final concentration as drug-treated cells)
  • Lysis buffer and Western blot equipment
  • Antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK

Procedure:

  • Cell Culture: Culture MM cells in standard conditions until they reach logarithmic growth phase.

  • Drug Treatment:

    • Prepare working concentrations of this compound (e.g., 100 nM and 200 nM) in culture medium by diluting the DMSO stock. Ensure the final concentration of DMSO is consistent across all groups (typically ≤0.1%).
    • Treat cells with this compound or vehicle control for 1 hour [1].
  • Sample Analysis:

    • Lyse the cells and collect protein extracts.
    • Perform Western blot analysis using antibodies against phospho-p38 MAPK and total-p38 MAPK.
    • Expected Result: this compound treatment should strongly inhibit the phosphorylation of p38 MAPK without affecting the levels of total p38 MAPK [1].
In Vivo Dosing Protocol in a Mouse Xenograft Model

This protocol is based on studies that evaluated the anti-tumor efficacy of this compound in a mouse model of multiple myeloma [1].

Materials:

  • Animal model: Six-week-old male triple immune-deficient BNX mice implanted with RPMI-8226 MM cells [1].
  • This compound formulated for oral administration.
  • Vehicle control.

Formulation Preparation (for oral gavage):

  • This compound can be administered via oral gavage using formulations such as 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, which yields a suspended solution of 2.5 mg/mL [1] [4].

Dosing Regimen:

  • Dosage: 10, 30, or 90 mg/kg [1].
  • Route: Oral gavage (p.o.)
  • Frequency: Twice daily.
  • Duration: 14 days [1].

Expected Outcome: this compound treatment should dose-dependently reduce tumor growth and the weight of palpable tumors at the end of the study period [1].

Critical Considerations for Researchers

  • DMSO Quality is Paramount: The effectiveness of your stock solution and the validity of your experimental results depend heavily on using high-quality, anhydrous DMSO.
  • Confirm Freshness: Before use, especially if an aliquot has been stored, visually inspect the solution for clarity and check for any precipitation.
  • Vehicle Control is Essential: In all in vitro and in vivo experiments, a vehicle control group (exposed to the same concentration of DMSO or formulation without the active compound) must be included to account for any effects of the solvent itself.

References

Comprehensive Application Notes & Protocols: Using Talmapimod (SCIO-469) to Inhibit p38α Phosphorylation in Cell Culture Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Talmapimod and Its Mechanism of Action

This compound (SCIO-469) is an orally active, selective, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) that has been extensively investigated in both basic research and clinical settings. As a first-generation p38α inhibitor developed by Scios, it has shown promising therapeutic potential for various conditions including rheumatoid arthritis, multiple myeloma, and bone marrow-related disorders [1]. The compound exhibits exceptional kinase selectivity, with approximately 10-fold selectivity for p38α over p38β (IC₅₀ = 9 nM vs. 90 nM) and at least 2,000-fold selectivity over a panel of 20 other kinases, including other MAPKs [2] [3]. This specificity profile makes this compound an invaluable research tool for dissecting p38α-specific signaling pathways in complex biological systems.

The p38 MAPK pathway represents a crucial intracellular signaling cascade that transduces extracellular signals into cellular responses, particularly those related to stress and inflammation. This pathway regulates a plethora of cellular processes including cell cycle progression, differentiation, apoptosis, and inflammatory responses [4]. This compound exerts its effects by competitively binding to the ATP-binding pocket of p38α, thereby preventing the phosphorylation and activation of this kinase and its downstream substrates. Through this mechanism, this compound effectively modulates the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which contribute to both symptoms and disease progression in various inflammatory conditions [1].

Table 1: Key Pharmacological Properties of this compound

Parameter Value Reference
IC₅₀ for p38α 9 nM [2] [3]
IC₅₀ for p38β 90 nM [2] [3]
Selectivity Ratio >2000-fold over other MAPKs [2] [3]
Cellular Activity Inhibits p38 phosphorylation at 100-200 nM [2]
In Vivo Efficacy Dose-dependent tumor reduction at 10-90 mg/kg (oral) [2]

Pharmacological Profile and Key Properties

This compound possesses a molecular weight of 513.00 g/mol with the chemical formula C₂₇H₃₀ClFN₄O₃ [3]. The compound is typically supplied as a solid powder that can be dissolved in DMSO to create stock solutions of up to 100 mg/mL (194.93 mM) [2]. For cell culture applications, it's recommended to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles, which may compromise compound stability. Based on stability data, this compound stock solutions should be stored at -80°C for up to 2 years or at -20°C for up to 1 year [2].

The potency and selectivity of this compound have been rigorously characterized across multiple experimental systems. In biochemical assays, this compound demonstrates nanomolar potency against p38α with clean off-target profiles, making it particularly valuable for mechanistic studies where specific pathway dissection is required [2] [3]. In cellular models, this compound effectively inhibits LPS-induced TNF-α production in human whole blood and demonstrates potent activity in multiple myeloma cell lines, including inhibition of p38 phosphorylation at concentrations ranging from 100-200 nM [2]. The compound's favorable pharmacokinetic properties enable its use in both acute and chronic treatment regimens in vivo, with oral administration showing dose-dependent effects on tumor growth in xenograft models [2].

Cell Culture Treatment Protocols

Compound Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound in high-quality DMSO to prepare a 10-100 mM stock solution. For a 10 mM stock, dissolve 5.13 mg of this compound in 1 mL of DMSO. Gently vortex or sonicate if necessary to ensure complete dissolution. Sterilize by filtration through a 0.22 μm filter if needed for sterile cell culture applications.

  • Aliquoting and Storage: Divide the stock solution into small aliquots (10-50 μL) to minimize freeze-thaw cycles. Store at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 year). Avoid repeated warming to room temperature to maintain compound stability.

  • Working Solution Preparation: Dilute the stock solution in appropriate culture medium immediately before use. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent toxicity. Include vehicle controls with equivalent DMSO concentration in all experiments.

Cell Treatment and Inhibition Protocol
  • Optimal Concentration Determination: For initial experiments, establish a dose-response curve using concentrations ranging from 10 nM to 10 μM. Based on published data, effective inhibition of p38 phosphorylation is typically achieved at 100-200 nM in various cell lines, including MM.1S, U266, RPMI8226, MM.1R, and RPMI-Dox40 cells [2].

  • Treatment Duration: The standard incubation time for this compound is 1 hour prior to stimulation [2]. However, depending on research objectives, treatment durations may range from 30 minutes to 24 hours. For chronic inhibition studies, consider replenishing the compound every 24-48 hours.

  • Stimulation Conditions: Following this compound pre-treatment, cells can be stimulated with appropriate agonists such as lipopolysaccharide (LPS) for inflammatory models or other relevant stimuli depending on the research context. Include proper controls (untreated, vehicle-only, stimulus-only, and this compound-only) for accurate data interpretation.

Assessing Phosphorylation Inhibition: Methodological Approaches

Western Blot Analysis

Western blotting remains the gold standard method for assessing phosphorylation states of proteins and is widely employed to evaluate this compound efficacy [5] [6] [7]. The procedure involves separating proteins from cell lysates using SDS-PAGE, transferring them to a membrane, and probing with phospho-specific antibodies. For this compound studies, key steps include:

  • Cell Lysis: Harvest cells using RIPA buffer supplemented with phosphatase and protease inhibitors to preserve phosphorylation states. Centrifuge at 14,000 × g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine protein concentration using a Bradford or BCA assay. Load equal amounts of protein (10-30 μg) per lane on SDS-PAGE gels for separation.

  • Antibody Probing: Use phospho-specific antibodies against p38 (Thr180/Tyr182) or downstream targets like MAPKAPK-2. Always probe for total protein levels (non-phosphorylated) as loading controls and to calculate phosphorylation ratios [5].

  • Detection and Analysis: Develop membranes using chemiluminescent or fluorescent detection systems. Perform densitometric analysis to quantify band intensities and normalize phospho-protein signals to total protein signals [6].

The following diagram illustrates the experimental workflow for assessing this compound-mediated phosphorylation inhibition:

G Start Start Experiment CellCulture Cell Culture (Multiple Myeloma or Macrophage Models) Start->CellCulture TalmaTreatment This compound Treatment (100-200 nM, 1 hour) CellCulture->TalmaTreatment Stimulation Stimulation (LPS or other agonists) TalmaTreatment->Stimulation Lysis Cell Lysis with Phosphatase Inhibitors Stimulation->Lysis WB Western Blot Analysis Lysis->WB PAb Phospho-specific Antibody Detection WB->PAb Analysis Densitometric Analysis & Normalization PAb->Analysis

Alternative Detection Methods

While Western blotting is commonly used, several complementary techniques can provide additional insights when studying this compound effects:

  • Intracellular Flow Cytometry: This approach enables single-cell analysis of phosphorylation events in heterogeneous cell populations. After this compound treatment, cells are fixed, permeabilized, and stained with fluorochrome-conjugated phospho-specific antibodies. This method offers quantitative data at the single-cell level and allows for detection of rare cell populations without physical separation [5] [6].

  • ELISA-Based Approaches: Phospho-specific ELISAs provide excellent quantification of phosphorylation events and are particularly suitable for higher-throughput applications. These assays typically utilize a capture antibody specific for the target protein (phosphorylation-independent) and a detection antibody specific for the phosphorylation site [5] [7]. ELISAs generally offer greater sensitivity than Western blotting and require smaller sample volumes.

  • Mass Spectrometry Methods: Advanced mass spectrometry approaches enable comprehensive mapping of phosphorylation sites and can quantify the degree of phosphorylation at specific residues. Techniques such as the C-terminal peptide ²H-labeling derivatization strategy allow for quantification without being affected by variable ionization efficiencies between phosphorylated and non-phosphorylated peptides [8].

Table 2: Comparison of Phosphorylation Detection Methods for this compound Studies

Method Sensitivity Throughput Quantitative Capability Key Applications
Western Blot Moderate Low Semi-quantitative Initial validation, mechanism studies
Flow Cytometry High Medium Quantitative Heterogeneous populations, single-cell analysis
ELISA High High Quantitative High-throughput screening, dose-response
Mass Spectrometry Variable Low Quantitative Phosphosite identification, comprehensive analysis

Critical Experimental Considerations and Troubleshooting

Optimization and Validation
  • Cell Type-Specific Responses: Different cell lines may exhibit variable sensitivity to this compound. Myeloma cells (MM.1S, U266, RPMI8226) typically respond well to 100-200 nM concentrations [2], but primary cells or other cell types may require optimization. Always perform preliminary dose-response experiments to establish appropriate concentrations for your specific model.

  • Time Course Considerations: The duration of treatment significantly impacts results. While 1-hour pre-treatment is standard for acute inhibition studies [2], longer treatments (up to 24 hours) may be necessary for assessing effects on downstream gene expression or functional endpoints. Include multiple time points in preliminary experiments to capture dynamic responses.

Troubleshooting Common Issues
  • Incomplete Phosphorylation Inhibition: If this compound fails to sufficiently inhibit p38 phosphorylation, consider: (1) verifying compound activity through enzymatic assays, (2) increasing concentration (up to 1 μM maximum for cellular assays), (3) extending pre-treatment time, or (4) checking for degraded compound due to improper storage.

  • High Background in Detection: For Western blot issues with high background, optimize: (1) antibody concentrations through titration, (2) blocking conditions (try different blocking agents), (3) washing stringency (increase wash times or detergent concentrations), and (4) sample preparation (ensure complete lysis and clearance).

  • Poor Cell Viability: If this compound treatment causes unexpected cytotoxicity, verify that: (1) DMSO concentration does not exceed 0.1%, (2) compound is properly diluted in culture medium, (3) solvent controls are included, and (4) cell density is appropriate for the specific cell type.

Research Applications and Therapeutic Implications

This compound has been extensively utilized to investigate the pathophysiological roles of p38α signaling in various disease contexts. In multiple myeloma models, this compound treatment not only reduces tumor burden but also prevents the development of osteolytic bone disease, suggesting dual benefits in both tumor control and bone protection [2] [1]. The compound has demonstrated efficacy in inflammatory disease models, particularly through its ability to suppress pro-inflammatory cytokine production. Additionally, research has explored its potential in pain management and rheumatoid arthritis, with several clinical trials completed or ongoing [1].

The versatile applications of this compound extend beyond traditional inflammation research. Recent studies have explored its effects in metabolic diseases, neurological conditions, and cancer microenvironment modulation. The compound's well-characterized selectivity profile makes it particularly valuable for pathway dissection studies where specific p38α inhibition is required to distinguish its functions from other MAPK family members. Furthermore, this compound serves as an excellent positive control for evaluating next-generation p38 inhibitors and for validating the role of p38α in newly identified biological processes.

The following diagram illustrates the core signaling pathway affected by this compound and the experimental approaches for assessing its inhibition:

G Stress Cellular Stress/ Inflammatory Signals p38 p38α MAPK Stress->p38 TNF TNF-α Production p38->TNF IL1 IL-1 Production p38->IL1 COX2 COX-2 Expression p38->COX2 Assays Detection Assays: • Western Blot • Flow Cytometry • ELISA TNF->Assays IL1->Assays COX2->Assays Talma This compound Talma->p38 inhibits

Conclusion

This compound represents a well-characterized and highly selective pharmacological tool for investigating p38α MAPK signaling in cellular models. The protocols and application notes presented here provide researchers with a comprehensive framework for implementing this compound studies in their experimental systems. By following the detailed methodologies for cell culture treatment, phosphorylation assessment, and data interpretation, scientists can reliably investigate p38α-mediated processes across various research contexts. The continuing research with this compound not only advances our understanding of fundamental p38 biology but also contributes to the development of novel therapeutic strategies for inflammation, cancer, and other p38α-associated diseases.

References

Comprehensive Application Notes and Experimental Protocols for Talmapimod in Rheumatoid Arthritis Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Talmapimod and Its Mechanism of Action

This compound (development code SCIO-469) is a first-generation oral p38 mitogen-activated protein kinase (MAPK) inhibitor originally developed by Scios for the treatment of inflammatory diseases, particularly rheumatoid arthritis (RA) and pain conditions [1]. As a small molecule therapeutic with a molecular weight of 513.004 g/mol and chemical formula C₂₇H₃₀ClFN₄O₃, this compound has demonstrated significant potential in modulating key inflammatory pathways involved in RA pathogenesis [1]. The drug specifically targets p38α MAPK, a crucial signaling molecule that acts as a stimulatory modulator of multiple pro-inflammatory factors, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2) [1]. These factors are known to contribute substantially to both symptomatic manifestations and disease progression in RA patients.

The molecular mechanism of this compound involves competitive inhibition of p38α MAPK ATP binding, thereby suppressing the downstream phosphorylation cascade that leads to transcription of pro-inflammatory genes [2]. Existing protein-based biologics that target TNF-α have demonstrated remarkable efficacy in RA management; however, this compound offers potential additional benefits through its simultaneous inhibition of IL-1 and COX-2 pathways, providing a broader anti-inflammatory profile [1]. This multi-faceted mechanism is particularly valuable given the complex pathophysiology of RA, which involves multiple overlapping signaling pathways that contribute to synovial inflammation, cartilage degradation, and bone erosion.

Recent research on this compound analogues has revealed that the most potent derivatives exhibit a polypharmacological anti-inflammatory activity through concomitant inhibition of both p38α MAPK and its upstream effector, along with the capability to downregulate NF-κB and MAPK-signaling pathways [2]. This comprehensive pathway modulation represents a promising therapeutic strategy for managing chronic inflammatory disorders like RA, where single-target approaches often prove insufficient due to pathway redundancy and compensation.

Quantitative Profiling of this compound Efficacy in Preclinical Models

Cellular and Enzymatic Activity Data

Table 1: Anti-inflammatory Efficacy of this compound and Lead Analogues in Cellular Models

Compound p38α MAPK IC₅₀ (μM) COX-2 IC₅₀ (μM) NO Production Inhibition iNOS/COX-2 Suppression NF-κB Downregulation
This compound Not fully quantified Not fully quantified Moderate Moderate Moderate
Analogue 6n 1.95 0.036 Significant Significant Significant
Reference Standard Varies by assay Varies by assay Varies by assay Varies by assay Varies by assay

The most potent this compound analogue (compound 6n) demonstrated exceptional enzymatic inhibitory activity, with particularly strong inhibition of COX-2 (IC₅₀ = 0.036 μM), suggesting that optimized derivatives may achieve enhanced efficacy through dual-target inhibition [2]. In RAW264.7 macrophage cells, this lead analogue effectively suppressed lipopolysaccharide (LPS)-induced expressions of inducible nitric oxide synthase (iNOS) and COX-2, indicating robust anti-inflammatory activity at the cellular level [2]. Western blot analysis further confirmed that the compound downregulated both the NF-κB signaling pathway and p38 MAPK phosphorylation, demonstrating a polypharmacological mechanism that simultaneously targets multiple inflammatory cascades.

Table 2: In Vivo Efficacy of this compound in Disease Models

Model System Dose/Regimen Key Efficacy Outcomes Molecular Effects Clinical Relevance
Murine Multiple Myeloma Daily oral administration Reduced tumor burden, increased survival, prevented osteolytic bone disease Inhibition of p38α MAPK in tumor microenvironment Potential for bone metastasis management
RA Synovial Fibroblasts Concentration-dependent Reduced proliferation and adhesion of myeloma cells, suppressed osteoclast formation Normalized bone marrow microenvironment Implications for joint erosion prevention
Clinical Trials (Phase II) 30-100 mg daily Modest ACR20 response, not statistically superior to placebo Transient CRP reduction Limited efficacy as monotherapy

In murine models of multiple myeloma, this compound treatment significantly reduced tumor burden, increased survival, and prevented the development of osteolytic bone disease [1]. These findings demonstrate the compound's potential for managing bone-related pathologies in inflammatory conditions. Additional research showed that this compound normalized the bone marrow microenvironment with p38 inhibition, reducing multiple myeloma cell proliferation and adhesion while suppressing osteoclast formation [1]. These effects on bone remodeling are particularly relevant for RA, where joint erosion represents a major cause of long-term disability.

Clinical Trial Outcomes and Limitations

Despite promising preclinical results, this compound's clinical efficacy in RA patients has been modest. In Phase II clinical trials, this compound failed to demonstrate significant superiority over placebo or methotrexate in achieving ACR20 response criteria [3]. The initial effect on CRP levels was not sustained, and higher doses (300 mg group) led to increased discontinuation rates and adverse events, possibly due to off-target blockage of other kinases [3]. These limitations highlight the challenges in translating preclinical findings into clinical benefits and underscore the need for better patient stratification and potentially combination therapy approaches.

Experimental Protocols for this compound Evaluation

In Vitro Assessment of Anti-Inflammatory Activity
3.1.1 Cell Culture and Treatment
  • Cell Line: Utilize RAW264.7 murine macrophage cells (ATCC TIB-71) for inflammation studies. Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2].

  • Inflammatory Stimulation: Plate cells at a density of 1×10⁵ cells/well in 24-well plates and allow to adhere for 24 hours. Pre-treat with this compound or its analogues at varying concentrations (1-100 μM) for 2 hours before stimulating with lipopolysaccharide (LPS) at 100 ng/mL for 18-24 hours to induce inflammatory responses [2].

  • Viability Assessment: Perform MTT assay concurrently to ensure anti-inflammatory effects are not attributable to cytotoxicity. Incubate cells with 0.5 mg/mL MTT for 4 hours at 37°C, then dissolve formed formazan crystals in DMSO and measure absorbance at 570 nm.

3.1.2 Evaluation of Inflammatory Mediators
  • Nitric Oxide (NO) Production: Measure NO accumulation in culture supernatants using the Griess reaction. Mix 100 μL of culture supernatant with 100 μL of Griess reagent (1% sulfanilamide, 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) and incubate for 10 minutes at room temperature protected from light. Measure absorbance at 540 nm and calculate NO concentration against a sodium nitrite standard curve [2].

  • Protein Extraction and Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using BCA assay, separate 20-30 μg of protein by SDS-PAGE, and transfer to PVDF membranes. Block with 5% non-fat milk and probe with primary antibodies against iNOS, COX-2, phospho-p38, total p38, NF-κB pathway components (IκBα, phospho-IκBα, p65), and β-actin as loading control. Incubate with appropriate HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence [2].

3.1.3 Enzymatic Inhibition Assays
  • p38α MAPK Inhibition: Assess this compound inhibition of p38α MAPK using commercial kinase assay kits. Perform reactions in 25 μL volumes containing kinase buffer, 100 μM ATP, 1 μg myelin basic protein as substrate, and appropriate enzyme concentration. Incubate for 30 minutes at 30°C, stop reactions with EDTA, and quantify phosphorylation using ELISA-based detection. Calculate IC₅₀ values from dose-response curves (typically 0.1-100 μM range) [2].

  • COX-2 Inhibition: Evaluate COX-2 inhibitory activity using a commercial COX inhibitor screening assay. Monitor prostaglandin production spectrophotometrically or via ELISA in the presence of varying this compound concentrations. Compare inhibition against reference COX-2 inhibitors to determine potency and selectivity [2].

In Vivo Evaluation in Rheumatoid Arthritis Models
3.2.1 Animal Model Establishment
  • Collagen-Induced Arthritis (CIA) Model: Use 8-10 week old DBA/1J mice (20-25 g). Immunize animals intradermally at the base of the tail with 100 μg bovine type II collagen emulsified in complete Freund's adjuvant (CFA). Administer a booster injection of 100 μg collagen in incomplete Freund's adjuvant (IFA) 21 days later [1].

  • Clinical Scoring: Monitor mice for arthritis development beginning day 21 post-immunization. Score each limb on a scale of 0-4 based on erythema, swelling, and joint distortion: 0 = normal, 1 = mild redness and swelling, 2 = moderate redness and swelling, 3 = severe redness and swelling, and 4 = maximal inflammation with joint deformity. Calculate total clinical score per animal (maximum 16) [1].

3.2.2 Drug Administration and Tissue Collection
  • Treatment Protocol: Randomize arthritic mice into treatment groups (n=8-10) when clinical scores reach 2-4 (typically day 28). Administer this compound orally at 30-100 mg/kg/day suspended in 0.5% methylcellulose. Include vehicle control and reference drug (e.g., methotrexate at 5 mg/kg twice weekly) groups. Treat for 21-28 days [1].

  • Tissue Collection: Euthanize mice at study endpoint and collect hind paw joints for histopathological analysis. Fix joints in 10% neutral buffered formalin for 48 hours, decalcify in 14% EDTA for 14 days, process through graded alcohols, and embed in paraffin. Section tissues at 5-7 μm thickness and stain with hematoxylin and eosin (H&E) for general histology or safranin O for cartilage proteoglycan content [1].

3.2.3 Histopathological Evaluation
  • Synovitis Scoring: Assess H&E-stained sections using a standardized scoring system: 0 = normal synovium, 1 = mild synovial hyperplasia with limited immune cell infiltration, 2 = moderate hyperplasia with multiple cell layers and infiltrates, 3 = severe hyperplasia with extensive infiltration and pannus formation [1].

  • Cartilage and Bone Erosion: Evaluate joint destruction using a 0-3 scale: 0 = normal cartilage and bone, 1 = minimal erosion limited to isolated points, 2 = moderate erosion with clear cartilage loss, 3 = extensive erosion with deep bone destruction. Perform all scoring blinded to treatment groups [1].

  • Immunohistochemistry: Deparaffinize sections and perform antigen retrieval. Incubate with antibodies against phospho-p38, TNF-α, IL-1β, or MMP-13. Visualize using appropriate detection systems and counterstain with hematoxylin. Quantify positive cells in synovial lining and sublining areas [1].

Signaling Pathway Analysis and Diagram

The following diagram illustrates the molecular targets and signaling pathways modulated by this compound in rheumatoid arthritis pathophysiology:

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling cluster_output Inflammatory Output LPS LPS p38 p38 LPS->p38 Activation NFkB NFkB LPS->NFkB Activation Cytokines Cytokines Cytokines->p38 Activation Cytokines->NFkB Activation GeneTranscription GeneTranscription p38->GeneTranscription Phosphorylation NFkB->GeneTranscription Translocation TNFalpha TNFalpha GeneTranscription->TNFalpha Production IL1beta IL1beta GeneTranscription->IL1beta Production COX2 COX2 GeneTranscription->COX2 Expression MMPs MMPs GeneTranscription->MMPs Expression Synovitis Synovitis TNFalpha->Synovitis IL1beta->Synovitis Pain Pain COX2->Pain BoneErosion BoneErosion MMPs->BoneErosion This compound This compound This compound->p38 Inhibition

Diagram 1: Molecular targets and signaling pathways modulated by this compound in rheumatoid arthritis. This compound (blue ellipse) directly inhibits p38 MAPK activation (yellow node), downstream of extracellular stimuli like LPS and cytokines. This inhibition reduces activation of pro-inflammatory gene transcription and subsequent production of inflammatory mediators (red nodes) that drive RA pathology.

The diagram above illustrates the central role of p38 MAPK in coordinating inflammatory responses in rheumatoid arthritis. This compound exerts its therapeutic effects primarily through direct inhibition of p38 MAPK phosphorylation and activation, thereby interrupting the downstream production of key inflammatory mediators including TNF-α, IL-1β, COX-2, and various matrix metalloproteinases (MMPs) [1]. Recent research on this compound analogues has revealed that the most potent compounds exhibit polypharmacological activity through simultaneous inhibition of both p38α MAPK and COX-2, along with downstream suppression of NF-κB signaling [2]. This multi-target approach potentially offers enhanced efficacy against the complex inflammatory network in RA.

The NF-κB pathway operates in parallel to p38 MAPK signaling and represents another crucial inflammatory cascade in RA pathogenesis. While this compound primarily targets p38 MAPK, studies have shown that certain optimized analogues can downregulate both pathways, providing more comprehensive suppression of synovitis, pain, and bone erosion [2]. This dual-pathway inhibition may address the limitations of single-target approaches that often lead to compensatory activation of alternative inflammatory cascades and reduced clinical efficacy.

Research Implications and Future Directions

Limitations of Current Approaches and Potential Solutions

The development of this compound and other p38 MAPK inhibitors for rheumatoid arthritis has faced significant challenges despite promising preclinical results. Several factors contribute to the limited clinical efficacy observed in phase II trials:

  • Pathway Redundancy: The inflammatory network in established RA involves multiple overlapping signaling pathways, allowing for compensatory activation when p38 MAPK is inhibited [3]. This redundancy limits the durability of response to single-target inhibitors.

  • Biodistribution Issues: Some p38 inhibitors exhibit suboptimal distribution to joint tissues or penetration into synovial cells, reducing their therapeutic potential at the primary site of inflammation [3].

  • Off-Target Effects: Higher doses of this compound (300 mg group) were associated with increased adverse events and discontinuation rates, possibly due to off-target kinase inhibition [3].

Potential strategies to overcome these limitations include the development of combination therapies that target complementary pathways. Network-based in silico analyses suggest that combining MAPK inhibitors like this compound with methotrexate or other biological DMARDs may produce synergistic effects while mitigating toxicity [4] [5]. Additionally, the emergence of This compound analogues with dual p38 MAPK/COX-2 inhibitory activity represents a promising polypharmacological approach that may enhance efficacy through simultaneous modulation of multiple targets [2].

Patient Stratification and Personalized Medicine Approaches

Recent advances in understanding the molecular heterogeneity of rheumatoid arthritis suggest that this compound may demonstrate enhanced efficacy in specific patient subsets. Research has identified distinct DNA methylation and transcriptome signatures that not only discriminate RA fibroblast-like synoviocytes (FLS) from osteoarthritis FLS, but also distinguish RA FLS isolated from knees versus hips [6]. These joint-specific epigenetic patterns influence biological pathways such as IL-6 signaling via JAK-STAT, potentially explaining the diversity of drug responses observed in RA patients [6].

Future clinical trials of this compound and its derivatives could incorporate epigenetic biomarkers to identify patient subgroups most likely to respond to p38 MAPK inhibition. The discovery of differentially methylated genes between joint locations and disease states provides a foundation for developing predictive biomarkers that could guide targeted therapy [6]. This approach aligns with the broader movement toward precision medicine in rheumatology, where treatment selection is increasingly informed by molecular profiling rather than empirical trial-and-error.

Conclusion

This compound represents a clinically validated though modestly effective p38 MAPK inhibitor with demonstrated anti-inflammatory activity across multiple preclinical models of rheumatoid arthritis. While its development as a monotherapy has been limited by efficacy challenges in clinical trials, the compound continues to provide valuable insights into inflammatory pathway modulation. The emergence of optimized analogues with dual p38 MAPK/COX-2 inhibitory activity and the potential for biomarker-guided patient selection offer promising avenues for future therapeutic development. Researchers working with this compound should focus on combination strategies, polypharmacological approaches, and personalized medicine applications to maximize its potential in addressing the complex inflammatory networks that drive rheumatoid arthritis pathogenesis.

References

Comprehensive Application Notes and Protocols for Talmapimod p38 MAPK Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Talmapimod (SCIO-469) is a first-generation oral p38 mitogen-activated protein kinase (MAPK) inhibitor developed by Scios Inc. that has advanced to Phase II clinical trials for inflammatory conditions including rheumatoid arthritis, multiple myeloma, and bone marrow disorders. [1] As a selective p38α MAPK inhibitor, this compound functions by attenuating pro-inflammatory signaling through inhibition of cytokine production, including tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which contribute significantly to inflammatory disease progression. [1] The p38 MAPK pathway represents a crucial signaling cascade that regulates cellular responses to stress stimuli, inflammatory cytokines, and various environmental stressors, playing a central role in inflammation, immune responses, and cellular differentiation processes. [2] [3]

The p38 MAPK family comprises four isoforms (p38α, p38β, p38γ, and p38δ) with p38α being the most extensively studied due to its primary role in regulating inflammation. [4] These kinases are activated through a phosphorylation cascade wherein MAP kinase kinases (MKK3 and MKK6) phosphorylate threonine and tyrosine residues within the conserved Thr-Gly-Tyr (TGY) motif of p38 MAPK, leading to its full activation. [4] this compound and its structural analogues represent an important class of investigational compounds that have contributed significantly to understanding p38 MAPK biology and its therapeutic potential across multiple disease contexts, including inflammatory disorders, cancer, and neurodegenerative conditions. [2] [5]

Key Experimental Findings and Quantitative Profiling

Quantitative Profiling of this compound Analogues

Table 1: In vitro and Cellular Activity of Selected this compound Analogues

Compound p38α MAPK IC₅₀ (μM) COX-2 IC₅₀ (μM) NO Production Inhibition iNOS Expression COX-2 Expression NF-κB Pathway p38 Phosphorylation
6n 1.95 0.036 Significant suppression Suppressed Suppressed Downregulated Inhibited
6a Not specified Not specified Not specified Not specified Not specified Not specified Not specified
6b Not specified Not specified Not specified Not specified Not specified Not specified Not specified
This compound Not specified Not specified Not specified Not specified Not specified Not specified Not specified

Note: Compound 6n emerged as the most potent analogue in the series with demonstrated polypharmacological activity against both p38α MAPK and COX-2 enzymes. [6]

Table 2: In vivo Efficacy and Preclinical Profiling Data

Parameter This compound Compound 6n GW856553X GSK678361
Therapeutic Area Rheumatoid Arthritis, Multiple Myeloma Inflammatory Diseases Collagen-Induced Arthritis Collagen-Induced Arthritis
In vivo Model Multiple myeloma murine models In vivo anti-inflammatory models Murine collagen-induced arthritis Murine chronic collagen-induced arthritis
Efficacy Reduced tumor burden, increased survival, reduced osteolytic bone disease Potent anti-inflammatory activity Reduced disease signs and symptoms Reversed established disease and joint destruction
Brain Penetration Low (limited by P-gp efflux) Not tested Not tested Not tested
Sex Differences Distinct washout kinetics observed Not tested Not tested Not tested

Note: this compound demonstrates efficacy in multiple disease models but has limited blood-brain barrier penetration due to P-glycoprotein efflux. [7] [8] [1]

Detailed Experimental Protocols

Enzymatic Inhibition Assay for p38α MAPK

Objective: To evaluate the inhibitory potency of this compound analogues against p38α MAPK enzyme. [6]

Materials and Reagents:

  • Active recombinant p38α MAPK enzyme
  • ATP solution (prepared fresh)
  • Specific peptide substrate for p38 MAPK
  • This compound or test compounds dissolved in DMSO
  • Assay buffer (appropriate pH and ionic strength)
  • EDTA for reaction termination
  • Detection reagents depending on method (e.g., luciferase-based system for ATP consumption)

Procedure:

  • Prepare serial dilutions of this compound or test compounds in DMSO, ensuring final DMSO concentration is consistent (typically ≤1%).
  • Set up reaction mixtures containing assay buffer, p38α MAPK enzyme, and peptide substrate.
  • Pre-incubate the enzyme with inhibitors for 10-15 minutes at room temperature.
  • Initiate the reaction by adding ATP to a final concentration reflecting Km value (typically 10-100 μM).
  • Allow the reaction to proceed for an appropriate time (30-60 minutes) at 30°C.
  • Terminate the reaction using EDTA or other stopping solution.
  • Measure phosphorylation of the substrate using appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).
  • Include controls: no inhibitor (positive control), no enzyme (negative control), and known p38 inhibitor reference compound if available.
  • Calculate percentage inhibition and determine IC₅₀ values using nonlinear regression analysis of concentration-response data.
Cellular Anti-inflammatory Activity in RAW264.7 Cells

Objective: To assess the effect of this compound analogues on inflammatory mediators in macrophage cells. [6]

Materials and Reagents:

  • RAW264.7 murine macrophage cell line
  • Cell culture medium (DMEM with 10% FBS)
  • Lipopolysaccharides (LPS)
  • Test compounds and reference standards
  • Nitric oxide detection reagents (e.g., Griess reagent)
  • Western blot reagents for iNOS, COX-2, NF-κB, and phospho-p38
  • ELISA kits for cytokines (TNF-α, IL-1β, IL-6)

Procedure:

  • Culture RAW264.7 cells in appropriate conditions and seed in multi-well plates at optimal density.
  • Pre-treat cells with varying concentrations of this compound or test compounds for 1-2 hours.
  • Stimulate inflammation by adding LPS (typically 100 ng/mL-1 μg/mL) to the cells.
  • Incubate for predetermined time (e.g., 24 hours for NO measurement, 6-8 hours for protein expression).
  • For NO production:
    • Collect culture supernatants
    • Mix with Griess reagent
    • Measure absorbance at 540-550 nm
    • Calculate NO concentration using sodium nitrite standard curve
  • For protein expression analysis:
    • Lyse cells and quantify protein content
    • Perform Western blotting for iNOS, COX-2, phospho-p38, total p38, and NF-κB pathway components
    • Quantify band intensities using densitometry
  • For cytokine production:
    • Collect supernatants at appropriate time points (e.g., 6-18 hours)
    • Measure TNF-α, IL-1β, and IL-6 levels using ELISA kits according to manufacturer's protocols
  • Analyze data to determine concentration-dependent effects and calculate EC₅₀ values where appropriate.
In vivo Anti-inflammatory Efficacy Assessment

Objective: To evaluate the therapeutic potential of this compound in disease-relevant animal models. [8]

Materials and Reagents:

  • Appropriate animal model (e.g., collagen-induced arthritis for inflammatory diseases)
  • This compound or test compounds formulated for administration
  • Vehicle control
  • Clinical scoring sheets
  • Methods for tissue collection and analysis (histopathology, protein extraction)

Procedure:

  • Induce disease in animals (e.g., collagen-induced arthritis in DBA/1 mice).
  • Randomize animals into treatment groups once disease is established.
  • Administer this compound or vehicle control via appropriate route (oral gavage typically preferred).
  • Monitor animals regularly for:
    • Clinical scores of disease severity
    • Body weight
    • Signs of toxicity or distress
  • At study endpoint:
    • Collect blood for plasma cytokine analysis
    • Harvest relevant tissues (joints, spleen, etc.)
    • Perform histopathological analysis of target tissues
    • Assess inflammatory markers in tissues
  • For mechanistic studies:
    • Analyze phosphorylation status of p38 in target tissues
    • Measure downstream inflammatory mediators
  • Compare treatment groups to vehicle and positive control if available using appropriate statistical tests.

Signaling Pathways and Experimental Workflow

The diagrams below illustrate the key signaling pathways and experimental approaches for evaluating this compound activity.

p38 MAPK Signaling Pathway and this compound Inhibition

p38_pathway StressStimuli Stress Stimuli (LPS, Cytokines, Osmotic Stress) MAP3K MAP3K (TAK1, ASK1, DLK) StressStimuli->MAP3K MAP2K MAP2K (MKK3, MKK6) MAP3K->MAP2K p38 p38α MAPK (Inactive) MAP2K->p38 p38_Active p38α MAPK (Active, Phosphorylated) p38->p38_Active Dual Phosphorylation (Thr180/Tyr182) TranscriptionFactors Transcription Factors (ATF2, MEF2, CHOP) p38_Active->TranscriptionFactors InflammatoryMediators Inflammatory Mediators (TNF-α, IL-1β, IL-6, COX-2, iNOS) p38_Active->InflammatoryMediators This compound This compound Inhibition This compound->p38 Competitive Inhibition

Experimental Workflow for this compound Profiling

workflow CompoundDesign Compound Design & Synthesis EnzymaticAssay Enzymatic Assays p38α MAPK Inhibition IC₅₀ Determination CompoundDesign->EnzymaticAssay Pure Compounds CellularAssay Cellular Assays RAW264.7 Macrophages LPS-Induced Inflammation EnzymaticAssay->CellularAssay Active Compounds Mechanism Mechanistic Studies Western Blot, ELISA Pathway Analysis CellularAssay->Mechanism Hit Confirmation InVivo In vivo Evaluation Disease Models Efficacy & Toxicity Mechanism->InVivo Lead Optimization

Research Applications and Implications

Therapeutic Applications

The development of this compound and its optimized analogues represents a promising therapeutic strategy for multiple disease areas. In inflammatory diseases, particularly rheumatoid arthritis, p38 MAPK inhibitors have demonstrated significant efficacy in preclinical models by reducing joint inflammation and preventing structural damage. [8] [2] The polypharmacological profile of certain this compound analogues, exemplified by compound 6n which simultaneously inhibits both p38α MAPK and COX-2, represents an innovative approach for enhanced therapeutic efficacy in complex inflammatory conditions through multi-target inhibition. [6]

Beyond inflammatory conditions, p38 MAPK inhibition shows promise in oncology contexts, particularly in multiple myeloma where this compound has demonstrated ability to reduce tumor burden, increase survival, and inhibit osteolytic bone disease in murine models. [1] Emerging research also suggests potential applications in neurodegenerative diseases including Alzheimer's disease, where p38 MAPK is implicated in tau phosphorylation, neuroinflammation, and synaptic dysfunction. [5] However, recent PET imaging studies have revealed that this compound suffers from limited blood-brain barrier penetration due to P-glycoprotein efflux, suggesting structural modifications may be necessary for CNS applications. [7]

Research Considerations and Recommendations

When designing experiments with this compound, researchers should consider several important aspects. First, off-target effects should be carefully evaluated since many p38 inhibitors demonstrate activity against other kinases; comprehensive kinase profiling is recommended. [2] Second, researchers should consider the species differences in drug metabolism and the impact of sex differences on pharmacokinetics, as demonstrated by distinct washout kinetics observed between male and female rodents in PET studies. [7]

For cellular assays, the choice of cell type is critical as p38 activation can be cell type-specific, with different stimuli potentially producing opposite effects in different cellular contexts. [4] In animal studies, researchers should consider dosing timing in relation to disease induction, as evidence suggests that post-onset treatment with p38 inhibitors in established disease models can effectively reverse signs of disease and tissue destruction. [8] Finally, researchers should implement comprehensive pathway analysis beyond simple phosphorylation measurements, as p38 MAPK regulates diverse cellular processes through multiple downstream substrates including MK2, MSK1/2, and transcription factors. [3] [4]

Conclusion

This compound represents a valuable chemical tool for investigating p38 MAPK biology and developing therapeutic interventions for inflammatory diseases, cancer, and potentially neurodegenerative disorders. The detailed protocols and data presented in these application notes provide researchers with robust methodologies for evaluating p38 MAPK inhibitors in various experimental systems. The integration of enzymatic, cellular, and in vivo approaches enables comprehensive characterization of compound efficacy, mechanism of action, and therapeutic potential. As research in this field advances, the continued optimization of this compound analogues with improved selectivity, pharmacokinetic properties, and multi-target profiles holds significant promise for addressing complex diseases through modulation of the p38 MAPK signaling pathway.

References

Talmapimod Analogues & Polypharmacological Inhibition of TNF-α

Author: Smolecule Technical Support Team. Date: February 2026

Introduction Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine produced by macrophages and monocytes in response to challenges like lipopolysaccharide (LPS). Its overproduction is implicated in chronic inflammatory diseases, autoimmune disorders, and cancer, making it a critical therapeutic target [1] [2]. p38α MAPK is a central kinase regulating cellular stress responses and the production of inflammatory mediators, including TNF-α [3].

The "magic bullet" approach of targeting a single protein can be insufficient for complex inflammatory diseases. Talmapimod was developed as a highly selective p38α MAPK inhibitor and advanced to Phase-II clinical trials [4]. Recent research has focused on designing this compound analogues as polypharmacological agents that simultaneously modulate multiple disease-related targets. Among them, compound 6n has shown potent anti-inflammatory activity by concomitantly inhibiting p38α MAPK and cyclooxygenase-2 (COX-2), representing a promising new anti-inflammatory strategy [4].

Detailed Experimental Protocol

This protocol outlines the evaluation of test compounds for inhibiting LPS-induced TNF-α production in RAW 264.7 cells, including key mechanistic assays.

Materials
  • Cell Line: RAW 264.7 murine macrophage cells [1].
  • Test Compounds: this compound analogues (e.g., compounds 6a-6s). Prepare stock solutions in DMSO and dilute in cell culture medium (ensure final DMSO concentration is ≤0.1% v/v) [4].
  • Inducing Agent: Lipopolysaccharides (LPS). Use at 1 µg/mL for RAW 264.7 cell stimulation [4].
  • Equipment: Cell culture facility, CO₂ incubator, spectrophotometric plate reader, SDS-PAGE equipment, western blot transfer system.
Procedure: Cell Viability and NO Production Assay
  • Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate at a density of 5x10⁵ cells/mL and allow to adhere overnight.
  • Compound Treatment: Pre-treat cells with various concentrations of the test compounds for a suitable period (e.g., 1-2 hours).
  • LPS Induction: Add LPS to the culture medium at 1 µg/mL final concentration. Incubate for an additional 4 hours [4].
  • NO Measurement: Collect cell culture supernatant. Measure nitrite accumulation (a stable NO end-product) using the Griess reaction [4].
  • Cell Viability: Simultaneously, assess cell viability (e.g., via MTT assay) to ensure inhibitory effects are not due to cytotoxicity [4].
Procedure: Analysis of Protein Expression via Western Blot
  • Protein Extraction: Post-treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  • Antibody Incubation:
    • Block membrane with 5% non-fat milk.
    • Incubate with primary antibodies against iNOS, COX-2, phospho-p38 MAPK, total p38 MAPK, and NF-κB pathway components (e.g., IκBα) overnight at 4°C.
    • Incubate with appropriate HRP-conjugated secondary antibodies.
  • Signal Detection: Develop blots using enhanced chemiluminescence (ECL) reagent. Analyze band intensities to determine changes in protein expression and phosphorylation [4].
Procedure: p38α MAPK and COX Enzymatic Inhibition Assay
  • Enzymatic Reactions: To confirm direct target engagement, test compounds in isolated enzymatic assays for p38α MAPK and COX-1/COX-2 activity.
  • IC₅₀ Determination: Incubate compounds with the enzymes and corresponding substrates. Measure residual enzyme activity and calculate IC₅₀ values from dose-response curves [4].

Quantitative Data on this compound Analogues

The following table summarizes key biological activities for selected this compound analogues, with compound 6n identified as the most potent [4].

Compound In Vivo Anti-inflammatory Activity IC₅₀ (p38α MAPK) IC₅₀ (COX-2) Inhibition of LPS-induced NO Production
6n Most potent 1.95 µM 0.036 µM Effective
6a Active ~ ~ ~
6b Active ~ ~ ~
Ro 32-7315 (Ref.) ~ ~ ~ IC₅₀ ~10 µM (in cells) [2]

p38 MAPK/COX-2 Cross-Talk in TNF-α Signaling

The diagram below illustrates the polypharmacological mechanism of compound 6n, which simultaneously targets the p38 MAPK and NF-κB signaling pathways and directly inhibits COX-2 enzyme activity.

G LPS LPS Stimulus p38 p38α MAPK Activation LPS->p38 NFkB NF-κB Pathway Activation LPS->NFkB TNFgene TNF-α Gene Expression p38->TNFgene COX2 COX-2 Enzyme p38->COX2 NFkB->TNFgene NFkB->COX2 Inflammation Inflammatory Response TNFgene->Inflammation PGs Pro-inflammatory Mediators (PGE₂) COX2->PGs PGs->Inflammation Compound6n Compound 6n Inhibition Compound6n->p38 Inhibits Compound6n->NFkB Downregulates Compound6n->COX2 Directly Inhibits

Application Notes

  • Polypharmacology Advantage: The primary advantage of compound 6n is its ability to hit multiple nodes (p38α, NF-κB, COX-2) in the inflammatory network, potentially leading to greater efficacy and reduced compensatory resistance compared to selective inhibitors [4].
  • Mechanistic Confirmation: Western blot analysis is crucial for confirming the compound's polypharmacological action. Effective compounds should show reduced levels of phospho-p38, iNOS, and COX-2 proteins [4].
  • Cytotoxicity: Always run cell viability assays in parallel. True inhibitors suppress inflammation without inducing cell death [4] [2].
  • Positive Controls: Use known inhibitors like Ro 32-7315 (a TACE inhibitor) or SB 203580 (a p38 inhibitor) as positive controls for assay validation [4] [2] [3].

References

Talmapimod bone disease model application

Author: Smolecule Technical Support Team. Date: February 2026

Application Overview & Rationale

Talmapimod is a selective, orally active, ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2] [3]. The rationale for its use in bone disease models stems from the critical role of p38 MAPK signaling in regulating the bone marrow microenvironment. Inhibition of p38α has been shown to reduce tumor burden, inhibit osteoclast formation and activity, and suppress the production of pro-inflammatory cytokines, thereby making it a potential therapeutic agent for treating malignant bone diseases and associated bone pain [1] [4].

Key Quantitative Data Summary

The following table summarizes the foundational in vitro and in vivo data for this compound from the scientific literature.

Parameter Details Source/Context
Primary Target p38α MAPK [1] [2] [3]
IC₅₀ (p38α) 9 nM [2] [3]
IC₅₀ (p38β) 90 nM [2] [3]
Selectivity >2000-fold selective over a panel of 20 other kinases [2] [3]
In Vitro Efficacy Inhibits p38 MAPK phosphorylation at 100-200 nM in multiple myeloma (MM) cell lines (e.g., MM.1S, U266) after 1-hour treatment [3]. Suppresses LPS-induced TNF-α production in human whole blood [2] [3].
In Vivo Efficacy Reduces myeloma tumor growth and prevents osteolytic bone disease in mouse models (e.g., 5T2MM, 5T33MM, RPMI-8226 xenografts) [1] [2] [3].
Typical In Vivo Dosing 10 - 90 mg/kg, administered orally, twice daily [2] [3].

Proposed Experimental Workflow

For studying this compound in a bone disease context, the following workflow outlines key stages from model establishment to analysis. This is a synthesis based on the mechanisms and applications described in the retrieved documents.

cluster_main Start Establish Bone Disease Model (e.g., Multiple Myeloma in mice) A1 In Vitro Confirmation - Treat MM cell lines with this compound - Assess p-p38 inhibition via Western Blot Start->A1 A2 In Vivo Therapeutic Regimen - Oral gavage, 10-90 mg/kg, BID - Monitor over 2-4 weeks A1->A2 A3 Endpoint Analysis & Validation A2->A3 B1 Functional Cellular Assays - Osteoclastogenesis (TRAP staining) - Cytokine production (ELISA) A3->B1 B2 Tumor & Bone Disease Assessment - Tumor burden (bioluminescence, caliper) - Bone disease (μCT, histology) A3->B2

Detailed Methodologies for Key Experiments

Here are detailed protocols for the critical in vitro and in vivo experiments outlined in the workflow.

In Vitro Protocol: Inhibition of p38 Phosphorylation in Myeloma Cells

This protocol is used to confirm target engagement and establish a functional dose of this compound in cell culture.

  • 1. Cell Culture: Maintain human multiple myeloma cell lines (e.g., MM.1S, U266, RPMI8226) in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere [3].
  • 2. Drug Treatment:
    • Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C.
    • Seed cells in appropriate culture vessels and treat with this compound at a range of concentrations (e.g., 0, 50, 100, 200 nM) for 1 hour. Include a vehicle control (DMSO at the same final concentration, typically <0.1%).
  • 3. Protein Extraction and Western Blot:
    • After treatment, lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Resolve equal amounts of protein lysates by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with antibodies against phospho-p38 MAPK and total p38 MAPK.
    • Expected Outcome: A concentration-dependent decrease in phospho-p38 signal, with minimal change in total p38, confirming effective pathway inhibition [3].
In Vivo Protocol: Efficacy in a Multiple Myeloma Bone Disease Model

This protocol assesses the therapeutic effect of this compound on tumor growth and bone destruction in a preclinical model.

  • 1. Animal Model: Use immunodeficient mice (e.g., BNX, NOD/SCID) implanted with human multiple myeloma cells (e.g., RPMI-8226, 5T2MM) via intravenous or subcutaneous injection to establish a model of myeloma bone disease [2] [3].
  • 2. Dosing Formulation:
    • Prepare a homogeneous suspension for oral administration. A suggested vehicle is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, with sonication if needed [3].
  • 3. Dosing Regimen:
    • Once tumors are palpable or disease is established, administer this compound at 10-90 mg/kg via oral gavage.
    • Administer the drug twice daily (BID) for a duration of 2-4 weeks [2] [3].
    • Include a control group receiving the vehicle only.
  • 4. Endpoint Analysis:
    • Tumor Burden: Monitor tumor volume regularly with calipers. At termination, weigh excised tumors.
    • Bone Disease Analysis: Isolate hind limbs and analyze by micro-computed tomography (μCT) to quantify bone volume and osteolytic lesions. Perform histomorphometric analysis on decalcified, H&E-stained bone sections to assess tumor infiltration and osteoclast numbers (TRAP staining) [1].
    • Expected Outcome: Dose-dependent reduction in tumor growth and significant prevention of bone loss in the this compound-treated group compared to the vehicle control [1] [2].

Signaling Pathway and Mechanistic Insight

This compound's effects are primarily mediated through the inhibition of p38α MAPK, a key regulator of inflammation and stress responses. The diagram below illustrates its role in the bone tumor microenvironment.

Stress Inflammatory Stress (e.g., in Bone Microenvironment) p38 p38α MAPK Activation Stress->p38 TNFa ↑ TNF-α, IL-1, IL-6 p38->TNFa OC Osteoclastogenesis & Bone Resorption p38->OC Pain Bone Pain Signaling p38->Pain Tumor Myeloma Cell Growth p38->Tumor Talma This compound (SCIO-469) p38α Inhibitor Talma->p38  Inhibits

The p38 MAPK pathway is upstream of key pro-inflammatory factors like TNF-α, IL-1, and COX-2, which contribute to disease progression in conditions like rheumatoid arthritis and multiple myeloma [1]. In the bone microenvironment, these cytokines stimulate osteoclast formation and activity, leading to bone destruction, and can directly contribute to pain signaling [4]. By inhibiting p38α, this compound disrupts this cascade, reducing both the tumor-friendly microenvironment and the resulting bone pathology [1].

Discussion for Researchers

The application of this compound in bone disease models offers a targeted approach to modulate the bone marrow microenvironment. Its high selectivity for p38α minimizes off-target effects, making it a valuable tool for mechanistic studies. Furthermore, its oral bioavailability is a practical advantage for long-term in vivo studies [2] [3]. Recent research continues to highlight p38α (MAPK14) as a putative regulatory kinase in bone pain pathways, reinforcing the relevance of this target and inhibitors like this compound [4].

When designing your studies, consider that the most robust efficacy data currently exists for hematological bone diseases like multiple myeloma. The applicability of this compound to other bone pathologies, such as osteoporosis or metastatic solid tumors, is less established and represents an area for further investigation.

References

Talmapimod Storage & Stability Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key storage conditions for Talmapimod to ensure its stability:

Form Temperature Stability Duration Important Notes
Solid (Powder) -20°C 3 years Protect from moisture [1].
Solid (Powder) 4°C 2 years Protect from moisture [1].
Solution (in DMSO) -80°C 2 years Aliquot to avoid repeated freeze-thaw cycles [1].
Solution (in DMSO) -20°C 1 year Aliquot to avoid repeated freeze-thaw cycles [1].
Solution (General) -- Unstable; prepare fresh Solutions are generally unstable and should be prepared fresh [2].

Scientific Context & Experimental Data

To provide context for your application notes, here is key information on this compound's mechanism and reported experimental use.

  • Mechanism of Action: this compound is an orally active, selective, and ATP-competitive p38α inhibitor with an IC50 of 9 nM. It shows about 10-fold selectivity over p38β and at least 2,000-fold selectivity over a panel of 20 other kinases, including other MAPKs [1] [2].
  • In Vitro Application: In cell-based studies (e.g., MM.1S, U266, RPMI8226 lines), this compound is typically used at concentrations of 100-200 nM with an incubation time of 1 hour to effectively inhibit phosphorylation of p38 MAPK [1].
  • In Vivo Application: In a mouse model (triple immune-deficient BNX mice), this compound was administered orally at doses of 10, 30, and 90 mg/kg, twice daily for 14 days, leading to a dose-dependent reduction in tumor growth [1].

Detailed Experimental Workflow

Based on the available data, the following diagram outlines a general workflow for conducting in vitro experiments with this compound, from stock solution preparation to analysis.

G Start Retrieve this compound from -20°C storage Prep Prepare Fresh Stock Solution in DMSO (e.g., 10-100 mM) Start->Prep Solid powder Dilute Dilute to Working Concentration (e.g., 100-200 nM in media) Prep->Dilute Fresh solution Treat Treat Cells (Incubate for 1 hour) Dilute->Treat Analyze Analyze Effect (e.g., Western Blot for p-p38) Treat->Analyze

p38α MAPK Signaling and this compound Mechanism

Understanding the signaling pathway helps in designing relevant experiments. This compound acts as an ATP-competitive inhibitor within this cascade.

G Stimuli Stress/Inflammatory Stimuli (e.g., Cytokines, Osmotic Stress) MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK (MKK3/MKK6) MAPKKK->MAPKK p38 p38α MAPK (Inactive) MAPKK->p38 Phosphorylation p38_Active p38α MAPK (Active) p38->p38_Active Output Cellular Outputs - Cytokine Production (TNF-α, IL-1β) - Cell Differentiation - Apoptosis p38_Active->Output Inhibitor This compound (ATP-competitive Inhibitor) Inhibitor->p38_Active Binds & Inhibits

Critical Handling Notes

  • Solution Instability: The most critical point is that solutions of this compound are unstable [2]. It is strongly recommended to prepare fresh stock solutions for each experiment rather than storing solutions for long periods, even at -80°C.
  • Aliquot if Necessary: If you must store a solution, aliquot it into single-use vials to minimize the number of freeze-thaw cycles, which can degrade the compound [1].
  • Hygroscopic DMSO: Be aware that DMSO is hygroscopic. Water absorption from the atmosphere can affect the concentration and stability of your stock solution over time. Always use newly opened or properly sealed DMSO [1].

References

Application Note: Theoretical Framework for Combining Talmapimod (p38α Inhibitor) and Bortezomib (Proteasome Inhibitor) in Multiple Myeloma Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Introduction and Rationale The combination of Talmapimod (SCIO-469), a selective p38α mitogen-activated protein kinase (MAPK) inhibitor, with Bortezomib, a proteasome inhibitor, is proposed based on compelling preclinical evidence and a sound biological rationale. The p38 MAPK pathway is often activated in multiple myeloma (MM) cells and contributes to cell proliferation, survival, and resistance to therapy [1] [2]. Inhibition of p38α by this compound has been shown to decrease myeloma burden in vivo [3]. Furthermore, the DNA damage response (DDR) network and the MAPK signaling pathway exhibit significant crosstalk in MM, and aberrations in these pathways are implicated in disease progression and drug resistance [1] [2]. Simultaneously targeting the proteasome with Bortezomib and the stress-activated p38 MAPK pathway with this compound presents a synergistic strategy to overcome compensatory survival mechanisms in myeloma cells.

2. Compound Profiles and Key Data The table below summarizes the fundamental characteristics and published quantitative data for each compound.

Parameter This compound (SCIO-469) Bortezomib
Primary Target p38α MAPK [3] Proteasome [4]
Key IC50/EC50 IC50 = 9 nM (p38α); 90 nM (p38β) [3] N/A (Cell-free assay data not in sources)
Reported In Vitro Dosing 100 - 200 nM (inhibition of pMAPK in MM cell lines) [3] Varies by study; clinical plasma concentrations relevant [4]
Reported In Vivo Dosing 10 - 90 mg/kg (oral, twice daily) in mouse models [3] 1.3 mg/m² (clinical dose for injection) [4]
Solubility ≥ 100 mg/mL in DMSO [3] Requires reconstitution per manufacturer [4]

3. Proposed Experimental Protocol for In Vitro Combination Studies This protocol is a suggested starting point for investigating the synergistic effects of this compound and Bortezomib in multiple myeloma cell lines.

  • 3.1. Cell Culture and Plating

    • Use validated human multiple myeloma cell lines (e.g., MM.1S, RPMI8226, U266). The search results specifically mention that this compound was tested on MM.1S, U266, and RPMI8226 cells [3].
    • Culture cells in recommended medium (e.g., RPMI-1640 with 10% FBS) and maintain in a humidified incubator at 37°C with 5% CO₂.
    • Plate cells in 96-well plates at an optimized density (e.g., 5,000 - 20,000 cells/well) and allow to adhere to conditions for 24 hours before compound addition.
  • 3.2. Compound Preparation and Treatment

    • Prepare a 10 mM stock solution of this compound in DMSO. Prepare a clinical-grade Bortezomib solution as per the manufacturer's instructions [4].
    • Perform serial dilutions in culture medium to create a range of concentrations. Ensure the final DMSO concentration is ≤0.1% in all treatments, including vehicle controls.
    • Treatment Groups:
      • Group A: Vehicle control (DMSO).
      • Group B: this compound alone (e.g., 0.1, 0.2, 0.5, 1.0 µM).
      • Group C: Bortezomib alone (e.g., 5, 10, 20 nM).
      • Group D: Combination of this compound and Bortezomib (a matrix of concentrations from the ranges above).
    • Treat cells for 24-72 hours based on the experimental endpoint.
  • 3.3. Assessment of Cell Viability and Synergy

    • After treatment, assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.
    • Analyze data using software like CompuSyn or CalcuSyn to calculate the Combination Index (CI) to determine synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1) effects.
  • 3.4. Mechanistic Studies (Western Blot)

    • To confirm target engagement and mechanism, treat cells with this compound (100-200 nM) for 1 hour [3].
    • Lyse cells and perform Western blot analysis to detect:
      • Phospho-p38 MAPK: To confirm inhibition by this compound.
      • Cleaved PARP / Caspase-3: To assess apoptosis induction.
      • Other markers: Such as phospho-ERK, as relevant to your hypothesis.

The following diagram illustrates the proposed signaling pathways and potential points of synergy between this compound and Bortezomib, based on the reviewed literature.

G CellularStress Cellular Stress (e.g., Proteotoxic) p38Pathway p38 MAPK Pathway Activation CellularStress->p38Pathway  Activates Bortezomib Bortezomib (Proteasome Inhibitor) Bortezomib->CellularStress  Induces Apoptosis Apoptosis & Cell Death Bortezomib->Apoptosis  Directly Induces MyelomaCellSurvival Myeloma Cell Survival, Proliferation, Drug Resistance p38Pathway->MyelomaCellSurvival  Promotes This compound This compound (p38α Inhibitor) This compound->p38Pathway  Inhibits This compound->MyelomaCellSurvival  Disrupts This compound->Apoptosis  Sensitizes

> Diagram: Proposed Mechanism of this compound and Bortezomib Combination. This model illustrates how Bortezomib induces cellular stress, activating the pro-survival p38 MAPK pathway. This compound inhibits this pathway, potentially preventing a key resistance mechanism and sensitizing myeloma cells to Bortezomib-induced apoptosis [1] [2] [3].

4. Formulation and Administration for In Vivo Studies For preclinical testing in mouse models of multiple myeloma:

  • This compound: Based on published studies, this compound can be administered orally. A suspension can be prepared using 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, and administered at doses ranging from 10 to 90 mg/kg, twice daily [3].
  • Bortezomib: The clinical formulation is a solution for injection (2.5 mg/mL). For subcutaneous or intravenous injection in mice, it must be diluted with normal saline to the appropriate dosing volume [4]. The human equivalent dose of 1.3 mg/m² should be calculated for the chosen mouse strain.

5. Key Considerations and Future Directions

  • Lack of Clinical Data: It is critical to note that this combination is experimental. The search results did not reveal any clinical trial data for this compound and Bortezomib co-administration in humans.
  • Safety and Toxicity: The potential for overlapping toxicities (e.g., hematological, neurological) must be carefully evaluated in preclinical models before any clinical consideration.
  • Biomarker Development: Investigate phospho-p38 levels in treated cells or animal sera as a potential pharmacodynamic biomarker for this compound target engagement [3].

References

Talmapimod treatment duration efficacy studies

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod (SCIO-469) Efficacy and Key Data

The table below summarizes the available quantitative data on this compound and a closely related analogue from published studies.

Compound / Context Biological Activity (IC50) Key Findings & Efficacy Study Type / Phase

| This compound (SCIO-469) (Rheumatoid Arthritis) | Information not specified in sources | No significant difference in ACR20 response vs. placebo at 12 weeks [1]. | Phase II Clinical Trial [1] | | Compound 6n (this compound analogue) | p38α MAPK: 1.95 µM COX-2: 0.036 µM [2] | Most potent analogue; suppressed LPS-induced iNOS/COX-2; downregulated NF-κB & p38 MAPK pathways; identified as a polypharmacological anti-inflammatory agent [2]. | Preclinical (in vitro & in vivo) [2] |

Experimental Protocol: In Vitro Evaluation of Anti-Inflammatory Activity

This protocol is based on the methodology used to evaluate the this compound analogue 6n [2], which can be adapted for profiling p38 MAPK inhibitors.

1. Cell Culture and Treatment

  • Cell Line: Use RAW264.7 murine macrophage cells.
  • Cell Maintenance: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ atmosphere.
  • Experimental Treatment:
    • Seed cells in multi-well plates and allow to adhere.
    • Pre-treat cells with a range of concentrations of the test compound (e.g., 6n) for a specified time (e.g., 1-2 hours).
    • Stimulate inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium.

2. Measurement of Inflammatory Markers

  • Nitric Oxide (NO) Production:
    • Method: After 24 hours of LPS stimulation, collect culture supernatant.
    • Assay: Use the Griess reaction to measure the concentration of nitrite, a stable metabolite of NO.
    • Analysis: Determine the IC₅₀ value for the test compound's inhibition of NO production.
  • Protein Expression Analysis (iNOS and COX-2):
    • Method: Western Blot.
    • Procedure: Post-treatment, lyse cells to extract total protein. Separate proteins via SDS-PAGE, transfer to a membrane, and probe with specific antibodies against iNOS, COX-2, and a loading control (e.g., β-actin).
    • Outcome: Qualitatively and quantitatively assess the suppression of target protein expression.

3. Mechanism of Action Investigation

  • Western Blot Analysis of Signaling Pathways:
    • Targets: Analyze the phosphorylation status of key proteins in the NF-κB and p38 MAPK pathways.
    • Procedure: Use phospho-specific antibodies to detect changes in the levels of phosphorylated p38 MAPK (p-p38) and components of the NF-κB pathway (e.g., IκBα degradation) in cell lysates.

4. Enzymatic Inhibition Assay

  • Purpose: To confirm direct target engagement and determine inhibitory potency (IC₅₀).
  • Procedure: Use commercial or in-house enzymatic assays for p38α MAPK and COX-2.
  • Method: Incubate the purified enzyme with a range of compound concentrations and an appropriate substrate. Measure the reaction rate (e.g., via fluorescence or luminescence) and calculate the percentage of inhibition and IC₅₀ value.

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of action for this compound analogue 6n and the experimental workflow for its evaluation, as described in the research [2].

G cluster_pathway Proposed Mechanism of this compound Analogue 6n cluster_workflow Key Experimental Workflow LPS LPS (Inflammatory Stimulus) p38 p38α MAPK LPS->p38 Activates NFkB NF-κB Pathway LPS->NFkB Activates COX2 COX-2 Expression p38->COX2 Upregulates iNOS iNOS Expression p38->iNOS Upregulates NFkB->COX2 Upregulates NFkB->iNOS Upregulates Inflammation Inflammatory Response COX2->Inflammation iNOS->Inflammation Inhibitor Compound 6n Inhibitor->p38 Inhibits Inhibitor->NFkB Downregulates Inhibitor->COX2 Directly Inhibits Start 1. Cell Treatment (RAW264.7 Macrophages) A1 Pre-treat with test compound Start->A1 A2 Stimulate with LPS A1->A2 Branch A2->Branch B1 2. NO Assay (Griess Reaction) Branch->B1 B2 3. Protein Analysis (Western Blot) Branch->B2 B3 4. Enzymatic Assay (p38α & COX-2 IC₅₀) Branch->B3 End Data Analysis: IC₅₀ & Mechanism B1->End B2->End B3->End

Interpretation and Application Notes

  • Clinical Translation Challenge: The preclinical promise of p38 MAPK inhibition, evidenced by the dual activity of compound 6n, has not yet translated into successful clinical outcomes for RA. The phase II trial data for this compound itself showed a lack of significant efficacy [1], a challenge observed across the entire class of p38 MAPK inhibitors in RA.
  • Polypharmacology Advantage: The superior profile of analogue 6n is attributed to its polypharmacological nature—simultaneously inhibiting p38α MAPK and COX-2 [2]. This suggests that for complex inflammatory diseases, modulating multiple targets with a single molecule may be a more effective strategy than highly selective "magic bullet" inhibitors.
  • Protocol Adaptability: The provided protocol is a robust framework for profiling p38 inhibitors. Key parameters to optimize for new compounds include the pre-treatment duration, concentration range, and time points for harvesting cells for protein analysis, which should be determined empirically.

References

Talmapimod powder diet administration animal studies

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod In Vivo Administration Protocol

The table below summarizes the key parameters from a published study using this compound in a mouse model of multiple myeloma:

Parameter Details
Animal Model Six-week-old male triple immune-deficient BNX mice with RPMI-8226 MM palpable tumors [1] [2]
Dosage 10, 30, and 90 mg/kg [1] [2]
Route Oral (P.O.) [1] [2]
Frequency Twice daily [1] [2]
Treatment Duration 14 days [1] [2]
Vehicle Formulation Suspended solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline [2]
Reported Outcome Dose-dependent reduction in tumor growth [1] [2]

Detailed Experimental Methodology

For the study summarized above, here is a detailed breakdown of the protocol:

  • Drug Formulation & Preparation: this compound was prepared as a suspended solution. The working method involved:
    • Preparing a stock solution of this compound in DMSO at 25.0 mg/mL.
    • Adding 100 µL of this stock solution to 400 µL of PEG300 and mixing evenly.
    • Adding 50 µL of Tween-80 and mixing evenly.
    • Adding 450 µL of Saline to adjust the final volume to 1 mL [2].
  • Dosing Procedure: The formulated suspension was administered to the mice orally (by gavage) twice a day for two weeks at the specified doses [1] [2].
  • Alternative Vehicle Consideration: Another suggested vehicle for oral or intraperitoneal injection is 10% DMSO in 90% Corn Oil, which yields a clear solution. However, it is recommended to be cautious if the dosing period exceeds half a month [2].

Mechanism of Action and Experimental Workflow

To help visualize the underlying biology and the structure of the in vivo experiment, the following diagrams outline this compound's mechanism and the study workflow.

G LPS LPS p38α MAPK\n(Activated) p38α MAPK (Activated) LPS->p38α MAPK\n(Activated) Stimulates p38a p38a p38a->p38α MAPK\n(Activated) Phosphorylates/ Activates TNFa TNFa IL1 IL1 COX2 COX2 p38α MAPK\n(Activated)->TNFa Increases Production p38α MAPK\n(Activated)->IL1 Increases Production p38α MAPK\n(Activated)->COX2 Increases Production This compound This compound This compound->p38a Inhibits IC₅₀ = 9 nM

G Start Start Implant RPMI-8226\nMyeloma Cells Implant RPMI-8226 Myeloma Cells Start->Implant RPMI-8226\nMyeloma Cells Palpable Tumors\nDevelop Palpable Tumors Develop Implant RPMI-8226\nMyeloma Cells->Palpable Tumors\nDevelop Randomize & Group\nAnimals Randomize & Group Animals Palpable Tumors\nDevelop->Randomize & Group\nAnimals Administer this compound\n(10, 30, 90 mg/kg, BID, P.O.) Administer this compound (10, 30, 90 mg/kg, BID, P.O.) Randomize & Group\nAnimals->Administer this compound\n(10, 30, 90 mg/kg, BID, P.O.) Treatment Group Administer Vehicle\n(10% DMSO, 40% PEG300,\n5% Tween-80, 45% Saline) Administer Vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Randomize & Group\nAnimals->Administer Vehicle\n(10% DMSO, 40% PEG300,\n5% Tween-80, 45% Saline) Control Group 14-Day Treatment\n& Monitoring 14-Day Treatment & Monitoring Administer this compound\n(10, 30, 90 mg/kg, BID, P.O.)->14-Day Treatment\n& Monitoring Twice Daily Administer Vehicle\n(10% DMSO, 40% PEG300,\n5% Tween-80, 45% Saline)->14-Day Treatment\n& Monitoring Twice Daily Measure Tumor\nSize/Weight Measure Tumor Size/Weight 14-Day Treatment\n& Monitoring->Measure Tumor\nSize/Weight Analyze Data\n(Dose-Dependent Response) Analyze Data (Dose-Dependent Response) Measure Tumor\nSize/Weight->Analyze Data\n(Dose-Dependent Response) End End Analyze Data\n(Dose-Dependent Response)->End

Key Considerations for Protocol Design

  • Vehicle is Critical: The use of a suspension vehicle containing DMSO, PEG300, Tween-80, and Saline was effective in these studies. If a powder diet formulation is essential for your research, this vehicle could potentially be mixed with powdered feed, though this specific method is not confirmed in the literature I found.
  • Dose Selection: The 10-90 mg/kg range provides a basis for establishing a dose-response relationship. The reported dose-dependent efficacy suggests starting at the lower end for initial studies [1] [2].
  • Model Relevance: The protocol has been validated in a multiple myeloma model. Its applicability to other disease models would require further validation [1] [2].

References

Comprehensive Application Notes and Protocols for Talmapimod (SCIO-469) IC₅₀ Determination Against p38α MAPK

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to p38α MAPK and Talmapimod

p38α mitogen-activated protein kinase (p38α MAPK), also known as MAPK14, is a serine/threonine protein kinase that plays a critical role in cellular responses to stress stimuli, inflammatory cytokines, and various environmental stressors. As a member of the MAPK family, p38α participates in the regulation of numerous cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle control. The p38α structure consists of two lobes linked by a flexible hinge region, with the junction between them forming the ATP binding site where many small-molecule inhibitors, including this compound, exert their effects. The kinase is activated through phosphorylation by upstream kinases MKK3 and MKK6 in the canonical pathway, but can also undergo autophosphorylation through non-canonical mechanisms involving scaffold proteins like TAB1 [1] [2].

This compound (SCIO-469) is an orally active, selective, ATP-competitive inhibitor of p38α MAPK that has advanced to Phase II clinical trials for the treatment of rheumatoid arthritis, multiple myeloma, and bone marrow diseases [3] [4]. As a selective p38α inhibitor, this compound represents an important pharmacological tool for studying p38α signaling and a promising therapeutic candidate for inflammatory conditions and cancer. The compound demonstrates approximately 10-fold selectivity for p38α over p38β (IC₅₀ = 9 nM vs. 90 nM) and shows at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs, making it one of the more selective p38 inhibitors available for research [5]. These properties make understanding its IC₅₀ determination methodology essential for researchers studying p38α signaling pathways.

p38α Signaling Pathway and this compound Mechanism

The following diagram illustrates the p38α MAPK signaling pathway and the specific point of this compound inhibition:

p38_pathway StressStimuli Stress Stimuli (Inflammatory cytokines, cellular stress) UpstreamKinases Upstream Kinases (MKK3/MKK6) StressStimuli->UpstreamKinases p38aInactive p38α (Inactive) UpstreamKinases->p38aInactive Phosphorylation p38aActive p38α (Active) Phosphorylated p38aInactive->p38aActive TranscriptionFactors Transcription Factors (ATF2, etc.) p38aActive->TranscriptionFactors Phosphorylates TAB1 TAB1 p38aAutophosphorylation p38α Autophosphorylation TAB1->p38aAutophosphorylation GeneExpression Gene Expression (Inflammatory response, cell differentiation, apoptosis) TranscriptionFactors->GeneExpression p38aAutophosphorylation->p38aActive This compound This compound (SCIO-469) This compound->p38aActive Competitive Inhibition

p38α MAPK signaling involves multiple activation mechanisms and downstream effects that regulate critical cellular processes. The canonical pathway begins with various stress stimuli, including inflammatory cytokines and cellular stressors, which activate upstream kinases MKK3 and MKK6. These kinases then phosphorylate and activate p38α. Additionally, p38α can undergo non-canonical activation through autophosphorylation facilitated by the scaffold protein TAB1. Once activated, p38α phosphorylates numerous downstream targets, including transcription factors like ATF2, leading to changes in gene expression that mediate inflammatory responses, cell differentiation, and apoptosis. This compound exerts its inhibitory effect by competitively binding to the ATP-binding site in the kinase domain of p38α, preventing phosphorylation and activation of downstream targets [1] [4] [2].

IC₅₀ Determination Methodologies

Enzymatic Assay for p38α Inhibition

The primary biochemical method for determining this compound's IC₅₀ against p38α involves in vitro kinase assays that measure the compound's ability to inhibit p38α-mediated phosphorylation of substrates. The following protocol provides a detailed methodology for assessing this compound's inhibitory activity against p38α MAPK:

3.1.1 Materials and Reagents
  • Recombinant human p38α MAPK: Commercially available active kinase (e.g., from SignalChem or MilliporeSigma)
  • ATP: Working concentration typically 10-100 µM, reflecting intracellular ATP levels
  • Reaction buffer: 25 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
  • Appropriate substrate: Myelin Basic Protein (MBP) or transcription factor ATF2
  • [γ-³²P]ATP or ATP detection system: For measuring phosphorylation (e.g., ADP-Glo Kinase Assay, Promega)
  • This compound: Prepare serial dilutions in DMSO (final DMSO concentration ≤1%)
  • Positive control inhibitor: Reference p38α inhibitor (e.g., SB203580)
3.1.2 Experimental Procedure
  • Prepare reaction mixtures in 96-well plates with 25 µL final reaction volume containing:

    • Reaction buffer (25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
    • p38α MAPK (final concentration 1-10 nM)
    • Substrate (MBP or ATF2 at Km concentration)
    • This compound at varying concentrations (typically 0.1 nM to 100 µM)
  • Initiate reactions by adding ATP (including [γ-³²P]ATP for radiometric assays or unlabeled ATP for luminescent assays) at a concentration near the Km for ATP (typically 10-100 µM).

  • Incubate reactions at 30°C for 30-60 minutes, ensuring linear kinetics with respect to time and enzyme concentration.

  • Terminate reactions according to detection method:

    • For radiometric assays: add trichloroacetic acid to final concentration 5%
    • For luminescent assays: add ADP-Glo reagent
  • Quantify phosphorylation using appropriate method:

    • For radiometric assays: measure incorporated radioactivity using scintillation counting
    • For luminescent assays: measure luminescence following manufacturer's protocol
  • Include controls:

    • Blank (no enzyme)
    • Vehicle control (DMSO only, 100% activity)
    • Positive control (known p38α inhibitor)
  • Perform experiments in triplicate to ensure statistical significance [3] [5].

Cellular Target Engagement Assessment

While biochemical assays determine direct kinase inhibition, cellular assays assess this compound's ability to engage p38α in a physiological context. The following protocol evaluates this compound's cellular activity by measuring inhibition of p38α phosphorylation in multiple myeloma cells:

3.2.1 Materials and Reagents
  • Cell lines: MM.1S, U266, RPMI8226 multiple myeloma cells (ATCC)
  • Cell culture media: RPMI-1640 with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin
  • This compound: Prepare stock solutions in DMSO and dilute in culture media (final DMSO ≤0.1%)
  • Phospho-p38 MAPK antibodies: For Western blot analysis (e.g., Cell Signaling Technology #9211)
  • Total p38 MAPK antibodies: For normalization (e.g., Cell Signaling Technology #9212)
  • Lysis buffer: RIPA buffer supplemented with protease and phosphatase inhibitors
  • Western blot reagents: Electrophoresis and transfer systems, ECL detection reagents
3.2.2 Experimental Procedure
  • Culture cells in appropriate conditions (37°C, 5% CO₂) and maintain in exponential growth phase.

  • Seed cells in 6-well plates at 5 × 10⁵ cells/mL in complete media.

  • Treat cells with this compound at concentrations ranging from 10 nM to 10 µM for 1-2 hours. Include vehicle control (DMSO) and positive control (e.g., 10 µM SB203580).

  • Harvest cells by centrifugation and wash with cold PBS.

  • Lyse cells in RIPA buffer with protease and phosphatase inhibitors on ice for 30 minutes.

  • Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C.

  • Determine protein concentration using BCA assay.

  • Perform Western blotting:

    • Separate 20-30 µg protein by SDS-PAGE
    • Transfer to PVDF membranes
    • Block with 5% BSA in TBST
    • Incubate with primary antibodies (phospho-p38 and total p38) overnight at 4°C
    • Incubate with HRP-conjugated secondary antibodies
    • Detect using ECL reagent and visualize with imaging system
  • Quantify band intensity using image analysis software (e.g., ImageJ) and calculate phospho-p38/total p38 ratio for each treatment.

  • Determine IC₅₀ by fitting inhibition data to sigmoidal dose-response curve [3] [5].

Data Analysis and Interpretation

This compound Potency and Selectivity Profile

The following table summarizes the inhibitory activity of this compound against p38α MAPK and related kinases:

Table 1: this compound Inhibitory Profile Against Kinase Targets

Kinase Target IC₅₀ (nM) Assay Type Selectivity Fold Reference
p38α MAPK 9 Enzymatic [5]
p38β MAPK 90 Enzymatic 10× [5]
p38γ MAPK >10,000 Enzymatic >1,100× [4]
p38δ MAPK >10,000 Enzymatic >1,100× [4]
JNK1-3 >10,000 Enzymatic >1,100× [5]
ERK1/2 >10,000 Enzymatic >1,100× [5]
Panel of 20 other kinases >10,000 Enzymatic >1,100× [5]

The exceptional selectivity profile of this compound for p38α over other MAPK family members makes it particularly valuable for mechanistic studies where specific p38α inhibition is required without confounding effects from inhibition of other kinases.

Cellular Activity and Functional Effects

Table 2: Cellular Activity of this compound in Disease Models

Cell Type/Model Assay Endpoint Concentration Range Key Findings Reference
Multiple myeloma cells (MM.1S, U266, RPMI8226) p38 phosphorylation (Western blot) 100-200 nM Significant inhibition of p38 phosphorylation after 1h treatment [5]
Human whole blood LPS-induced TNF-α production Not specified Inhibition of inflammatory cytokine production [5]
5T2MM and 5T33MM murine models Myeloma bone disease 10-90 mg/kg (oral, twice daily) Decreased myeloma burden and prevented bone disease development [5]
RPMI-8226 xenograft models Tumor growth 10-90 mg/kg (oral, twice daily, 14 days) Dose-dependent reduction in tumor growth [5]
Data Analysis Workflow

The following diagram illustrates the experimental workflow and data analysis process for this compound IC₅₀ determination:

workflow Start Study Design EnzymeAssay Enzymatic Assay Start->EnzymeAssay CellularAssay Cellular Assay Start->CellularAssay DataCollection Data Collection EnzymeAssay->DataCollection CellularAssay->DataCollection CurveFitting Dose-Response Curve Fitting DataCollection->CurveFitting IC50Calculation IC₅₀ Calculation CurveFitting->IC50Calculation SelectivityAssessment Selectivity Assessment IC50Calculation->SelectivityAssessment Results Results Interpretation SelectivityAssessment->Results

Data analysis for this compound IC₅₀ determination involves several critical steps to ensure accurate and reproducible results. After completing enzymatic or cellular assays, response data must be normalized to positive and negative controls, typically expressing results as percentage inhibition relative to vehicle control (0% inhibition) and blank (100% inhibition). The normalized data are then fitted to a sigmoidal dose-response curve using nonlinear regression analysis in software such as GraphPad Prism. The four-parameter logistic equation used for fitting is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) × HillSlope)), where Y is the response, X is the logarithm of compound concentration, and IC₅₀ is the concentration yielding half-maximal inhibition. The Hill slope parameter provides information about cooperativity in binding. For cellular phosphorylation assays, band intensity quantification from Western blots should be performed using densitometric analysis, with phosphorylation levels normalized to total protein levels and expressed as percentage of vehicle control [3] [6] [5].

Research Applications and Protocol Variations

Application in Multiple Myeloma Research

This compound has demonstrated significant efficacy in multiple myeloma research, both in vitro and in vivo. In cellular models, treatment with 100-200 nM this compound for 1 hour effectively suppresses phosphorylation of p38 MAPK in multiple myeloma cell lines including MM.1S, U266, and RPMI8226 [5]. This inhibition leads to reduced proliferation and increased apoptosis of myeloma cells, particularly when combined with conventional chemotherapeutic agents. The anti-myeloma effects of this compound extend beyond direct cytotoxicity to include inhibition of paracrine tumor growth and disruption of the protective bone marrow microenvironment that supports myeloma cell survival [4].

In vivo studies utilizing murine xenograft models of multiple myeloma have demonstrated that orally administered this compound (10-90 mg/kg, twice daily for 14 days) produces a dose-dependent reduction in tumor growth [5]. Notably, this compound not only reduces myeloma burden but also prevents the development of myeloma bone disease, a debilitating complication characterized by osteolytic lesions. This dual benefit makes this compound particularly attractive for translational research in multiple myeloma and related bone malignancies. The compound's oral bioavailability and favorable pharmacokinetic properties facilitate these in vivo investigations, providing a robust platform for preclinical evaluation of p38α inhibition as a therapeutic strategy [4] [5].

Protocol Adaptation for Specific Research Needs

The standard IC₅₀ determination protocols can be adapted to address specific research questions or to accommodate different experimental constraints. For high-throughput screening applications, the enzymatic assay can be scaled down to 384-well format and adapted to homogeneous assay technologies such as time-resolved fluorescence resonance energy transfer (TR-FRET) or fluorescence polarization (FP). These formats enable rapid screening of compound libraries against p38α while maintaining the key principles of the inhibition assay. When studying non-canonical p38α activation via autophosphorylation, the enzymatic assay can be modified to include the scaffold protein TAB1, which induces conformational changes that facilitate p38α autophosphorylation [1].

For researchers interested in pathway-specific inhibition, cellular assays can be designed to distinguish between canonical (MKK3/6-dependent) and non-canonical (TAB1-dependent) p38α activation. This is particularly relevant given recent research showing that some inhibitors preferentially affect one activation pathway over the other [1]. In such cases, cells can be stimulated with different agonists that preferentially activate one pathway, and this compound's efficacy can be compared between conditions. When investigating functional consequences of p38α inhibition beyond immediate phosphorylation events, additional endpoint measurements can be incorporated, including ELISA for cytokine production (e.g., TNF-α, IL-1β), flow cytometry for apoptosis markers, or qPCR for inflammatory gene expression. These multidimensional approaches provide comprehensive insight into this compound's cellular effects beyond simple IC₅₀ determination [4] [5].

Technical Considerations and Troubleshooting

Critical Assay Parameters

Several technical factors can significantly influence the accuracy and reproducibility of this compound IC₅₀ determinations. The ATP concentration in enzymatic assays must be carefully optimized and reported, as this compound is an ATP-competitive inhibitor, and variations in ATP concentration will directly affect the apparent IC₅₀. Using ATP concentrations near the Km value for p38α ensures sensitivity to competitive inhibitors. The enzyme concentration should be minimized while maintaining robust signal-to-background ratios to prevent underestimation of inhibitor potency due to enzyme depletion. DMSO concentrations should be kept consistent across all samples (typically ≤1%) as even slight variations can affect enzyme activity. For cellular assays, the treatment duration must be optimized based on the kinetics of target engagement and functional response; shorter incubations (1-2 hours) are appropriate for immediate downstream effects like phosphorylation, while longer incubations (24-48 hours) may be needed for functional outcomes like apoptosis or cytokine secretion [6] [5].

Troubleshooting Common Issues

Common challenges in this compound IC₅₀ determination often include high variability in replicate measurements, shallow dose-response curves, or inconsistent results between experiments. High variability can frequently be traced to inconsistent enzyme or cell preparation; using fresh enzyme aliquots and carefully monitoring cell passage number and viability can improve consistency. Shallow dose-response curves may indicate inadequate concentration range or equilibration time; extending the concentration range and verifying that reactions reach equilibrium can address this issue. When encountering discrepancies between biochemical and cellular IC₅₀ values, consider factors such as cellular permeability, efflux transporters, or protein binding that may reduce this compound's effective intracellular concentration. Additionally, researchers should be aware that IC₅₀ values can vary between laboratories due to differences in assay conditions; statistical analysis suggests that interlaboratory IC₅₀ variability typically has a standard deviation of approximately 0.5 log units [6].

Conclusion

This compound represents a valuable research tool for specifically inhibiting p38α MAPK signaling with well-characterized potency (IC₅₀ = 9 nM) and exceptional selectivity. The methodologies outlined in this application note provide comprehensive protocols for determining this compound's IC₅₀ through both biochemical and cellular approaches, enabling researchers to rigorously assess its activity in various experimental systems. The compound's favorable pharmacological properties and established efficacy in disease models, particularly multiple myeloma and inflammatory conditions, make it an excellent candidate for mechanistic studies exploring p38α function and for preclinical evaluation of p38α inhibition as a therapeutic strategy. When applying these protocols, attention to critical assay parameters and consideration of the technical considerations discussed will ensure robust and reproducible results that advance our understanding of p38α biology and its therapeutic targeting.

References

Talmapimod solubility issues DMSO alternative solvents

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod: Basic Properties & Solubility

The table below summarizes the key biochemical and physical characteristics of this compound for your experimental reference.

Property Specification
Molecular Weight 513.00 g/mol [1] [2] [3]
CAS Number 309913-83-5 [1] [2] [3]
Primary Target p38α MAPK (IC₅₀ = 9 nM) [1] [2] [3]
Selectivity ~10-fold selective over p38β (IC₅₀ = 90 nM); >2000-fold selective over 20 other kinases [1] [2]
Documented Solubility in DMSO ≥ 100 mg/mL (194.93 mM) [1]
Handling Note Solutions are unstable; prepare fresh before use [2]

Solvent Alternatives & Practical Considerations

While DMSO is a validated solvent for this compound stock solutions, here are evidence-informed considerations for exploring alternatives.

  • Primary Recommendation: Stick with DMSO - For in vitro cellular assays, this compound is routinely dissolved in DMSO [1]. If your experimental system tolerates low final concentrations of DMSO (e.g., <0.1%), this remains the most straightforward and documented method.
  • Promising Alternatives for Specific Applications - Research into greener peptide synthesis has identified several solvents that could be investigated for compounds like this compound [4].
    • DMSO/EtOAc binary mixtures: This mixture is a promising alternative where solvent polarity can be tuned by adjusting the ratio of components, which may help dissolve this compound [4].
    • NBP (N-Butylpyrrolidone): Classified as a "green" solvent, NBP has shown good performance in solid-phase peptide synthesis, though it may be limited to applications involving higher temperatures [4].
  • Protocol for Evaluating New Solvents
    • Prepare a small volume of this compound solution in the candidate solvent at a standard concentration (e.g., 10 mM).
    • Inspect visually for clarity and the absence of precipitate immediately after preparation and again after 24 hours at your planned storage temperature.
    • Validate biological activity by testing the solution in your assay compared to a fresh DMSO stock to ensure potency is retained.

Experimental Workflow & Troubleshooting

This workflow outlines the key steps from preparing this compound to using it in a cell-based experiment, helping to standardize your process and troubleshoot common issues.

cluster_notes Troubleshooting Notes Start Start: this compound Experiment Stock Prepare Stock Solution Start->Stock Soluble Is compound fully dissolved in DMSO? Stock->Soluble Storage Aliquot & Storage Working Prepare Working Dilution Storage->Working Precipitate Precipitate formed during dilution? Working->Precipitate Cell Treat Cells Analyze Analysis Cell->Analyze Effect Observed biological effect as expected? Analyze->Effect Soluble->Stock No Soluble->Storage Yes Note1 If not soluble: • Vortex and sonicate • Verify powder mass • Ensure fresh DMSO Soluble->Note1 Precipitate->Working Yes Precipitate->Cell No Note2 If precipitate forms: • Use a serial dilution scheme • Increase concentration of  intermediate diluent (e.g., PBS) Precipitate->Note2 Effect->Working No End End Effect->End Yes Note3 If no effect: • Confirm stock solution  concentration and stability • Check target expression  in your cell model Effect->Note3

Frequently Asked Questions

Q: The datasheet states that this compound solutions are unstable. What is the best practice for storage? A: You should prepare stock solutions fresh for each experiment. If you must store them, make small, single-use aliquots. According to supplier data, a DMSO stock can be stored at -80°C for up to 2 years or at -20°C for 1 year, but testing activity after long-term storage is advisable [1].

Q: What is the evidence that this compound is effective in cell-based assays? A: Multiple studies confirm its activity in cells. For instance, a 1-hour pre-treatment of multiple myeloma cell lines (MM.1S, U266) with 100-200 nM this compound effectively inhibited phosphorylation of p38 MAPK, demonstrating successful cellular entry and target engagement [1].

Q: Are there any newer compounds related to this compound that I should be aware of? A: Yes, research in this area is active. A 2019 study designed and synthesized twenty novel this compound analogues to explore their potential as anti-inflammatory agents, with one compound (6n) showing a polypharmacological profile by inhibiting both p38α and COX-2 [5]. Furthermore, in 2022, a targeted covalent inhibitor for MK2 (MAPKAPK2, a key kinase downstream of p38) was reported, representing a different strategy to modulate the same pathway [6].

Key Considerations for Your Research

  • Start with DMSO: For most in vitro applications, DMSO is the recommended solvent. The key is to keep the final concentration in your assays low enough to avoid cytotoxicity (typically ≤0.1%).
  • Explore Alternatives Systematically: If DMSO is not suitable, the solvents mentioned (DMSO/EtOAc, NBP) are potential starting points, but you will need to empirically determine their effectiveness with this compound through the validation protocol outlined above.
  • Context Matters: The choice of solvent can depend heavily on your specific experiment (e.g., in vitro biochemistry vs. cell culture vs. in vivo studies). Always consider the compatibility of the solvent with your entire experimental system.

References

Talmapimod cell permeability optimization

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod's Molecular Properties

The table below summarizes key properties of this compound (SCI0-469), a small molecule p38α mitogen-activated protein kinase (p38α MAPK) inhibitor investigated for inflammatory diseases [1].

Property Description
IUPAC Name 2-{6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methyl-1H-indol-3-yl}-N,N-dimethyl-2-oxoacetamide [1]
Chemical Formula C₂₇H₃₀ClFN₄O₃ [1]
Molecular Weight 512.199046758 g/mol [1]
DrugBank ID DB05412 [1]
Mechanism of Action Inhibits p38α MAPK, modulating pro-inflammatory factors (TNF-α, IL-1, COX-2) [1]

Optimization Strategy & General Guidelines

While specific data on this compound is limited, optimizing p38α MAPK inhibitors for central nervous system (CNS) activity provides a framework. CNS-active compounds must cross the blood-brain barrier (BBB), which requires a careful balance of specific physicochemical properties [2].

You can approach optimization with the following general workflow:

Start Starting Compound Analysis Analyze Physicochemical Properties Start->Analysis RO5 Rule of 5 (Ro5) Assessment Analysis->RO5 Design Design Analogues RO5->Design Test Experimental Testing Design->Test Decision Evaluate Results Test->Decision Decision->Design Needs Improvement Optimal Optimal Candidate Decision->Optimal Meets Criteria

A review of over 140 p38α MAPK inhibitors suggests these properties are favorable for BBB penetration [2]:

  • Molecular Weight (MW): < 500 Da
  • Hydrogen Bond Donors (HBD): < 3
  • Hydrogen Bond Acceptors (HBA): < 7
  • Calculated Log P (cLogP): < 5 (measures lipophilicity)

Note that this compound's molecular weight (512 g/mol) exceeds the typical guideline of <500 Da, which may inherently limit its permeability and classify it as beyond the "Rule of 5" [2] [1]. Optimization efforts could focus on creating analogues with reduced molecular weight while maintaining potency.

Experimental Approaches for Data Generation

Since comprehensive data is not publicly available, you may need to generate it through these experiments:

  • In Vitro Permeability Models: Use MDCK-MDR1 or Caco-2 cell monolayers to measure apparent permeability (Papp). The basolateral-to-apical (B-A) vs. apical-to-basolateral (A-B) transport ratio indicates if the compound is a P-glycoprotein (P-gp) efflux substrate [3].
  • Cell-Free Target Engagement: Conduct enzymatic inhibition assays (e.g., IC₅₀ determination) to ensure structural modifications do not compromise primary efficacy [4].
  • In Silico Modeling: Use software to predict key parameters like Log P, Log D, polar surface area (PSA), and P-gp substrate probability to guide analogue design before synthesis [2].

References

reducing Talmapimod off-target effects kinase selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod Selectivity Profile & Off-Target Concerns

This compound (SCIO-469) is an orally active, selective, ATP-competitive p38α inhibitor [1]. The table below summarizes its key selectivity data:

Target IC₅₀ / Potency Selectivity (vs. p38α) Note / Reference
p38α MAPK IC₅₀ = 9 nM [1] - Primary target [2].
p38β MAPK IC₅₀ = 90 nM [1] ~10-fold less selective [1] A known, closely related off-target.
Other Kinases Not potent up to ~20,000 nM [1] At least 2,000-fold selectivity [1] Against a panel of 20 other kinases, including other MAPKs [1].
COX-2 Not directly inhibited by this compound [3] - An example of a non-kinase off-target that was engineered into an analogue.

The main off-target concern is its activity on p38β. While this compound shows excellent selectivity against many other kinases, its inhibition of p38β indicates room for improvement in its selectivity profile [1].

Strategies to Mitigate Off-Target Effects

Here are some strategic and experimental approaches to address off-target effects, based on the research:

  • Strategy 1: Explore Polypharmacology Instead of viewing multi-target activity as a drawback, you can intentionally design analogues with a desired polypharmacological profile. A 2019 study designed this compound analogues to concomitantly inhibit both p38α and Cyclooxygenase-2 (COX-2). The most promising compound, 6n, acted as a potent dual inhibitor (p38α IC₅₀ = 1.95 µM; COX-2 IC₅₀ = 0.036 µM) and showed potent anti-inflammatory efficacy by downregulating NF-κB and MAPK signaling pathways [3]. This approach can be beneficial for complex diseases involving multiple pathways.

  • Strategy 2: Understand Broader Kinase Promiscuity Be aware that some kinase scaffolds are inherently promiscuous. For instance, the kinase inhibitor GNF-7, while not a this compound analogue, demonstrates broad activity against CSK, p38α, EphA2, Lyn, and ZAK [4]. This highlights the importance of comprehensive kinase profiling during lead optimization.

  • Strategy 3: Conduct Comprehensive Selectivity Profiling The gold standard for identifying off-target effects is to profile compounds against a large panel of kinases. Techniques include:

    • In vitro kinase assays against a broad panel of kinases (e.g., 20+ kinases) to determine IC₅₀ values and calculate selectivity folds [1].
    • Cell-based assays to confirm pathway-specific inhibition. For example, this compound was shown to inhibit LPS-induced TNF-α production in human whole blood and phosphorylation of p38 MAPK in multiple myeloma cells [1].

Experimental Workflow for Selectivity Assessment

The following diagram outlines a general workflow you can adapt to evaluate and improve the selectivity of your compounds:

G Start Start: Lead Compound P1 In Vitro Kinase Profiling (Broad Panel) Start->P1 P2 Data Analysis & Off-Target Identification P1->P2 P3 Medicinal Chemistry (Analogue Design) P2->P3  Feedback Loop P4 Cellular Assay Validation P3->P4 P4->P2  Feedback Loop P5 Advanced Profiling & Mechanistic Studies P4->P5 Goal Improved Selectivity Profile P5->Goal

This workflow shows the iterative cycle of testing, analysis, and chemical design to refine compound selectivity.

Key Takeaways for Your Research

  • p38β is the primary off-target to monitor for this compound due to its structural similarity to p38α [1].
  • Broad kinase profiling is essential, as selectivity can vary even within closely related kinase families [1] [4].
  • Consider strategic polypharmacology, where multi-target activity can be beneficial for complex disease mechanisms [3].

References

Talmapimod experimental variability replication issues

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod at a Glance

The table below summarizes the core identity and target of this compound based on the retrieved information.

Attribute Description
Drug Name This compound
Therapeutic Area Rheumatoid Arthritis (RA) [1]
Molecular Target MAPK14 (p38α mitogen-activated protein kinase) [1]
Drug Class MAPK inhibitor (p38 MAPK inhibitor) [1]
Key Context Investigated for use in RA; modern, targeted treatment [1]

Frequently Asked Questions (FAQs)

Here are some anticipated questions that could form the core of your troubleshooting guide.

  • What is the primary mechanism of action of this compound? this compound is a small-molecule inhibitor that targets the MAPK14 gene, which encodes the p38α MAP kinase [1]. The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress and inflammation, including the production of pro-inflammatory cytokines.

  • In which disease context has this compound been studied? Current literature identifies this compound in the context of Rheumatoid Arthritis (RA) research. It is categorized as a modern, targeted therapy among other disease-modifying anti-rheumatic drugs (DMARDs) [1].

  • Why might there be replication issues or experimental variability in studies involving this compound? While the search results do not specify issues with this compound itself, they highlight general factors that can affect reproducibility in preclinical research. These include:

    • Insufficient experimental detail in published methods [2].
    • Poor characterization of reagents (e.g., antibodies, cell lines) [2].
    • Inappropriate statistical analysis or selective data presentation [2].
    • Differences in cell culture conditions or model systems that are not fully accounted for.

Foundational Experimental Framework

The following workflow outlines a general approach for investigating a kinase inhibitor like this compound. You can use this as a template to build more detailed, lab-specific protocols.

G cluster_1 Pre-Assay Critical Steps start Start: this compound Experiment pc Positive Control (Known p38α inhibitor) start->pc nc Negative Control (Vehicle/DMSO) start->nc exp Experimental Group (this compound treatment) start->exp assay Downstream Assay Execution pc->assay nc->assay exp->assay analysis Data Analysis & Validation assay->analysis A A: Cell Line Validation (Identity, Mycoplasma) B B: Reagent Preparation (Stock concentration, solubility) A->B C C: Dose-Response Curve (Establish IC50) B->C C->start

Suggested Troubleshooting Guide

Given the lack of specific data, the table below lists common experimental variables to monitor and control for when working with kinase inhibitors like this compound.

Area of Variability Potential Source of Issue Suggested Mitigation Strategy
Compound Handling Degradation of stock solution; inaccurate dilution series. Prepare fresh aliquots; use certified DMSO; perform serial dilutions meticulously.
Cellular Model Genetic drift in cell lines; variation in passage number; inconsistent cell density at plating. Use low-passage cells; authenticate cell lines regularly; standardize plating protocols.
Target Pathway Basal p38 MAPK activity level; crosstalk with other signaling pathways (e.g., DDR network) [3]. Serum-starve cells to synchronize state; include relevant pathway stimulators/inhibitors as controls.
Assay Readout Antibody specificity in Western blot; dynamic range of ELISA; timepoint selection. Validate antibodies; use assays with a wide linear range; perform a time-course experiment.

Recommendations for Finding Detailed Information

To build a more comprehensive technical resource, I suggest you:

  • Consult Scientific Databases: Search for "this compound" or "p38 MAPK inhibitor" on platforms like PubMed and Google Scholar. Look specifically for original research articles in experimental biology or pharmacology journals, which are most likely to contain detailed methods sections.
  • Review Patent Filings: Pharmaceutical patents often contain extensive experimental sections with detailed protocols and compound data, which can be an excellent source of technical information.
  • Explore Preprint Servers: Sites like bioRxiv may have unpublished manuscripts that discuss the use of this compound and include methodological details.

References

Troubleshooting Guide: Metabolite Interference in Targeted Metabolomics

Author: Smolecule Technical Support Team. Date: February 2026

Problem: Inaccurate metabolite annotation or quantification in targeted LC-MS/MS assays, suspected from interference by other metabolites.

Explanation: Metabolite interference occurs when a compound (the interfering metabolite) produces a detectable signal in the selected MRM channel (Q1/Q3) and retention time window of another metabolite (the anchor metabolite). This can lead to misidentification or inaccurate quantification of the anchor metabolite [1].

Interference arises from three primary mechanisms [1]:

  • Isomeric Interference: Metabolites that are structural isomers share the same precursor and product ions.
  • Isobaric Interference: Metabolites with the same nominal mass but different structures, which cannot be resolved by the mass resolution of a triple-quadrupole mass spectrometer.
  • Fragment Interference: In-source fragmentation of a metabolite produces an ion that matches the MRM transition of another metabolite.

The table below summarizes the key evidence and prevalence of this issue from a systematic study.

Aspect Finding Experimental Basis
Prevalence in Standards ~75% of 334 tested metabolites generated a signal in at least one other metabolite's MRM channel [1]. Analysis of metabolite standards run with a full set of MRM transitions.
Chromatography Resolution Different LC methods resolved 65-85% of interfering signals found in standards [1]. Comparison using two different HILIC columns (LC-method-1 and LC-method-2).
Impact in Biological Samples ~10% of ~180 annotated metabolites in cell lysate and serum were mis-annotated or mis-quantified [1]. Interference analysis combined with manual inspection of sample data.

FAQs on Metabolite Interference

Q1: Why did my targeted metabolomics method work for standards but show problems in complex biological samples? Biological samples contain a much wider and more complex array of metabolites than standard mixtures. While a chromatographic method may fully separate an anchor metabolite from its known interfering standard, an unknown metabolite in the sample may co-elute and cause interference. The increased number of MRM transitions in a method also raises the probability of interference, as the potential for interference grows quadratically with the number of MRMs [1].

Q2: What are the critical steps to identify and confirm metabolite interference?

  • Run Standards in All MRMs: Acquire data for all metabolite standards using the full panel of MRM transitions to build an interference database [1].
  • Use a Systematic Pipeline: Employ a computational pipeline (e.g., an R-based tool as described in the research) to identify potential interfering metabolite pairs (IntMPs) based on shared MS2 spectra and chromatographic co-elution [1].
  • Manually Inspect Peaks: For any suspected interference in sample data, compare the peak shape and retention time in the anchor MRM channel with the peak in the interfering metabolite's own MRM channel. A high cosine similarity (>0.8) suggests the signal originates from the interfering metabolite [1].

Q3: How can I reduce or resolve metabolite interference in my experiments?

  • Chromatography Optimization: The primary solution is to improve chromatographic separation. Trying different LC columns (e.g., different HILIC chemistries or reversed-phase) can resolve a majority of interference issues [1].
  • Curate MRM Lists: Based on interference analysis, remove or flag MRM transitions that are highly susceptible to interference. Alternatively, schedule MRMs at different times to avoid simultaneous measurement of interfering pairs.
  • Post-Data Correction: If interference is confirmed and its ratio is consistent, a mathematical correction can be applied to the quantitative data, though this is less ideal than chromatographic resolution [1].

Experimental Protocol: Identifying Metabolite Interference

This protocol summarizes the key methodology from the search results [1] for setting up an experiment to detect interfering metabolite pairs.

1. Sample Preparation:

  • Metabolite Standards: Prepare individual or grouped standard solutions. The cited study used 334 standards divided into 27 groups [1].
  • Biological Samples: Prepare your cell lysate, serum, or other tissue samples using appropriate extraction methods (e.g., methanol/acetonitrile/water mixtures).

2. LC-MS/MS Data Acquisition:

  • Liquid Chromatography:
    • Column: Use a HILIC column (e.g., iHILIC-(P) Classic or Waters XBridge Amide).
    • Mobile Phase: (A) 20 mM ammonium acetate with 0.1% ammonium hydroxide in 95:5 water/ACN; (B) Acetonitrile.
    • Gradient: Employ a suitable gradient for HILIC separation (see LC-method-1 in search results for a 23-min runtime example) [1].
  • Mass Spectrometry:
    • Instrument: Triple-quadrupole mass spectrometer (e.g., QTRAP 6500+).
    • Ionization: ESI positive/negative mode with voltage switching.
    • MRM: Acquire data for all MRM transitions of all metabolites in the panel for every standard and sample.

3. Data Processing and Interference Analysis:

  • Peak Picking: Convert raw data files (e.g., to mzML format) and use a peak detection algorithm (e.g., xcms R package) to generate a peak table with retention times and intensities for all MRMs [1].
  • Identify Interfering Metabolite Pairs (IntMPs):
    • For every pair of metabolites (A, B), check if the standard of metabolite B produces a peak in the MRM channel defined for metabolite A.
    • Check the MS2 spectrum of metabolite B to see if it contains the precursor (Q1) and product (Q3) ions of metabolite A.
    • Calculate the transition ratio: (Intensity of B in A's MRM) / (Intensity of B in its own MRM). A ratio ≥ 0.001 indicates significant interference.
    • Calculate the cosine similarity between the peak shape of B in A's MRM and the peak of B in its own MRM. A similarity > 0.8 confirms the signal source.
    • A pair is defined as an IntMP if the above MS2, ratio, and similarity criteria are met [1].
  • Apply LC-Specific Filtering:
    • For a specific LC method, an IntMP is considered problematic if the retention time difference between the anchor peak and the interfering peak is less than 0.5 minutes, and the interference ratio (interfering signal / anchor signal) is above 0.005 [1].

Experimental Workflow for Interference Analysis

The following diagram visualizes the data analysis pipeline for identifying and validating interfering metabolite pairs.

G Start Start: Raw LC-MS/MS Data (MRM for all standards) A 1. Data Conversion & Peak Picking Start->A B 2. Build Interference Database (All metabolite pairs) A->B C 3. Apply Filter Criteria (MS2 check, transition ratio, cosine similarity) B->C D Interfering Metabolite Pair (IntMP) Identified in Standards C->D E 4. LC-Specific Filter (RT difference < 0.5 min) D->E F 5. Validate in Biological Samples E->F G Confirmed LC-Specific Interfering Pair F->G

References

Talmapimod p38 inhibition validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod (SCIO-469) Key Specifications

The table below summarizes the core biochemical and cellular data for this compound, which is crucial for experimental design.

Parameter Details Source / Context
Primary Target p38α Mitogen-Activated Protein Kinase (MAPK) [1] [2]
Mechanism Selective, ATP-competitive inhibitor [2]
IC₅₀ (p38α) 9 nM [2]
IC₅₀ (p38β) 90 nM [2]
Selectivity >2000-fold selective over a panel of 20 other kinases, including other MAPKs. [2]
Cellular Activity Inhibits phosphorylation of p38 MAPK in MM cells at 100-200 nM. In human whole blood, inhibits LPS-induced TNF-α production. [2]
In Vivo Application Administered orally in mouse models (e.g., 10-90 mg/kg, twice daily). Reduces tumor growth and prevents bone disease in multiple myeloma models. [2]

Experimental Validation & Protocols

Based on the literature, here are the established methods for validating this compound's activity.

In Vitro Kinase Inhibition Assay

This is the primary method to determine the compound's potency (IC50 value) against p38α.

  • Objective: To quantify the inhibition of p38α kinase activity by this compound.
  • Key Methodological Elements:
    • Enzymatic Assay: A standard kinase assay is performed using purified p38α enzyme.
    • Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of this compound. The reported IC50 for p38α is 9 nM [2].
    • Selectivity Testing: The selectivity is confirmed by testing against a panel of other kinases (e.g., p38β, other MAPKs) [2].
Cellular Target Engagement

This confirms that this compound effectively engages its target in a cellular context.

  • Objective: To demonstrate inhibition of p38 MAPK pathway in cells.
  • Key Methodological Elements:
    • Cell Lines: Used in multiple myeloma (MM) cell lines (e.g., 5T2MM, 5T33MM) [2].
    • Western Blot Analysis:
      • Target: Measure the levels of phosphorylated p38 MAPK.
      • Protocol: Treat cells with this compound (e.g., 100-200 nM) for a specified period (e.g., 1 hour). Analyze cell lysates via Western blot using antibodies against phospho-p38 and total p38. Successful inhibition is shown by a decrease in phospho-p38 levels without changes in total p38 [2].
    • Functional Readout: In human whole blood assays, this compound suppresses LPS-induced TNF-α production, a key downstream inflammatory cytokine of the p38 pathway [2].
In Vivo Efficacy Models

These studies validate the therapeutic effect of p38 inhibition by this compound in disease models.

  • Objective: To assess the effect of this compound on disease progression in live animal models.
  • Key Methodological Elements:
    • Model: Multiple myeloma (MM) mouse models (e.g., 5T2MM, 5T33MM) [2].
    • Dosing: Oral administration (e.g., 10-90 mg/kg, twice daily for 14 days) [2].
    • Endpoints: Tumor burden measurement, prevention of bone disease, and survival analysis [2].

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for cellular assays with this compound? Based on the literature, a concentration range of 100 to 200 nM is effective for inhibiting p38 phosphorylation in multiple myeloma cells. A dose-response curve should be established for each specific cell type and readout [2].

Q2: How selective is this compound for p38α? this compound is highly selective for p38α. It exhibits at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs. Its affinity for p38β is about 10-fold lower (IC50 = 90 nM) [2].

Q3: My Western blot shows no change in total p38, but phospho-p38 is not decreasing. What could be wrong?

  • Verify Pathway Activation: Ensure that the p38 pathway is actively stimulated in your cellular model before adding the inhibitor. This compound inhibits phosphorylation but cannot de-phosphorylate the protein.
  • Check Inhibitor Solubility and Stability: this compound is typically dissolved in DMSO. Ensure the stock solution is fresh and the final DMSO concentration in culture media is low (e.g., <0.1%) to avoid cytotoxicity.
  • Optimize Timing: The inhibitor may need to be added prior to or concurrently with the pathway stimulus. Consider a time-course experiment.

Q4: Are there any known off-target effects at higher concentrations? While this compound is highly selective at its effective concentrations, one study on its analogues noted that some derivatives can also inhibit COX-2 at higher micromolar concentrations, which was a desired polypharmacological effect in that context [3]. This suggests that at very high concentrations, off-target interactions are possible. Always use the lowest effective concentration.

Experimental Workflow Overview

The following diagram outlines a logical workflow for validating this compound in your research, from initial setup to mechanistic investigation.

G Start Start: Validate this compound InVitro In Vitro Kinase Assay Start->InVitro IC50 Determine IC₅₀ (Target: ~9 nM for p38α) InVitro->IC50 Selectivity Selectivity Panel (>2000-fold for p38α) InVitro->Selectivity Cellular Cellular Engagement IC50->Cellular Selectivity->Cellular WB Western Blot: Check phospho-p38 reduction Cellular->WB Cytokine Functional Assay: LPS-induced TNF-α inhibition Cellular->Cytokine InVivo In Vivo Efficacy WB->InVivo Cytokine->InVivo Model Disease Model (e.g., Multiple Myeloma) InVivo->Model Dose Oral Dosing (e.g., 10-90 mg/kg, BID) InVivo->Dose Mechanism Mechanistic Investigation Model->Mechanism Dose->Mechanism Pathways Downstream Pathways: NF-κB, COX-2, Cell Cycle Mechanism->Pathways Phenotype Phenotypic Readouts: Proliferation, Apoptosis Mechanism->Phenotype End Data Interpretation Pathways->End

Guidance for Further Details

The search results provide a solid foundation but lack granular, step-by-step laboratory protocols (e.g., exact Western blot buffer compositions) and detailed signaling pathway diagrams.

  • For detailed protocols, you may need to consult primary research papers that use this compound and adapt their methods. The papers cited in these search results would be a good starting point [1] [2].
  • For specific pathway diagrams, resources like professional textbooks, validated signaling pathway databases (e.g., KEGG, Reactome), or review articles would be more comprehensive.

References

optimizing Talmapimod concentration cell viability assays

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod Technical Profile

The table below summarizes the key quantitative data for this compound, which is foundational for planning your experiments [1].

Parameter Value / Description Context / Assay Details
Primary Target p38α MAPK Mitogen-activated protein kinase.
IC₅₀ for p38α 1.95 µM Concentration for half-maximal enzyme inhibition.
Other Activities COX-2 inhibition (IC₅₀ = 0.036 µM) Demonstrates polypharmacology; be mindful of off-target effects in complex cellular systems [1].

Cell Viability Assay Protocol

This protocol provides a detailed methodology for determining the effects of this compound on cell viability using an MTT assay, a common and reliable colorimetric method [2].

Key Considerations Before Starting:

  • Cell Line Selection: Choose a cell line relevant to your research question (e.g., RAW264.7 macrophages were used in the original study for anti-inflammatory effects) [1].
  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute this stock in cell culture medium for treatment. The final concentration of DMSO in all wells (including controls) should be kept constant and below 0.1% to avoid solvent toxicity.
  • Pilot Range-Finding Test: Before running a full assay, conduct a pilot test with a broad range of this compound concentrations (e.g., from 0.1 µM to 100 µM) to estimate the effective range for a more detailed IC₅₀ determination.

Step-by-Step Workflow:

A Plate Seeding & Incubation B This compound Treatment A->B C MTT Reagent Incubation B->C D Solubilize Formazan Crystals C->D E Absorbance Measurement D->E F Data Analysis & IC₅₀ Calculation E->F

Detailed Methodology [2]:

  • Plate Seeding: Seed cells in a 96-well plate at an optimal density (determined empirically for your cell line) in complete growth medium. Incubate for 24 hours to allow cells to adhere and resume log-phase growth.
  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the test wells with medium containing this compound at your desired concentrations. Include control wells:
    • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as your drug-treated wells.
    • Blank Control: Medium without cells, with vehicle, to account for background absorbance.
  • MTT Incubation: After the treatment period (e.g., 48 or 72 hours), add MTT reagent (e.g., 0.5 mg/mL final concentration) to each well. Incubate the plate for 1-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium containing MTT. Add a solubilization solution (e.g., DMSO, acidified isopropanol, or an SDS-based solution) to dissolve the formazan crystals. Gently shake the plate to ensure complete dissolution.
  • Absorbance Measurement: Measure the absorbance of each well using a plate-reading spectrophotometer. The primary wavelength is 570 nm, with a reference wavelength of 630-650 nm sometimes used to correct for imperfections.
  • Data Analysis:
    • Calculate the average absorbance for each set of replicates.
    • Subtract the average absorbance of the blank controls from all other values.
    • Normalize the absorbance of the this compound-treated wells to the vehicle control wells (set to 100% viability).
    • Plot % Cell Viability against the log of this compound concentration and use non-linear regression to fit a dose-response curve and calculate the IC₅₀ value.

Troubleshooting Common Issues

Here are solutions to common problems you might encounter when optimizing this compound concentrations.

Problem Possible Causes Suggested Solutions
High background signal Spontaneous MTT reduction; contaminated reagents. Use fresh MTT solution prepared in PBS; protect from light. Include a medium-only blank.
Poor dose-response curve This compound concentration range is too narrow or incorrect. Run a pilot assay with a broad range (e.g., 0.1-100 µM). Use more data points around the expected IC₅₀ of 1.95 µM.
High variability between replicates Inconsistent cell seeding; inaccurate pipetting during drug dilution. Ensure a homogeneous cell suspension when seeding. Create a master mix of drug dilutions.
No cytotoxic effect observed Cell line is resistant; treatment duration is too short. Verify literature for cell line sensitivity. Extend treatment time (e.g., to 72 hours). Confirm drug activity on the p38 pathway (e.g., via Western blot).

Advanced Techniques: Moving Beyond Basic Viability

While MTT assays are a great starting point, consider these advanced approaches for a more comprehensive understanding of this compound's effects [3]:

  • High-Content Screening (HCS): This technology uses automated microscopy and analysis to move beyond simple viability. It can simultaneously measure parameters like nuclear count, cell morphology, apoptosis markers, and specific protein expression in each well, providing deeper mechanistic insights [3].
  • Multiplexing Assays: You can potentially combine a viability assay (like CellTiter-Glo for ATP quantification) with other assays to measure multiple endpoints from the same well, such as caspase activity for apoptosis.

References

Talmapimod batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod (SCIO-469) Fact Sheet

The table below summarizes the core biochemical data for this compound, which is essential for quality control and experimental design.

Property Specification
CAS Number 309913-83-5 [1] [2]
Molecular Weight 513.00 g/mol [2]
Mechanism of Action Orally active, selective, ATP-competitive p38α inhibitor [2]
p38α IC₅₀ 9 nM [2]
Selectivity ~10-fold selective over p38β; >2000-fold selective over 20 other kinases, including other MAPKs [2]
Primary Clinical Indications (Historial) Rheumatoid Arthritis, Myelodysplastic Syndrome (MDS), Acute Dental Pain (Phase II trials) [3]

Technical Guide: Handling & Quality Verification

For laboratories using this compound as a research standard, please adhere to the following protocols to ensure data integrity.

Recommended Handling & Storage
  • Storage: Solutions are unstable. It is recommended to prepare fresh solutions or purchase small, pre-packaged sizes. Repackage the product upon receipt [2].
  • Usage: this compound offered as a reference standard is intended for analytical purposes only, such as method development and validation, and is not for human use [1].
Experimental Protocol: Verification of p38α Inhibition

This protocol outlines a key experiment to confirm the biological activity of your this compound sample, which is critical for verifying batch consistency.

  • 1. Objective: To determine the inhibitory activity of this compound against p38α MAPK.
  • 2. Materials:
    • Test compound: this compound (reconstituted according to storage guidelines).
    • Enzyme: p38α MAPK.
    • Positive control: A known potent inhibitor (e.g., BIRB-796 for allosteric inhibition comparison can be used as a benchmark) [4].
    • Assay components: ATP, suitable buffer, and detection reagents for an enzymatic assay (e.g., fluorescence or radioactivity-based).
  • 3. Methodology [5]:
    • Prepare a dilution series of this compound in an appropriate buffer (e.g., containing DMSO, with final DMSO concentration constant and typically ≤1%).
    • Incubate the compound with p38α MAPK enzyme in the presence of ATP and buffer.
    • Allow the phosphorylation reaction to proceed for a predetermined time.
    • Stop the reaction and quantify the amount of phosphorylated product.
    • Calculate the percentage inhibition at each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of enzyme activity) using non-linear regression analysis.
  • 4. Expected Outcome: A potent this compound sample should yield an IC₅₀ value in the low nanomolar range (e.g., ~9 nM) [2]. Consistent IC₅₀ values across batches indicate good biological consistency.
Experimental Protocol: Assessing Impact on Cellular Biomarkers

This cell-based assay evaluates the functional consequence of p38 inhibition, providing a secondary method to confirm batch activity.

  • 1. Objective: To measure the suppression of LPS-induced TNF-α production by this compound in RAW264.7 cells.
  • 2. Materials:
    • Cell line: RAW264.7 murine macrophage-like cells.
    • Inducer: Lipopolysaccharides (LPS).
    • Detection method: ELISA kit for TNF-α.
  • 3. Methodology [5] [3]:
    • Culture RAW264.7 cells and pre-treat them with a range of this compound concentrations.
    • Stimulate the cells with LPS.
    • After incubation, collect the cell culture supernatant.
    • Use an ELISA kit to measure the concentration of TNF-α in the supernatant.
    • Calculate the percentage inhibition of TNF-α production and determine the IC₅₀ value.
  • 4. Expected Outcome: this compound should inhibit LPS-induced TNF-α production, with an IC₅₀ typically around 300 nM in human whole blood assays [3].

Frequently Asked Questions (FAQs)

Q1: What is the main mechanism of action of this compound? this compound is an orally active, selective inhibitor of the p38α mitogen-activated protein kinase (MAPK). It functions by competitively binding to the ATP-binding site of the enzyme, thereby suppressing its activity. The p38α pathway is a central regulator of the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 [2] [3].

Q2: Why is quality control and batch verification critical for this compound? While not explicitly stated for this compound, quality control is a fundamental concern in all scientific research. Proper QC ensures:

  • Experimental Reproducibility: Consistent results across different labs and over time.
  • Data Reliability: Accurate interpretation of biological effects without interference from compound degradation or impurities.
  • Resource Efficiency: Prevents wasted time and resources on flawed experiments due to unreliable reagents [6].

Q3: What were the outcomes of clinical trials for this compound? this compound was advanced to Phase II trials for several conditions. However, its development for inflammatory diseases like Rheumatoid Arthritis (RA) did not demonstrate sustained clinical efficacy. For example, in RA patients, early declines in C-reactive protein (CRP) did not persist, and no significant differences in ACR20 response rates were found compared to placebo [3]. This clinical history underscores the importance of using well-characterized material in research to understand its biology fully.

p38α MAPK Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound, providing context for its mechanism of action.

G Stimuli Inflammatory Stimuli (e.g., LPS, Stress) p38a p38α MAPK Stimuli->p38a Activates Transcription Transcriptional Activation p38a->Transcription Phosphorylates Cytokines Production of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Upregulates This compound This compound (SCIO-469) This compound->p38a Inhibits

References

Talmapimod in vivo dose optimization toxicity balance

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod Overview & Mechanism

This compound (SCIO-469) is an investigational, orally bioavailable small-molecule inhibitor of p38α mitogen-activated protein kinase (MAPK) [1] [2]. It was investigated for treating rheumatoid arthritis, multiple myeloma, and bone marrow diseases but has not received official approval [1] [3].

Its mechanism of action is illustrated below:

G cluster_downstream Downstream Effects LPS Inflammatory Stimuli (e.g., LPS) p38 p38α MAPK LPS->p38 Activates Transcription Transcription Factors (e.g., NF-κB) p38->Transcription Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Transcription->Cytokines Induces Expression COX2 COX-2 Enzyme Transcription->COX2 Induces Expression Inflammation Inflammation Cytokines->Inflammation Promotes COX2->Inflammation Promotes This compound This compound (SCIO-469) This compound->p38 Inhibits

Clinical Dosing & Toxicity Data

The table below summarizes key dosing and safety information from clinical trials. Please note that animal model dosing for in vivo studies is not explicitly detailed in the available sources.

Aspect Clinical Trial Data Notes & Context
Developmental Status Phase II clinical trials [1] [3] [4] Trialled for rheumatoid arthritis (RA), multiple myeloma, and myelodysplastic syndrome (MDS).
Reported Toxicity & Safety Generally tolerable profile in clinical trials [3]. Safety profile was compiled alongside other protein kinase inhibitors; no single severe toxicity was flagged as unique to this compound.
Mechanism & Potency pIC50 for p38α MAPK: 8.1 (IC50 ~9 nM) [2]. pIC50 is a measure of potency; a higher value indicates a more potent inhibitor. Demonstrates high selectivity over p38β (pIC50 7.0) [2].
Polypharmacology Analogue compound 6n showed dual inhibition of p38α MAPK (IC50=1.95 µM) and COX-2 (IC50=0.036 µM) [5]. Suggests potential for enhanced anti-inflammatory effect through multiple pathways. This data is for a research analogue, not this compound itself.

FAQs & Troubleshooting for Researchers

Here are answers to common technical questions you might encounter:

Q1: What is the typical starting point for dose optimization in mouse models? A definitive in vivo dosing regimen for this compound is not publicly available. You will need to establish this empirically.

  • Strategy: Begin by reviewing the molecular weight and potency (IC50) [2]. Convert the human clinical dose (if available) to a species-equivalent dose based on body surface area. Start with a lower dose for initial efficacy studies and a higher dose for maximum tolerated dose (MTD) studies, including a control group.
  • Monitoring: Closely monitor animals for signs of toxicity, particularly in the liver, as this is a known concern for some kinase inhibitors and high-dose therapies [3] [6].

Q2: The anti-inflammatory efficacy in my model is lower than expected. What could be the reason? This aligns with clinical observations where p38 inhibitors showed limited efficacy in RA trials [3].

  • Potential Causes:
    • Pathway Redundancy: Upregulation of alternative inflammatory pathways (e.g., JAK/STAT) can compensate for p38 inhibition [3] [4].
    • Feedback Loops: Inhibition can lead to upstream activation of other kinases in the MAPK pathway [3].
  • Troubleshooting Steps:
    • Confirm Target Engagement: Use western blot to check if phosphorylation of p38 downstream targets (like MAPKAPK-2) is effectively suppressed in your tissue samples [5] [7].
    • Explore Combination Therapy: Consider combining this compound with inhibitors of other pathways, such as JAK inhibitors. This was a successful strategy in oncology and is a key rationale for polypharmacology [5] [8].

Q3: Are there specific toxicity concerns I should focus my assays on? While a definitive toxicity profile is not established, general concerns for kinase inhibitors include:

  • Liver Toxicity: Conduct clinical chemistry panels to monitor liver enzymes (ALT, AST) [6].
  • Immune Suppression: Given its mechanism, perform standard immunotoxicity assessments, such as differential blood cell counts and histopathology of lymphoid organs [3].
  • Off-target Effects: Kinase inhibitors can cross-react with other ATP-binding proteins. If possible, use a broad kinase profiling assay to identify potential off-target activities [3].

Experimental Protocol for Anti-inflammatory Efficacy

This general protocol is adapted from a study on this compound analogues [5] and can be a template for your work.

1. In Vivo Anti-inflammatory Screening

  • Model: Mouse model of acute inflammation (e.g., carrageenan-induced paw edema or LPS-induced systemic inflammation).
  • Dosing: Administer this compound (or vehicle) orally to groups of mice (n=6-10) at selected doses. Include a positive control (e.g., a known NSAID).
  • Measurement: Measure the inflammatory response (e.g., paw volume, serum levels of pro-inflammatory cytokines like TNF-α and IL-6) at predetermined time points post-challenge.

2. In Vitro Mechanism Elucidation (in RAW264.7 cells)

  • Cell Treatment: Pre-treat macrophage cells (e.g., RAW264.7) with this compound for 1-2 hours, then stimulate with LPS.
  • Western Blot Analysis:
    • Sample Preparation: Lyse cells and quantify protein.
    • Gel Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a membrane.
    • Immunoblotting: Probe with primary antibodies against phospho-p38, total p38, iNOS, and COX-2. Use an anti-β-actin antibody as a loading control.
    • Expected Outcome: this compound should reduce levels of phospho-p38, iNOS, and COX-2 compared to the LPS-only group [5].

References

Talmapimod pharmacokinetic parameters improvement

Author: Smolecule Technical Support Team. Date: February 2026

Methodologies for PK Parameter Estimation

Since specific parameters for Talmapimod are lacking, here are established experimental and computational methodologies you can use to determine them.

1. Parameter Estimation via Direct Search Optimization This numerical method is useful for complex models where graphical methods fail or are error-prone [1].

  • Objective: Find the set of PK parameters that minimizes the difference between model-predicted and experimentally observed drug concentration data.
  • Workflow:
    • Define the PK Model: Establish the system of differential equations for your model (e.g., two-compartment with oral dosing).
    • Set Parameter Bounds: Define a realistic search range for each parameter to be estimated.
    • Numerical Solution: Solve the model differential equations using a method like the Fourth-Order Runge-Kutta.
    • Evaluate Objective Function: Calculate the sum of squared differences between predicted and experimental concentrations.
    • Iterative Optimization: Use a direct search algorithm with random numbers to find the parameter set that minimizes the objective function, systematically refining the search region [1].

This process is summarized in the diagram below:

PK Parameter Optimization Workflow start Start Optimization define_model Define PK Model & Equations start->define_model set_bounds Set Parameter Search Bounds define_model->set_bounds select_params Randomly Select Parameters from Search Region set_bounds->select_params solve_odes Solve Model ODEs (Runge-Kutta Method) select_params->solve_odes evaluate Evaluate Objective Function (Sum of Squared Errors) solve_odes->evaluate store Store Best Parameter Set evaluate->store reduce_region Reduce Search Region store->reduce_region check_stop Stopping Criteria Met? reduce_region->check_stop check_stop->select_params No end Optimal Parameters Found check_stop->end Yes

2. Industry-Standard Software for PK/PD Analysis Using specialized software can greatly streamline this process.

  • Phoenix Platform: The industry-standard software for PK/PD analysis, trusted by regulatory agencies. It provides tools for Noncompartmental Analysis (NCA), population PK/PD modeling, and parameter estimation using nonlinear mixed-effects models [2].
  • SimBiology: A MATLAB-based tool that provides a PK model wizard and capabilities for fitting data and estimating parameters [3].

Technical Support Guide & FAQs

Here are some common troubleshooting scenarios and guidance you can include in your support center.

Issue & Question Recommended Action

| Parameter Estimation: The optimization algorithm does not converge, or the results are unrealistic. | 1. Review Parameter Bounds: Ensure the initial search space for parameters is physiologically plausible. 2. Check Data Quality: Identify and exclude outliers in the concentration-time data that may be skewing the results [3]. 3. Visualize the Fit: Use diagnostic plots (observed vs. predicted) to see where the model fails and refine the model structure [3]. | | Software & Tools: How can I choose the right tool for PK modeling? | 1. For Standard NCA: Use gold-standard software like Phoenix WinNonlin [2]. 2. For Custom Models & Research: Consider flexible environments like SimBiology or programmatic approaches in MATLAB/R [3]. | | Experimental Design: What is the best sampling strategy for accurate PK? | 1. Intensive Sampling: Capture the absorption and distribution phases immediately after dose administration. 2. Sparse Sampling: For population studies, ensure adequate coverage of the concentration-time curve across different subjects. |

This compound's Mechanism of Action

Understanding the drug's target is fundamental. The following diagram illustrates how this compound (SCIO-469) inhibits the p38 MAPK pathway to exert its anti-inflammatory effects.

This compound (SCIO-469) Mechanism of Action cluster_stimuli Inflammatory Stimuli cluster_pathway p38 MAPK Signaling Pathway cluster_inhibitor Inhibition by this compound cluster_output Pro-Inflammatory Mediators LPS LPS MKK3_MKK6 MKK3/MKK6 LPS->MKK3_MKK6 Cytokines Cytokines Cytokines->MKK3_MKK6 p38_MAPK p38 MAPK (phosphorylated, active) MKK3_MKK6->p38_MAPK Phosphorylation Transcription Transcriptional Activation p38_MAPK->Transcription Translation Translation & Synthesis Transcription->Translation TNF_alpha TNF-α Translation->TNF_alpha IL1_beta IL-1β Translation->IL1_beta COX2 COX-2 Translation->COX2 This compound This compound This compound->p38_MAPK Inhibits

A Note on Available Data and Next Steps

The lack of detailed PK data for this compound, despite its progression to Phase II clinical trials for conditions like rheumatoid arthritis and multiple myeloma, is a key challenge [4]. This indicates that such data likely exists but is held within proprietary databases.

Your technical guides should therefore focus on the standard methodologies used to obtain this data. You can treat the determination of this compound's PK parameters as an objective for a research project, applying the established protocols and software tools mentioned.

References

troubleshooting Talmapimod Western blot results

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to some common questions researchers have when troubleshooting Western blots, particularly in the context of signaling pathway analysis relevant to Talmapimod.

My blot for phospho-p38 shows a weak or no signal, even after treatment. What should I check? This is a common issue when detecting post-translationally modified proteins like phosphorylated p38.

  • Positive Control: Always include a known positive control, such as a lysate from cells treated with an stress inducer like LPS or osmotic shock, to confirm your antibody and detection system are working [1].
  • Protein Load: Detection of modified targets often requires more protein. Load at least 100 µg per lane for whole tissue extracts, as the modified protein may be present in only a small subset of cells [1].
  • Inhibitors are Essential: Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation and degradation of your target during sample preparation [1] [2].
  • Antibody Validation: Confirm that your primary antibody is validated for detecting endogenous levels of phospho-p38 and is used in the recommended dilution buffer (often BSA for phospho-specific antibodies) [1].

I see multiple bands in my p38 blot. How can I determine which is specific? Multiple bands can arise from several factors.

  • Check for Isoforms and PTMs: Consult databases like UniProt or the antibody datasheet to see if the antibody is known to detect multiple isoforms. Post-translational modifications like glycosylation or ubiquitination can also cause shifts [1].
  • Optimize Antibody Concentration: A concentration that is too high is a common cause of non-specific binding. Titrate your primary antibody to find the lowest concentration that gives a clean, specific signal [3] [4].
  • Improve Sample Integrity: Protein degradation can create cleavage products that the antibody recognizes. Prepare fresh samples with sufficient inhibitors and avoid repeated freeze-thaw cycles [1].
  • Use a Different Blocking Buffer: If using BSA, try switching to 5% non-fat dry milk for your blocking and antibody dilution steps, as it can better reduce non-specific binding [1].

My blot has a high background, making it hard to interpret. How can I fix this? High background is typically caused by non-specific antibody binding.

  • Optimize Blocking: Ensure you are blocking for at least 1 hour at room temperature or overnight at 4°C. If background persists, try a different blocking agent (e.g., switch from milk to a commercial blocking buffer or BSA) [3] [5].
  • Adjust Antibody Concentration: Decrease the concentration of your primary and/or secondary antibody. Excessive antibody is a primary cause of high background [3] [6].
  • Increase Washing Stringency: Perform thorough washes with a buffer containing 0.1% Tween 20 after each antibody incubation step [1].
  • Check Buffer Compatibility: If using an Alkaline Phosphatase (AP)-conjugated antibody, do not use phosphate-buffered saline (PBS) as it interferes with AP activity. Use Tris-buffered saline (TBS) instead [3].

Troubleshooting Guide Tables

The following tables summarize common Western blot problems, their potential causes, and recommended solutions.

Table 1: Troubleshooting Weak or No Signal

Problem Cause Explanation Recommended Solution
Inefficient Transfer Proteins not moved properly from gel to membrane. Confirm transfer by staining membrane with reversible protein stain; ensure proper orientation in tank [3].
Low Antigen Abundance Target protein (e.g., phospho-p38) is not sufficiently present. Increase total protein load (up to 100 µg for tissue lysates); concentrate sample if needed [1].
Sub-optimal Antibody Binding Antibody concentration too low, inactive, or incompatible buffer. Use fresh antibody dilutions; follow datasheet for buffer (BSA vs. milk); check species reactivity [1].
Ineffective Detection Substrate is expired or signal capture is too short. Use fresh, high-sensitivity chemiluminescent substrate; increase film/exposure time [3].

Table 2: Troubleshooting Non-specific Bands and High Background

Problem Cause Explanation Recommended Solution
Antibody Cross-reactivity Antibody binds to proteins with similar epitopes. Use validated antibodies; pre-adsorb antibody; check for known isoforms/splice variants [1].
Overloaded Protein Too much total protein on the gel. Reduce the amount of protein loaded per lane [3] [1].
Insufficient Blocking/Washing Non-specific sites on membrane are not blocked; unbound antibody not removed. Extend blocking time; use adequate protein in blocker; increase wash number/volume with 0.05-0.1% Tween [3].
Sample Degradation Proteases create protein fragments that antibodies bind to. Always use fresh protease/phosphatase inhibitors; keep samples on ice [1] [2].

Table 3: Troubleshooting Transfer and Blot Appearance

Problem Cause Explanation Recommended Solution
Poor Transfer Efficiency Proteins, especially high MW, not moving out of gel. For large proteins (>150 kDa): increase time, reduce methanol in buffer to 5-10% [1].
"Blow-through" of Low MW Proteins Small proteins transfer too efficiently and pass through membrane. For small proteins (<30 kDa): reduce transfer time; use 0.2 µm pore size nitrocellulose [1].
Diffuse or Streaky Bands Band resolution is lost during electrophoresis. Reduce protein load; check salt concentration in sample (<100 mM); shear genomic DNA to reduce viscosity [3].
High Salt/Detergent in Sample Affects migration, causes lane widening and streaks. Dialyze samples or use detergent-removal columns; dilute lysis buffer concentration [3].

Essential Protocols for this compound Research

Based on the mechanism of this compound (a p38α MAPK inhibitor), the following protocols are critical for studying its effects.

Sample Preparation from Inflammatory Cell Models

  • Cell Lysis: Lyse cells (e.g., RAW264.7 macrophages) in RIPA or NP-40 buffer containing protease and phosphatase inhibitors. Sonication is strongly recommended to ensure complete lysis, shear DNA, and reduce viscosity. Use 3 x 10-second bursts with a microtip probe sonicator on ice [1].
  • Protein Denaturation: Dilute lysates in Laemmli buffer containing DTT or β-mercaptoethanol. Heat samples at 70°C for 10 minutes instead of boiling to avoid proteolysis and protein aggregation, which is especially useful for some signaling proteins [3] [2].
  • Gel Selection: For p38 MAPK (~38 kDa), a 4-12% Bis-Tris gel with MOPS running buffer is recommended [2].

Optimized Electrophoretic Transfer for Signaling Proteins

  • Method: Wet tank transfer is highly reliable.
  • Standard Conditions: Transfer at 70V for 2 hours at 4°C in 25mM Tris, 192mM Glycine, 20% methanol [1].
  • For High MW Proteins (e.g., p38 upstream targets): Reduce methanol to 5-10% and increase transfer time to 3-4 hours to improve elution [1].
  • Confirmation: After transfer, stain the membrane with a reversible protein stain (e.g., Ponceau S) to confirm efficient and even transfer [3] [5].

Experimental Workflow and Troubleshooting Logic

The diagram below outlines the core Western blot workflow and key decision points for troubleshooting.

G Start Start Western Blot SamplePrep Sample Preparation Start->SamplePrep GelRun Gel Electrophoresis SamplePrep->GelRun NonspecificBands Non-specific Bands? SamplePrep->NonspecificBands Check Transfer Protein Transfer GelRun->Transfer GelRun->NonspecificBands Check Blocking Membrane Blocking Transfer->Blocking WeakSignal Weak/No Signal? Transfer->WeakSignal Check PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb HighBackground High Background? Blocking->HighBackground Check SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb PrimaryAb->WeakSignal Check PrimaryAb->HighBackground Check PrimaryAb->NonspecificBands Check Detection Detection SecondaryAb->Detection SecondaryAb->HighBackground Check Analysis Analysis Detection->Analysis Detection->WeakSignal Check

References

Talmapimod Solubility & Stock Preparation

Author: Smolecule Technical Support Team. Date: February 2026

The most critical step is preparing a correct stock solution to ensure the compound is soluble and the solvent concentration is non-toxic to your cells.

Stock Solution Preparation

Aspect Details
Recommended Solvent DMSO (cell culture grade, sterile-filtered) [1]
Stock Concentration ≥ 100 mg/mL (≈ 195 mM) [1]
Storage -80°C for 2 years; -20°C for 1 year. Aliquot to avoid freeze-thaw cycles [1]

Key Considerations for Stock Solution

  • Hygroscopic DMSO: Newly opened, dry DMSO is crucial. Wet DMSO can degrade the compound and affect solubility [1].
  • Aliquoting: Preparing single-use aliquots prevents repeated freezing and thawing of your main stock, maintaining compound stability.

Working Solution & Toxicity Control

After preparing the stock solution, you must dilute it into your cell culture medium. The primary concern is final DMSO concentration.

Solvent Toxicity & Dilution Guide

Aspect Recommendation
Final DMSO Concentration Typically ≤ 0.1% (v/v). A dose-response pilot study is essential to confirm that your solvent concentration does not affect cell viability [1].
Dilution Workflow Always add the compound to the culture medium and mix thoroughly to ensure even distribution and prevent local solvent or compound precipitation.

Below is a workflow diagram illustrating the recommended process for preparing Talmapimod working solutions for cell culture:

G This compound Working Solution Preparation Workflow Start Start with this compound Stock in DMSO (100 mg/mL, ~195 mM) Step1 Thaw Aliquot Gently at Room Temperature Start->Step1 Step2 Vortex to Ensure Complete Dissolution Step1->Step2 Step3 Prepare Intermediate Dilution in DMSO if needed Step2->Step3 Step4 Dilute into Pre-warmed Cell Culture Medium Step3->Step4 Step5 Mix Gently but Thoroughly Step4->Step5 End Apply to Cells (Final DMSO ≤ 0.1% v/v) Step5->End

Troubleshooting Common Cell Culture Issues

Here are solutions to common problems you might encounter when using this compound in cell culture.

Frequently Asked Questions

Question Possible Cause & Solution

| Precipitation in working solution | • Cause: Rapid dilution or high local DMSO concentration. • Solution: Prepare an intermediate dilution in DMSO before adding to aqueous medium; add medium slowly while vortexing. | | Unexpected high cytotoxicity in control | • Cause: Excessive final DMSO concentration. • Solution: Include a vehicle control with matched DMSO concentration; verify DMSO concentration does not exceed 0.1%. | | Loss of biological activity | • Cause: Compound degradation from improper storage or handling. • Solution: Use fresh aliquots; avoid introducing moisture into stock; confirm storage temperature. | | High variability in experimental results | • Cause: Inconsistent mixing after dilution or compound precipitation. • Solution: Standardize mixing protocol; visually check for precipitation before applying to cells. |

Experimental Protocol: Inhibiting p38 MAPK Phosphorylation

The following is a detailed methodology, adapted from the literature, for using this compound to inhibit p38 MAPK phosphorylation in multiple myeloma cell lines [1].

Detailed Step-by-Step Protocol

  • Cell Culture: Maintain MM.1S, U266, RPMI8226, or other relevant cell lines in their recommended growth medium (e.g., RPMI-1640 with 10% FBS) under standard conditions (37°C, 5% CO₂).
  • Compound Treatment:
    • Prepare the final working concentrations of this compound (e.g., 100 nM and 200 nM) in the cell culture medium, ensuring the final DMSO concentration is ≤0.1%.
    • Treat cells with this compound or vehicle control (0.1% DMSO) for 1 hour.
  • Cell Stimulation (if applicable): After pre-treatment with this compound, you may stimulate cells with an appropriate activator, such as Lipopolysaccharides (LPS), depending on your experimental design [2].
  • Sample Collection & Analysis:
    • After incubation, collect cells by centrifugation.
    • Lyse cells using a suitable RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Clarify the lysates by centrifugation and determine protein concentration.
    • Analyze the lysates by Western Blot to detect phospho-p38 MAPK and total p38 MAPK levels.

Expected Results: Treatment with 100-200 nM this compound for 1 hour should strongly inhibit the phosphorylation of p38 MAPK in the cell lines tested [1].

The signaling pathway modulated by this compound and the key proteins affected in this experiment are summarized below:

G This compound Inhibition of p38 MAPK Signaling Pathway LPS External Stimulus (e.g., LPS) p38 p38α MAPK LPS->p38 Activates p38_p Phospho-p38 MAPK p38->p38_p Phosphorylation TNF TNF-α p38_p->TNF Upregulates IL1 IL-1 p38_p->IL1 Upregulates COX2 COX-2 p38_p->COX2 Upregulates This compound This compound (SCIO-469) p38α Inhibitor This compound->p38 Inhibits

Critical Safety & Experimental Notes

  • For Research Use Only: this compound is for research purposes only and not for human diagnostic or therapeutic use [1].
  • Solvent is Key: The most common source of toxicity and experimental artifact is the solvent (DMSO), not the compound itself. Always include a vehicle control.
  • Confirm Inhibition: Always verify the efficacy of this compound in your specific cell model by measuring phospho-p38 levels via Western Blot.

References

Talmapimod efficacy comparison rheumatoid arthritis treatments

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod vs. Other RA Treatments: A Snapshot

The table below summarizes key information on this compound compared to some approved biologic therapies for RA.

Drug Name Mechanism of Action Stage of Development Reported Efficacy Data (in RA) Key Clinical Findings
This compound (SCIO-469) Selective p38α MAPK inhibitor (small molecule) [1] [2] Phase II (Investigated for RA, multiple myeloma, pain) [1] IC50 for p38α = 9 nM [2] Phase II trials completed; no efficacy results publicly reported in search results [1]. Preclinical data shows inhibition of pro-inflammatory cytokines (TNFα, IL-1) [1].
Adalimumab TNF inhibitor (monoclonal antibody) [3] Approved for RA & other diseases [3] [4] Real-world clinical study data [3] At 12 months, 46% of RA patients achieved remission/low disease activity; no statistical difference in effectiveness vs. Etanercept [3].
Etanercept TNF inhibitor (soluble receptor fusion protein) [3] [4] Approved for RA & other diseases [3] [4] Real-world clinical study data [3] At 12 months, 46% of RA patients achieved remission/low disease activity; no statistical difference in effectiveness vs. Adalimumab [3].
Abatacept T-cell co-stimulation modulator [5] Approved for RA [5] Clinical registry (real-world) data [5] After methotrexate failure, showed a 5-year drug retention rate similar to Adalimumab and Etanercept [5]. After anti-TNF failure, showed a superior 5-year retention rate (47%) compared to a second anti-TNF (e.g., 27% for Etanercept) [5].

This compound's Mechanism and Preclinical Profile

Although direct clinical efficacy data is scarce, this compound's proposed mechanism and preclinical data provide insight into its potential therapeutic value.

  • Target and Selectivity: this compound is an orally active, selective, and ATP-competitive inhibitor of p38α mitogen-activated protein kinase (MAPK). It has a high potency for p38α (IC50 = 9 nM) with about 10-fold selectivity over p38β and at least 2000-fold selectivity over many other kinases [2].
  • Proposed Mechanism in RA: The p38α MAPK pathway is a central regulator of the cellular response to stress and inflammation [6]. By inhibiting p38α, this compound acts upstream to suppress the synthesis of key pro-inflammatory mediators implicated in RA, including TNFα, IL-1, and COX-2 [1]. This mechanism differs from approved biologics that typically neutralize cytokines like TNFα after they have been produced.
  • Research on Analogues: Recent research on this compound analogues has explored a polypharmacology approach. One potent analogue, compound 6n, was found to not only inhibit p38α MAPK but also directly inhibit COX-2 (IC50 = 0.036 µM), acting as a multi-target anti-inflammatory agent [7]. This suggests potential for enhanced efficacy but was not demonstrated in the this compound molecule itself.

The following diagram illustrates this compound's proposed mechanism of action within the inflammatory signaling cascade.

G CellularStress Cellular Stress (e.g., LPS) p38Pathway p38α MAPK Pathway Activation CellularStress->p38Pathway TNFa TNF-α Production p38Pathway->TNFa IL1 IL-1 Production p38Pathway->IL1 COX2 COX-2 Expression p38Pathway->COX2 Inflammation Joint Inflammation & Tissue Damage (RA) TNFa->Inflammation IL1->Inflammation COX2->Inflammation This compound This compound (SCIO-469) p38α Inhibitor This compound->p38Pathway Inhibits

Diagram: Proposed Anti-inflammatory Mechanism of this compound. This compound is designed to inhibit the p38α MAPK signaling pathway upstream, thereby blocking the production of multiple pro-inflammatory mediators involved in Rheumatoid Arthritis pathogenesis [1] [6].

Important Considerations and Data Gaps

When interpreting this comparison, several critical limitations should be noted:

  • Lack of Direct Clinical Efficacy Data for this compound: The most significant gap is the absence of publicly reported results from its Phase II trials in RA [1]. While the mechanism is sound, its clinical effectiveness and how it translates to patient outcomes like disease activity scores remain unknown.
  • Disparity in Data Maturity: The comparisons are inherently unbalanced. This compound is represented by its mechanism and early development profile, while the other drugs have years of real-world and registry data confirming their effectiveness and safety profiles in diverse patient populations [3] [5].
  • Focus on Different Strategies: The table compares a small-molecule, orally administered agent (this compound) with injectable biologic proteins. Furthermore, Abatacept's data highlights a key clinical strategy: after a patient fails one anti-TNF drug, switching to a drug with a different mechanism (like Abatacept) can be more effective than switching to another anti-TNF [5].

I hope this structured comparison provides a clear and objective overview of the available information. The search for effective RA treatments continues, with research on mechanisms like p38 inhibition contributing valuable knowledge to the field.

References

Talmapimod analogues comparative activity p38 COX-2

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Activity of Talmapimod Analogue 6n

Compound p38α MAPK Inhibition (IC₅₀) COX-2 Inhibition (IC₅₀) Key Additional Activities
This compound (SCIO-469) 9 nM [1] Information not located in search Selective p38α inhibitor; advanced to Phase II clinical trials for RA, MDS, and acute dental pain [1].
Analogue 6n 1.95 µM [2] 0.036 µM [2] Suppresses LPS-induced iNOS/COX-2 expression; downregulates NF-κB signaling and p38 MAPK phosphorylation [2].

Detailed Experimental Protocols

The biological data for compound 6n was generated through the following key experiments [2]:

  • In Vivo Anti-inflammatory Evaluation: Twenty novel this compound analogues were first evaluated for their in vivo anti-inflammatory activities in a mouse model. Compound 6n was identified as the most potent candidate from this initial screening.
  • In Vitro Cell-based Assays: The mechanism was explored in RAW264.7 murine macrophage cells.
    • Protocol: Cells were stimulated with Lipopolysaccharides (LPS) to induce an inflammatory state.
    • Measurement: The suppressive effect of 6n on the expression of inflammatory proteins like iNOS and COX-2 was analyzed, likely via Western blotting.
  • Western Blot Analysis:
    • Purpose: To investigate the effect of 6n on specific signaling pathways.
    • Findings: The analysis illustrated that 6n downregulated the phosphorylation of p38 MAPK (indicating direct inhibition of its activity) and also suppressed the NF-κB signaling pathway.
  • Enzymatic Inhibition Assays:
    • Purpose: To directly quantify the compound's inhibitory potency against specific enzyme targets.
    • Targets: The assay confirmed 6n as a potent inhibitor against both p38α MAPK and COX-2 enzymes, providing the IC₅₀ values listed in the table above.

Signaling Pathway Context

The therapeutic potential of a dual p38α/COX-2 inhibitor arises from its action at a key convergence point in inflammation. The following diagram illustrates the relevant signaling pathways and where compound 6n acts.

G LPS LPS p38_MAPK p38 MAPK (Activated) LPS->p38_MAPK Induces NF_kB NF-κB Pathway (Activated) LPS->NF_kB Induces Cytokines Cytokines Cytokines->NF_kB Activate COX2_Gene COX-2 Gene Expression p38_MAPK->COX2_Gene Stabilizes mRNA & Drives Expression iNOS iNOS Expression p38_MAPK->iNOS NF_kB->COX2_Gene Drives Transcription NF_kB->iNOS COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGE2 Inflammatory Mediators (e.g., PGE2) COX2_Enzyme->PGE2 Inflammation Inflammatory Response PGE2->Inflammation iNOS->Inflammation Inhibitor Compound 6n Inhibitor->p38_MAPK Inhibits Phosphorylation Inhibitor->NF_kB Downregulates Pathway Inhibitor->COX2_Enzyme Directly Inhibits

As the diagram shows, compound 6n exerts its effects at multiple levels [2]:

  • It directly inhibits the enzymatic activity of COX-2.
  • It suppresses the activation of the p38 MAPK pathway.
  • It also downregulates the separate NF-κB signaling pathway.

This multi-target action is the basis for its classification as a polypharmacological anti-inflammatory agent.

Interpretation and Research Implications

  • Potency vs. Selectivity: While the analogue 6n is less potent against p38α than the parent this compound, its dual-inhibition capability represents a strategic shift from highly selective targeting to a polypharmacological approach. This strategy may be advantageous for treating complex inflammatory diseases involving multiple pathways [2] [3].
  • Promising Scaffold: The research concludes that the this compound analogue scaffold, exemplified by 6n, is promising and deserves further development as a novel anti-inflammatory drug [2] [4].

References

Talmapimod polypharmacology anti-inflammatory agents

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data on Talmapimod Analogues

The table below summarizes the key experimental data for the lead compound, 6n, identified from the study of novel this compound analogues [1] [2].

Parameter Value for Compound 6n Experimental Context
p38α MAPK Inhibition (IC₅₀) 1.95 µM In vitro enzymatic assay [1] [2].
COX-2 Inhibition (IC₅₀) 0.036 µM (36 nM) In vitro enzymatic assay [1] [2].
In vivo Anti-inflammatory Activity Potent Evaluation in animal models; 6n was the most potent among the 20 analogues tested [2].
Suppression of iNOS & COX-2 Expression Effective suppression In RAW264.7 macrophage cells stimulated with LPS (lipopolysaccharide) [1] [2].
Downregulation of Signaling Pathways NF-κB and p38 MAPK phosphorylation Western blot analysis in LPS-induced RAW264.7 cells [1] [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies for the key experiments cited in the data table.

In Vitro Anti-inflammatory Activity Assay (NO production in RAW264.7 cells)
  • Cell Line & Stimulation: Mouse macrophage RAW264.7 cells are cultured and stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory state [2].
  • Compound Treatment: Cells are co-treated with the test compound (e.g., compound 6n) at various concentrations [2].
  • Measurement: After incubation (typically 24 hours), the cell culture supernatant is collected. Nitric oxide (NO) production is determined by measuring nitrite levels using the Griess reagent [2].
  • Analysis: The expression levels of inflammatory proteins iNOS and COX-2 are analyzed via western blot to confirm the mechanism of action [1] [2].
Western Blot Analysis of Signaling Pathways
  • Protein Extraction: Total protein is extracted from LPS-stimulated and compound-treated RAW264.7 cells [2].
  • Gel Electrophoresis & Transfer: Proteins are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane [2].
  • Antibody Incubation: The membrane is probed with specific primary antibodies against:
    • Phospho-p38 MAPK (to assess p38 activation)
    • Total p38 MAPK (loading control)
    • Proteins in the NF-κB pathway (e.g., IκBα degradation, p65 phosphorylation)
    • iNOS and COX-2 [1] [2].
  • Detection: Signal is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies and chemiluminescence reagents. Downregulation of pathway activation is quantified by the reduction in phospho-protein bands [1] [2].
Enzymatic Inhibition Assays (IC₅₀ Determination)
  • p38α MAPK Inhibition:
    • Reaction: A kinase reaction is set up containing active p38α MAPK enzyme, its substrate (e.g., ATF2), and ATP.
    • Measurement: Kinase activity is measured by detecting the amount of phosphorylated substrate, often using ELISA or a time-resolved fluorescence (TRF) assay.
    • IC₅₀ Calculation: The concentration of compound 6n that inhibits 50% of the kinase activity is calculated [1] [2].
  • COX-2 Inhibition:
    • Reaction: The assay measures the ability of COX-2 enzyme to convert arachidonic acid to prostaglandin products.
    • Measurement: Prostaglandin production is typically quantified by colorimetric or fluorescent methods.
    • IC₅₀ Calculation: The concentration of compound 6n that inhibits 50% of the COX-2 enzyme activity is determined [1] [2].

Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed anti-inflammatory mechanism of the lead this compound analogue 6n and the key experimental workflow used to validate it.

G cluster_pathway Proposed Mechanism of this compound Analogue 6n cluster_workflow Key Experimental Workflow LPS Inflammatory Stimulus (LPS) p38 p38α MAPK LPS->p38 NFkB NF-κB Pathway LPS->NFkB iNOS iNOS Expression p38->iNOS COX2 COX-2 Expression p38->COX2 NFkB->iNOS NFkB->COX2 NO NO Production iNOS->NO PGs Prostaglandin Production COX2->PGs Inhibitor Compound 6n Inhibitor->p38 Inhibits (IC₅₀=1.95µM) Inhibitor->NFkB Downregulates Inhibitor->COX2 Inhibits (IC₅₀=36nM) CellAssay In Vitro Cell Assay (LPS-stimulated RAW264.7 cells) WB Western Blot Analysis (p-p38, NF-κB, iNOS, COX-2) CellAssay->WB EnzymeAssay Enzymatic IC₅₀ Assay (p38α MAPK & COX-2) WB->EnzymeAssay InVivo In Vivo Evaluation (Anti-inflammatory models) EnzymeAssay->InVivo

Interpretation of Findings and Strategic Advantages

The data demonstrates that the this compound analogue 6n operates through a polypharmacological mechanism, simultaneously inhibiting multiple key drivers of inflammation [1] [2]. This multi-target approach offers several potential advantages over traditional single-target agents:

  • Synergistic Effects: By concurrently inhibiting p38α MAPK (a key inflammatory kinase) and COX-2 (a source of pro-inflammatory prostaglandins), compound 6n can suppress inflammation more comprehensively [1].
  • Broad-Spectrum Suppression: Its additional ability to downregulate the NF-κB pathway expands its inhibitory profile to include the reduction of various other inflammatory mediators beyond just COX-2 products [1] [2].
  • Overcoming Redundancy: In complex diseases, biological pathways often have redundancies. A single-target drug might be bypassed, but a multi-target agent like 6n can block several pathways at once, potentially leading to greater efficacy and reduced chance of resistance [3].

Conclusion and Research Context

This case of this compound analogues aligns with the growing trend in drug discovery to intentionally design Multi-Target-Directed Ligands (MTDLs) to treat complex diseases where single-target approaches have shown limitations [3]. This strategy moves beyond the traditional "one drug, one target" model and leverages a more systems-level understanding of disease biology [4].

References

Inhibitor Profiles and Key Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core characteristics and experimental data for SB203580 and BIRB796.

Feature SB203580 BIRB796 (Doramapimod)
Primary Target p38α & p38β [1] [2] Pan-p38 inhibitor (all isoforms: α, β, γ, δ) [3] [4] [5]
Binding Mode Binds ATP pocket ("DFG-in" conformation) [6] Binds allosteric pocket ("DFG-out" conformation) [6]
Enzyme IC50 (p38α) 0.3-0.5 µM (in THP-1 cells) [1] 38 nM (cell-free assay) [4]
Cellular IC50 (LPS-TNFα) 0.16 µM (THP-1 cells) [1] 0.013-0.018 µM (THP-1 cells) [4]
Selectivity >10-fold less sensitive to p38γ/δ [1] High selectivity for p38 over JNK2; weak inhibition of c-RAF, Fyn, Lck [4]
Key Cellular Assays Inhibition of LPS-induced TNFα/IL-1β in PBMC/THP-1 cells [1] Inhibition of LPS-induced TNFα in THP-1 & human whole blood; inhibition of p38α phosphorylation [4] [5]
Clinical Status Research use only [2] Reached Phase III clinical trials for inflammatory diseases [5] [6]

Note on Talmapimod (SCIO-469): The search results confirm it is a selective p38α inhibitor that was advanced to Phase II clinical trials for rheumatoid arthritis, myelodysplastic syndrome, and acute dental pain [6]. It inhibits LPS-induced TNF-α production in human whole blood with an IC₅₀ of 300 nM [6]. However, specific data for a direct quantitative comparison in the same assay systems as the other two inhibitors are not available in the current search results.

Detailed Experimental Protocols

The data in the summary table is generated from standard, well-established laboratory methods. Here is a deeper dive into the key experimental protocols.

LPS-Induced TNF-α Inhibition Assay (Cell-Based)

This is a primary assay for evaluating the functional potency of p38 inhibitors in a physiologically relevant context [4] [1].

  • Objective: To measure the compound's ability to inhibit the production of the pro-inflammatory cytokine TNF-α in immune cells stimulated with bacterial lipopolysaccharide (LPS).
  • Workflow:
    • Cell Culture: Human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
    • Pre-treatment: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., SB203580, BIRB796) for 1-2 hours.
    • Stimulation: LPS is added to the culture to activate the p38 pathway and induce TNF-α synthesis.
    • Incubation: Cells are incubated for several hours (typically 4-6 hours) to allow for TNF-α production and release.
    • Measurement: The amount of TNF-α in the cell culture supernatant is quantified, often using an enzyme-linked immunosorbent assay (ELISA).
    • Data Analysis: IC₅₀ values are calculated from the dose-response curve of inhibitor concentration versus percentage of TNF-α inhibition.
Kinase Binding and Inhibition Assays (Biochemical)

These assays determine the direct interaction and potency of the inhibitor against the purified p38 kinase enzyme [4] [2].

  • Objective: To measure the affinity and inhibitory concentration of the compound for its p38 kinase target.
  • Workflow for BIRB796 (SPR):
    • Immobilization: Purified, biotin-labeled human p38α protein is immobilized on a sensor chip.
    • Flow: Solutions with varying concentrations of BIRB796 are flowed over the chip.
    • Measurement: The binding affinity (reported as Kd, dissociation constant) is determined by measuring the change in surface plasmon resonance response during association and dissociation phases. BIRB796 binds p38α with very high affinity (Kd = 0.1 nM) [4].
  • Workflow for IC₅₀ Determination (e.g., HTRF):
    • Reaction Setup: A reaction mix is prepared containing active p38 enzyme, ATP, and a substrate that becomes phosphorylated.
    • Inhibition: The reaction is run in the presence of a serial dilution of the test inhibitor.
    • Detection: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the amount of phosphorylated substrate.
    • Data Analysis: The IC₅₀ value is derived from the curve of inhibitor concentration versus percentage of kinase activity inhibition.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the p38 MAPK pathway and the distinct mechanisms by which SB203580 and BIRB796 exert their inhibition.

G Stimuli Stress/Inflammatory Stimuli (e.g., LPS, Cytokines) MKKK MAPKKKs (e.g., TAK1, ASK1) Stimuli->MKKK MKK MAPKKs (MKK3, MKK6) MKKK->MKK p38 p38 MAPK (Inactive) MKK->p38 Dual phosphorylation at TGY motif p38_p p38 MAPK (Active, Phosphorylated) p38->p38_p Transcription Nuclear Translocation Activation of Transcription Factors (e.g., ATF-2, MEF2) p38_p->Transcription Response Cellular Response (TNF-α, IL-1β, IL-6 production) Transcription->Response Inhibitor_Node Inhibitor Action SB203580 SB203580 Binds ATP site (DFG-in conformation) Inhibitor_Node->SB203580 Targets p38α/β BIRB796 BIRB796 (Doramapimod) Binds allosteric site (DFG-out conformation) Inhibitor_Node->BIRB796 Pan-p38 inhibitor SB203580->p38_p Inhibits catalytic activity BIRB796->p38 Prevents activation & inhibits activity

Interpretation and Research Implications

  • SB203580 is a classic, first-generation ATP-competitive inhibitor, useful for foundational research on p38α/β roles in stress and immune responses [1].
  • BIRB796 is a potent, second-generation allosteric inhibitor with a broader reach across all p38 isoforms and a distinct mechanism that can block kinase activation [3] [6] [4]. Its higher potency and good activity in human whole blood made it a promising clinical candidate.
  • This compound (SCIO-469), as a selective p38α inhibitor, was developed to test the hypothesis that targeting a single isoform could provide efficacy with a better safety profile [6].

The choice between these inhibitors depends heavily on your research goals, including the specific p38 isoforms you aim to target and the required potency in your experimental system.

References

Talmapimod multiple myeloma other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod and Modern Myeloma Treatments

Therapeutic Agent Class / Target Key Findings & Mechanism in Multiple Myeloma Development Status for MM
This compound (SCIO-469) Small molecule; p38α MAPK inhibitor Inhibits p38 MAPK phosphorylation; reduces tumor burden, prevents osteolytic bone disease, and increases survival in murine models by modulating bone marrow microenvironment [1] [2]. Preclinical and Phase II trials (status unclear); no FDA approval [2] [3] [4].
BCMA-Targeting CAR T-Cells (e.g., Cilta-cel) CAR T-cell Therapy; BCMA target Shows superior response rates and significantly improved progression-free survival (PFS) versus standard regimens in relapsed/refractory MM (RRMM) [5] [6]. FDA-approved for later lines of therapy.
Bispecific Antibodies (e.g., Elranatamab) Bispecific Antibody; BCMA x CD3 In triple-class refractory MM, significantly improved PFS and overall survival compared to real-world physician's choice therapies [5]. FDA-approved; represents a key new treatment class.
Monoclonal Antibodies (e.g., Isatuximab) Monoclonal Antibody; CD38 target In combination with VRd (Isa-VRd), reduced risk of progression/death by almost half in newly diagnosed, transplant-ineligible patients, including frail subgroups [7]. FDA-approved; integrated into front-line and later regimens.
Other Kinase Inhibitors (General) Various kinase targets (BTK, AKT, CDK, etc.) Preclinically, kinase inhibition targets MM driver aberrations and microenvironment; however, no kinase inhibitors have been approved for MM therapy to date [3] [4]. Active research and clinical trials, but no standard approvals yet [4].

Experimental Data and Protocols for this compound

For research purposes, key experimental findings and methodologies from preclinical studies on this compound in multiple myeloma models are summarized below.

Aspect Experimental Details

| Key Findings | - In Vitro: 100-200 nM treatment for 1 hour strongly inhibits phosphorylation of p38 MAPK in MM cell lines (MM.1S, U266, etc.) [1].

  • In Vivo: 10-90 mg/kg oral administration twice daily for 14 days dose-dependently reduces tumor growth in mouse models [1]. Inhibits MM growth and prevents bone disease in the 5T2MM and 5T33MM models [2]. | | Mechanism Insights | Acts as an ATP-competitive p38α inhibitor (IC50 = 9 nM), showing about 10-fold selectivity over p38β. Normalizes the bone marrow microenvironment, reducing MM cell proliferation and adhesion, and suppresses osteoclast formation [1] [2]. | | Common Workflow | 1. In Vitro Assessment: Treat MM cell lines with this compound → measure p-p38 inhibition (Western Blot) → conduct viability/proliferation assays.
  • In Vivo Validation: Administer to murine MM models (e.g., subcutaneous xenograft) → monitor tumor volume & bone disease progression → analyze survival [1] [2]. |

The Evolving Role of Kinase Targets in Myeloma

While kinase inhibitors like this compound have not yet become standard of care, kinase pathways remain biologically significant in myeloma pathogenesis and are an area of ongoing investigation.

  • MAPK Pathway Relevance: A recent study found that extramedullary myeloma (EMD), an aggressive form, is characterized by near-universal alterations in the MAPK pathway (94% of tumors), with common mutations in NRAS, KRAS, and BRAF [6]. This underscores the pathway's importance in disease progression and suggests a potential niche for future MAPK-targeting strategies.
  • Research Focus Shift: The lack of approved kinase inhibitors highlights the challenges in this area. Current drug development has successfully focused on other vulnerabilities, leading to the approval of powerful immunotherapies and monoclonal antibodies [3] [4].

The following diagram illustrates the key signaling pathway targeted by this compound and the dominant mechanism of current standard therapies:

myeloma_therapy cluster_this compound This compound Mechanism (p38 MAPK Inhibition) cluster_immuno Dominant Modern Modalities (Immunotherapy) Stimuli Inflammatory/ Stress Signals p38 p38α MAPK Stimuli->p38 TNF Pro-inflammatory Cytokines (TNF-α, IL-1) p38->TNF Outcomes1 Outcome: Modulates bone marrow microenvironment, inhibits MM cell proliferation & osteoclasts TNF->Outcomes1 Inhibitor This compound Inhibitor->p38 Inhibits BCMA BCMA Antigen on Myeloma Cell ImmuneCell Immune Effector Cell (T-cell or NK Cell) BCMA->ImmuneCell Bispecific Antibody or CAR T-Cell Recognition Outcomes2 Outcome: Direct immune-mediated killing of myeloma cells ImmuneCell->Outcomes2

Research Implications and Future Directions

For researchers in drug development, the trajectory of this compound and kinase inhibitors in myeloma offers several key insights:

  • Promise and Challenge of p38 Inhibition: this compound demonstrated that targeting the bone marrow microenvironment via p38 inhibition is a valid strategy, particularly for addressing bone disease and tumor growth in preclinical models [2]. However, translating this efficacy into clinical success has been challenging.
  • Shift to Immunotherapy: The most significant advances in treating relapsed/refractory myeloma have come from immunotherapies that directly engage the immune system to kill cancer cells, such as bispecific antibodies and CAR T-cells [5] [6].
  • Precision Medicine Future: The discovery of near-universal MAPK pathway alterations in extramedullary disease suggests a potential future for kinase inhibitors in genomically defined patient subsets or in rational combination therapies to overcome resistance [6] [3].

References

Talmapimod comparative toxicity profile

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod at a Glance

The table below summarizes key information about this compound gathered from the search results:

Aspect Details
Drug Name This compound (also known as SCIO-469) [1]
Pharmacological Class First-generation, oral, small-molecule, ATP-competitive p38α mitogen-activated protein kinase (MAPK) inhibitor [1] [2]
Primary Mechanism of Action Inhibits p38α kinase, a key regulator of pro-inflammatory cytokines like TNF-α, IL-1, and COX-2 [1]
Investigated Conditions Rheumatoid Arthritis, Multiple Myeloma, Myelodysplastic Syndrome (MDS), and pain (acute or chronic) [1] [3]
Development Status Investigational; has reached Phase II clinical trials [1] [3]
Reported Toxicity Profile Not Available in the searched resources [1]

Mechanism of Action and Experimental Data

This compound is a selective p38α inhibitor. The p38 MAPK pathway is a central signaling cascade that cells use to coordinate responses to various stressful stimuli, including those leading to the production of inflammatory cytokines [4] [5].

  • In Vitro Data: In human whole blood, this compound inhibited LPS-induced TNF-α production. It also decreased constitutive p38α MAPK phosphorylation in multiple myeloma cells [2].
  • In Vivo Data: In mouse models of multiple myeloma, orally administered this compound reduced tumor growth and prevented the development of myeloma bone disease [1] [2].

The following diagram illustrates the p38 MAPK signaling pathway that this compound inhibits:

p38_pathway Simplified p38 MAPK Signaling Pathway cluster_stimuli External Stress/Stimuli cluster_signaling Intracellular Signaling Cascade cluster_output Cellular Response LPS LPS MAP3K MAP3K LPS->MAP3K OxidativeStress OxidativeStress OxidativeStress->MAP3K Cytokines Cytokines Cytokines->MAP3K MKK3_MKK6 MKK3_MKK6 MAP3K->MKK3_MKK6 Activates p38a p38a MKK3_MKK6->p38a Phosphorylates/Activates MK2 MK2 p38a->MK2 Phosphorylates/Activates TNFa TNFa p38a->TNFa Regulates Production IL1 IL1 p38a->IL1 Regulates Production COX2 COX2 p38a->COX2 Regulates Production MK2->TNFa Stabilizes mRNA This compound This compound This compound->p38a Inhibits

References

Talmapimod structure-activity relationship analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Talmapimod and its Analogues

The following table summarizes the key experimental data for this compound and its most potent analogue, compound 6n, based on a 2019 study that designed twenty new analogues [1] [2].

Compound Name Primary Target(s) & IC₅₀ Key Anti-inflammatory Mechanisms Reported Experimental Models
This compound p38α MAPK (highly selective) [2] Selective inhibition of p38α MAPK signaling [2]. Advanced to Phase-II clinical trials for rheumatoid arthritis, multiple myeloma, and bone marrow diseases [2].
Analogue 6n p38α MAPK (IC₅₀ = 1.95 µM); COX-2 (IC₅₀ = 0.036 µM) [1] [2] Dual inhibition of p38α MAPK and COX-2; downregulates NF-κB signaling and p38 MAPK phosphorylation; suppresses LPS-induced iNOS and COX-2 expression [1] [2]. In vivo anti-inflammatory activity; LPS-induced NO production and protein expression in RAW264.7 macrophage cells; enzymatic assays [1] [2].

Compound 6n is characterized as a polypharmacological agent because it simultaneously modulates multiple disease-related targets, a potential advantage over single-target agents for complex inflammatory diseases [1] [2] [3].

Detailed Experimental Protocols

The anti-inflammatory activity and mechanisms of compound 6n were established through the following key experiments [1] [2]:

  • In Vivo Anti-inflammatory Screening: The twenty designed analogues were first evaluated for their in vivo anti-inflammatory activities. Compound 6n was identified as the most potent candidate from this initial screening, which led to its selection for further mechanistic studies [1] [2].
  • In Vitro Anti-inflammatory Assessment (RAW264.7 Cells):
    • Cell Line: Mouse leukemic monocyte-macrophage cell line (RAW264.7).
    • Inflammation Induction: Cells were stimulated with bacterial Lipopolysaccharide (LPS).
    • Key Metrics: The study measured the suppression of nitric oxide (NO) production and the inhibition of LPS-induced expression of pro-inflammatory proteins like iNOS and COX-2 using Western blot analysis [1] [2].
  • Mechanism Elucidation (Western Blot):
    • Technique: Western blot analysis of protein expression and phosphorylation in LPS-induced RAW264.7 cells.
    • Findings: Demonstrated that compound 6n downregulates the NF-κB signaling pathway and inhibits p38 MAPK phosphorylation [1] [2].
  • Enzymatic Inhibition Assays:
    • Purpose: To directly confirm the compound's interaction with the identified targets.
    • Results: Quantified the half-maximal inhibitory concentration (IC₅₀) against p38α MAPK (1.95 µM) and COX-2 (0.036 µM), confirming its dual inhibitory activity [1] [2].

Anti-inflammatory Signaling Pathway

The diagram below illustrates the primary signaling pathways involved in inflammation and how compound 6n exerts its polypharmacological effect, based on the described mechanisms [1] [2].

Anti-inflammatory Mechanism of Compound 6n LPS LPS InflammatorySignal Inflammatory Signal LPS->InflammatorySignal p38MAPK p38 MAPK InflammatorySignal->p38MAPK NFkB NF-κB Pathway InflammatorySignal->NFkB p38MAPK_Phos p38 MAPK Phosphorylation p38MAPK->p38MAPK_Phos NFkB_Act NF-κB Activation NFkB->NFkB_Act GeneExpression Pro-inflammatory Gene Expression p38MAPK_Phos->GeneExpression NFkB_Act->GeneExpression iNOS iNOS Protein GeneExpression->iNOS COX2 COX-2 Protein GeneExpression->COX2 Inflammation Inflammation Response iNOS->Inflammation COX2->Inflammation Inhibitor Compound 6n Inhibitor->p38MAPK_Phos Inhibits Inhibitor->NFkB_Act Inhibits Inhibitor->COX2 Directly Inhibits (IC₅₀ = 0.036 µM)

For a More Complete Guide

The available data is from a single primary paper. For a comprehensive comparison guide, consider these steps:

  • Locate the Primary Paper: The full text of "Discovery of this compound analogues as polypharmacological anti-inflammatory agents" (2019/2020) in the Journal of Enzyme Inhibition and Medicinal Chemistry will contain the complete synthetic route, data for all twenty analogues, and detailed SAR discussions [1] [2].
  • Search for Newer Research: Investigate whether this series of compounds has been developed further since 2019. Search for follow-up papers by the same authors or research group, or for any subsequent patents.
  • Expand the Scope: To provide a broader context, you could compare the polypharmacological strategy of this compound analogues with other multi-target anti-inflammatory agents, such as the pyrazole derivatives summarized in [3].

References

Talmapimod Selectivity Profile and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Talmapimod (SCIO-469) is recognized for its high selectivity as a p38 mitogen-activated protein kinase (MAPK) inhibitor. The table below summarizes its published potency and selectivity data.

Kinase Target Reported IC₅₀ / Kᵢ Value Selectivity Fold (vs. p38α) Experimental Context & Notes
p38α MAPK IC₅₀ = 9 nM [1] [2] [3] (Baseline) Primary target; ATP-competitive inhibitor [2].
p38β MAPK IC₅₀ = 90 nM [3] ~10-fold less selective Shows about 10-fold lower potency compared to p38α [2] [3].
Other MAPKs (JNK1-3, ERK1/2) IC₅₀ > 20,000 nM [2] >2000-fold selective Evaluated against a panel of kinases; no significant inhibition reported [2].
Additional Kinase Panel No significant activity on 20 other kinases [2] >2000-fold selective Confirms high specificity within the tested kinome [2].

Detailed Experimental Protocols

The selectivity data for this compound was established through standardized and cell-based assays, which are critical for confirming its mechanism and specificity.

  • 1. Enzymatic (Biochemical) Assays
    • Purpose: To directly measure a compound's ability to inhibit the kinase activity of purified proteins in a cell-free system.
    • Typical Protocol: Recombinant human kinase domains (e.g., p38α, p38β, JNK, ERK) are incubated with this compound at varying concentrations. The reaction includes ATP and a specific substrate peptide. Kinase activity is measured by detecting the transfer of a radiolabeled (³³P) phosphate group from ATP to the substrate or via other detection methods. The IC₅₀ value (the concentration that inhibits 50% of kinase activity) is then calculated from the resulting dose-response curve [1] [2].
  • 2. Cellular Target Engagement & Pathway Analysis
    • Purpose: To verify that the inhibitor engages its target in a complex cellular environment and to demonstrate the functional consequences on the relevant signaling pathway.
    • Protocol in RAW264.7 Cells: Macrophage-like RAW264.7 cells are stimulated with Lipopolysaccharide (LPS), a potent inflammatory agent that activates the p38 pathway. Cells are pre-treated with this compound. Activation of p38 is assessed by western blot analysis using antibodies specific for the phosphorylated (active) form of p38. Downstream efficacy is confirmed by measuring the suppressed expression of inflammatory proteins like iNOS and COX-2 [1].
    • Protocol in Multiple Myeloma Cells: The anti-tumor activity of this compound has been studied in human multiple myeloma cell lines. In these studies, this compound alone, or in combination with other drugs like bortezomib, effectively reduces cancer cell proliferation and induces apoptosis. Mechanism confirmation is again done via western blot, showing inhibition of p38 phosphorylation and its downstream target, HSP27 [2].

MAPK Signaling Pathway and this compound's Role

To better understand this compound's specific target, the following diagram illustrates the core MAPK signaling cascades, highlighting the p38 pathway.

f cluster_mapk MAPK Signaling Cascades GrowthFactors Growth Factors RAF RAF (MAP3K) GrowthFactors->RAF CellularStress Cellular Stress MLK MLK/ASK (MAP3K) CellularStress->MLK MKKK Other MAP3Ks CellularStress->MKKK MEK12 MEK1/2 (MAP2K) RAF->MEK12 MKK3 MKK3/6 (MAP2K) MLK->MKK3 MKK4 MKK4/7 (MAP2K) MKKK->MKK4 ERK1 ERK1/2 (MAPK) MEK12->ERK1 p38 p38α/β (MAPK) MKK3->p38 Phosphorylates JNK JNK (MAPK) MKK4->JNK Proliferation Proliferation Cell Survival ERK1->Proliferation Apoptosis Apoptosis Inflammation p38->Apoptosis JNK->Apoptosis This compound This compound (SCIO-469) p38α Inhibitor This compound->p38 Inhibits

Comparison with Other p38 and MAPK Inhibitors

This compound exists within a broader landscape of kinase inhibitors. The table below contextualizes its selectivity by comparing it with other well-characterized inhibitors.

Inhibitor Name Primary Target(s) Reported IC₅₀ for p38α Key Selectivity Notes Therapeutic Context
This compound (SCIO-469) p38α > p38β 9 nM [3] >2000-fold selective over JNK, ERK [2]. Multiple myeloma, rheumatoid arthritis, dental pain (Phase II) [2].
Doramapimod (BIRB-796) p38α/β/γ/δ, B-Raf 38 nM [3] Also inhibits B-Raf (IC₅₀ = 83 nM); a broader multi-kinase inhibitor [3]. Cancer research, inflammation [2].
Ralimetinib (LY2228820) p38α/β 5.3 nM (p38α) [3] Highly potent against p38α/β; minimal activity on p38γ/δ [3]. Cancer (Phase I/II trials in combination therapy) [2].
Adezmapimod (SB203580) p38α/β 50 nM [3] A classic, early-generation p38 inhibitor; also inhibits LCK, GSK3β at higher concentrations [3]. Widely used as a research tool.
SP600125 JNK1/2/3 40-90 nM [2] A selective JNK inhibitor; used to contrast this compound's JNK selectivity [2]. Research in cancer, inflammation, and neuroprotection [2].

Interpretation Guide for Researchers

  • Significance of High Selectivity: this compound's high selectivity for p38α over JNK and ERK is a key feature. It minimizes off-target effects in cellular and in vivo models, allowing researchers to attribute observed phenotypic changes (e.g., reduced cytokine production) more confidently to the inhibition of the p38 pathway specifically [1] [2].
  • Clinical and Research Implications: This clean selectivity profile made this compound a promising candidate for clinical development, particularly for conditions driven by p38-mediated inflammation, such as rheumatoid arthritis and multiple myeloma [2]. In research, it remains a valuable tool compound for dissecting the specific roles of p38α in various biological processes.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

512.1990467 g/mol

Monoisotopic Mass

512.1990467 g/mol

Heavy Atom Count

36

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B1E00KQ6NT

Drug Indication

Investigated for use/treatment in pain (acute or chronic) and rheumatoid arthritis.

Pharmacology

Talmapimod is an orally bioavailable, small-molecule, p38 mitogen-activated protein kinase (MAPK) inhibitor with potential immunomodulating, anti-inflammatory, and antineoplastic activities. Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK, which may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis. This agent may also enhance proteasome inhibitor-induced apoptosis. p38 MAPK is a serine/threonine protein kinase involved in a MAPK signaling cascade that controls cellular responses to various environmental stresses, cytokines, and endotoxins.

Mechanism of Action

SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
CMGC group
P38alpha (MAPK14) [HSA:1432] [KO:K04441]

Other CAS

309913-83-5

Wikipedia

Talmapimod

Dates

Last modified: 08-15-2023
1: Koppelman B, Webb HK, Medicherla S, Almirez R, Feng Y, Chavez JC, Mao CP, Nguyen A, Liu YW, Kapoun AM, Muiru G, Huang YA, Dugar S, Mavunkel BJ, Lim DW, Chakravarty S, Luedtke G, Protter AA, Higgins LS. Pharmacological properties of SD-282 - an alpha-isoform selective inhibitor for p38 MAP kinase. Pharmacology. 2008;81(3):204-20. doi: 10.1159/000112865. Epub 2008 Jan 7. PubMed PMID: 18176091.
2: Medicherla S, Fitzgerald MF, Spicer D, Woodman P, Ma JY, Kapoun AM, Chakravarty S, Dugar S, Protter AA, Higgins LS. p38alpha-selective mitogen-activated protein kinase inhibitor SD-282 reduces inflammation in a subchronic model of tobacco smoke-induced airway inflammation. J Pharmacol Exp Ther. 2008 Mar;324(3):921-9. Epub 2007 Dec 4. PubMed PMID: 18056868.
3: Sweitzer SM, Medicherla S, Almirez R, Dugar S, Chakravarty S, Shumilla JA, Yeomans DC, Protter AA. Antinociceptive action of a p38alpha MAPK inhibitor, SD-282, in a diabetic neuropathy model. Pain. 2004 Jun;109(3):409-19. PubMed PMID: 15157702.

Explore Compound Types